Product packaging for 3,5,6-Trimethylpyrazine-2-carbaldehyde(Cat. No.:CAS No. 186534-02-1)

3,5,6-Trimethylpyrazine-2-carbaldehyde

Cat. No.: B071401
CAS No.: 186534-02-1
M. Wt: 150.18 g/mol
InChI Key: HSGOLPGJARMUOX-UHFFFAOYSA-N
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Description

3,5,6-Trimethylpyrazine-2-carbaldehyde is a high-purity, synthetically versatile chemical building block of significant interest in both flavor science and pharmaceutical research. This compound features a pyrazine core, a heterocyclic ring system known for contributing nutty, roasted flavors to foods, which is further functionalized with a reactive aldehyde group. Its primary research application lies in the study and synthesis of novel flavor compounds and aroma agents, where it serves as a key precursor for the generation of more complex pyrazine derivatives through condensation, reduction, or nucleophilic addition reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B071401 3,5,6-Trimethylpyrazine-2-carbaldehyde CAS No. 186534-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trimethylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGOLPGJARMUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594018
Record name 3,5,6-Trimethylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186534-02-1
Record name 3,5,6-Trimethylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5,6-Trimethylpyrazine-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing compounds that are widely recognized for their significant contributions to the aromas and flavors of many foods and beverages, particularly those that have been subjected to thermal processing.[1][2] These compounds are typically formed through the Maillard reaction between amino acids and reducing sugars. This compound, with its characteristic nutty and roasted aroma, is utilized in the flavor and fragrance industry to impart or enhance these notes in a variety of products.[3] This guide provides a detailed overview of its chemical properties, relevant experimental protocols, and biosynthetic context for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its application in research and industrial settings, influencing its solubility, volatility, and reactivity.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[3][4]
Molecular Weight 150.18 g/mol [3]
CAS Number 186534-02-1[3]
Appearance Colourless to pale yellow liquid[5]
Boiling Point 231.8 ± 35.0 °C at 760 Torr (lit.)[3]
Density 0.979 g/cm³ at 25 °C (for 2,3,5-trimethylpyrazine)[6]
Refractive Index n20/D 1.5040 (lit., for 2,3,5-trimethylpyrazine)[6]
Odor Profile Nutty, musty, earthy, roasted[5]
Storage 2-8°C, under inert gas[3]

Experimental Protocols

Synthesis of Pyrazine Derivatives (General Approach)

The synthesis of alkylpyrazines can be achieved through both chemical and biological routes.[2] Chemical synthesis often involves the condensation of α-dicarbonyl compounds with diamines.[2] A more biologically relevant synthesis involves the metabolism of amino acids by microorganisms.[7]

A documented method for the synthesis of pyrazine methanols from a trimethylpyrazine precursor provides a relevant example of derivatization:

  • Step 1: N-Oxidation: 2,3,5-Trimethylpyrazine is dissolved in glacial acetic acid at 0 °C.[1] Hydrogen peroxide (30%) is added, and the mixture is heated to 58 °C and stirred for 16 hours.[1] Water is added, and the mixture is repeatedly evaporated to 10% of its original volume.[1] The pH is then adjusted to 9 with a saturated potassium carbonate solution, and the product is extracted with dichloromethane (DCM).[1]

  • Step 2: Acetoxylation: The resulting mixture of trimethylpyrazine N-oxides is mixed with an excess of acetic anhydride and heated at 100 °C for 20 hours.[1] After cooling, the solution is poured onto ice, and the pH is adjusted to 9 with solid potassium carbonate.[1] The product is extracted with DCM.[1]

  • Step 3: Hydrolysis: The crude acetates are incubated with 5 M sodium hydroxide solution at room temperature overnight to achieve hydrolysis, yielding the corresponding pyrazinemethanols.[1] The final product is extracted with DCM and purified.[1]

Analytical Methods

The characterization and quantification of pyrazines and their metabolites are typically performed using chromatographic and spectroscopic techniques.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is a powerful technique for the targeted, quantitative analysis of pyrazine metabolites in biological matrices like urine.[1][8] A stable-isotope dilution assay (SIDA) is often employed for accurate quantification.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of synthesized pyrazine derivatives and their metabolites.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile pyrazines in food and flavor samples.[6]

Biosynthesis and Related Pathways

While specific signaling pathways involving this compound are not detailed in the literature, the biosynthetic pathway of the closely related 2,3,5-trimethylpyrazine (TMP) in microorganisms like Bacillus subtilis has been studied.[7][10] This pathway provides insight into the natural formation of the core trimethylpyrazine structure.

The synthesis involves L-threonine as a primary substrate and is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH).[7][10] The process also explains the formation of 2,5-dimethylpyrazine (2,5-DMP).[7]

Pyrazine Biosynthesis Pathway Biosynthesis of 2,5-DMP and 2,3,5-TMP in Bacillus subtilis cluster_enzymatic Enzymatic Step cluster_non_enzymatic Non-Enzymatic / Spontaneous Reactions cluster_competitive Competitive Pathway L-Threonine L-Threonine L-2-amino-acetoacetate L-2-amino-acetoacetate L-Threonine->L-2-amino-acetoacetate L-Threonine Dehydrogenase (TDH) Aminoacetone Aminoacetone L-2-amino-acetoacetate->Aminoacetone Spontaneous Decarboxylation Glycine_AcetylCoA Glycine + Acetyl-CoA L-2-amino-acetoacetate->Glycine_AcetylCoA KBL Enzyme 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Aminoacetone->2,5-Dimethylpyrazine Dimerization & Oxidation 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine Aminoacetone->2,3,5-Trimethylpyrazine Condensation D-Glucose_Derived_Intermediate Intermediate (from D-Glucose) D-Glucose_Derived_Intermediate->2,3,5-Trimethylpyrazine

Caption: Biosynthesis of 2,5-DMP and 2,3,5-TMP from L-threonine.

Safety and Handling

Safety data for the closely related compound 2,3,5-trimethylpyrazine indicates that it is a flammable liquid and may be harmful if swallowed.[11][12][13] Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Handling: Avoid contact with skin, eyes, and clothing.[11][14] Do not breathe mist, vapors, or spray.[11] Use only non-sparking tools and take precautionary measures against static discharge.[11] Ensure adequate ventilation.[14]

  • Storage: Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15] In case of insufficient ventilation, wear suitable respiratory equipment.[14]

  • Fire-Fighting: Use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires.[11][14][15]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[11]

This guide provides a summary of the available technical information on this compound. For all laboratory work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to follow all institutional safety guidelines.

References

In-Depth Technical Guide: 3,5,6-Trimethylpyrazine-2-carbaldehyde (CAS 186534-02-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,6-trimethylpyrazine-2-carbaldehyde (CAS No. 186534-02-1), a heterocyclic aromatic compound belonging to the pyrazine family. While specific detailed experimental and biological data for this particular molecule are limited in publicly accessible literature, this document consolidates available information and draws upon data from closely related and well-studied pyrazine derivatives to offer insights into its properties, potential synthesis, and applications. The primary application of this compound lies within the flavor and fragrance industry, where it contributes to nutty and roasted aroma profiles.[1] This guide aims to be a valuable resource for researchers and professionals in drug development and chemical synthesis by presenting available data, outlining potential experimental approaches, and discussing the broader context of pyrazine chemistry and biology.

Chemical and Physical Properties

This compound is a substituted pyrazine with a molecular formula of C₈H₁₀N₂O.[2] Its structure consists of a pyrazine ring with methyl groups at positions 3, 5, and 6, and a carbaldehyde (formyl) group at position 2.

PropertyValueReference
CAS Number 186534-02-1[3]
IUPAC Name This compound[3]
Synonyms 3,5,6-Trimethylpyrazinaldehyde, 2-Formyl-3,5,6-trimethylpyrazine[3]
Molecular Formula C₈H₁₀N₂O[2][3]
Molecular Weight 150.18 g/mol [1]
Boiling Point 231.8 ± 35.0 °C at 760 Torr (predicted)[1]
Storage Temperature 2-8°C, under inert gas[1]

Synthesis and Characterization

General Experimental Protocol for Oxidation of a Pyrazinyl Methanol (Hypothetical)

This protocol is a generalized procedure for the oxidation of a pyrazinyl methanol to the corresponding carbaldehyde, based on standard organic chemistry techniques.

Materials:

  • (3,5,6-Trimethylpyrazin-2-yl)methanol

  • Manganese dioxide (activated)

  • Dichloromethane (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Celite

Procedure:

  • A solution of (3,5,6-trimethylpyrazin-2-yl)methanol in anhydrous dichloromethane is prepared in a round-bottom flask.

  • An excess of activated manganese dioxide is added to the solution.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide.

  • The filtrate is collected and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted and Analog-Based)

Specific spectroscopic data for this compound is not publicly available. The following table provides predicted data and data from the closely related compound 2,3,5-trimethylpyrazine for reference.

Data TypePredicted/Analog Data for this compoundReference Compound: 2,3,5-Trimethylpyrazine Data
¹H NMR Predicted shifts would include signals for the three methyl groups (around 2.5 ppm), and a characteristic singlet for the aldehyde proton (around 10 ppm). The aromatic proton signal would be absent due to full substitution.δ (CDCl₃, 90 MHz): 2.48 (s, 3H), 2.49 (s, 6H), 8.14 (s, 1H).
¹³C NMR Predicted shifts would include signals for the three methyl carbons (around 20-25 ppm), the pyrazine ring carbons (around 140-160 ppm), and a downfield signal for the carbonyl carbon of the aldehyde (around 190 ppm).δ (CDCl₃, 25.16 MHz): 20.94, 21.49, 21.92 (methyl carbons), 140.73, 148.92, 149.84, 151.08 (pyrazine ring carbons).
Mass Spec. Predicted [M+H]⁺ of 151.0866.[2]Molecular Weight: 122.17 g/mol .
IR A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1700 cm⁻¹. C-H stretches of the methyl groups would be observed around 2900-3000 cm⁻¹.Not readily available for this compound. For 2,3,5-trimethylpyrazine, characteristic C-H and aromatic ring vibrations would be present.[5]

Applications in Flavor and Fragrance

The primary documented application of this compound is in the flavor and fragrance industry.[1] Pyrazines, in general, are known for their nutty, roasted, and toasted aroma profiles and are key components in the flavor of many cooked foods, including coffee, cocoa, and baked goods.[6][7] This specific carbaldehyde derivative is likely used to impart or enhance these desirable flavor notes in a variety of food products.

flavor_profile This compound This compound Flavor_and_Fragrance_Applications Flavor_and_Fragrance_Applications This compound->Flavor_and_Fragrance_Applications is used in Nutty_Aroma Nutty_Aroma Flavor_and_Fragrance_Applications->Nutty_Aroma provides Roasted_Aroma Roasted_Aroma Flavor_and_Fragrance_Applications->Roasted_Aroma provides Toasted_Notes Toasted_Notes Flavor_and_Fragrance_Applications->Toasted_Notes provides Food_Products Food_Products Nutty_Aroma->Food_Products Roasted_Aroma->Food_Products Toasted_Notes->Food_Products

Flavor and Fragrance Applications

Biological Activity and Potential in Drug Development (Inferred from Related Pyrazines)

There is no specific information available on the biological activity or mechanism of action of this compound. However, the broader class of pyrazine derivatives has been investigated for various pharmacological activities.

Several studies have reported on the synthesis and biological evaluation of various pyrazine derivatives, indicating that the pyrazine scaffold is of interest in medicinal chemistry. For instance, some pyrazine-containing compounds have been synthesized and evaluated as antimicrobial agents.[3][8] Additionally, certain 3-amino-pyrazine-2-carboxamide derivatives have been investigated as novel FGFR inhibitors for cancer therapy.[9]

It is important to note that these activities are for other pyrazine derivatives and cannot be directly extrapolated to this compound without experimental validation.

potential_biological_activity Pyrazine_Scaffold Pyrazine_Scaffold Potential_Bioactivity Potential_Bioactivity Pyrazine_Scaffold->Potential_Bioactivity exhibits Antimicrobial Antimicrobial Potential_Bioactivity->Antimicrobial e.g. Anticancer Anticancer Potential_Bioactivity->Anticancer e.g. Other_Pharmacological_Effects Other_Pharmacological_Effects Potential_Bioactivity->Other_Pharmacological_Effects e.g.

Potential Biological Activities of Pyrazines

Experimental Workflow for Biological Screening (Hypothetical)

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed below.

experimental_workflow cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Compound_Sourcing Compound_Sourcing Purity_Analysis Purity_Analysis Compound_Sourcing->Purity_Analysis Stock_Solution Stock_Solution Purity_Analysis->Stock_Solution Compound_Treatment Compound_Treatment Stock_Solution->Compound_Treatment Cell_Culture Cell_Culture Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity_Assay Compound_Treatment->Cytotoxicity_Assay Target-based_Assay Target-based_Assay Compound_Treatment->Target-based_Assay IC50_Determination IC50_Determination Cytotoxicity_Assay->IC50_Determination Target-based_Assay->IC50_Determination Hit_Identification Hit_Identification IC50_Determination->Hit_Identification

General Workflow for Biological Screening

Safety Information

Conclusion

This compound is a specialty chemical with a primary role in the flavor and fragrance industry. While detailed scientific literature on this specific compound is scarce, this guide provides a foundation for researchers and drug development professionals by summarizing available information and providing context based on related pyrazine derivatives. Further research is warranted to fully characterize its chemical, physical, and biological properties, which could unveil new applications beyond its current use. The provided hypothetical experimental protocols and workflows offer a starting point for such investigations.

References

An In-depth Technical Guide to the Synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3,5,6-trimethylpyrazine-2-carbaldehyde, a heterocyclic compound of interest in flavor chemistry and as a potential building block in pharmaceutical synthesis. Due to the absence of a direct, one-step synthesis protocol in published literature, this document outlines a feasible and scientifically grounded multi-step synthetic pathway. The proposed route begins with the readily available precursor, 2,3,5,6-tetramethylpyrazine, and proceeds through a key alcohol intermediate. This guide includes detailed experimental protocols adapted from analogous chemical transformations, a summary of chemical data, and visualizations of the synthetic pathway and experimental workflow.

Chemical Data Summary

A compilation of the physical and chemical properties of the target compound and its key precursor is presented below for easy reference.

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS NumberBoiling Point (°C)
2,3,5,6-TetramethylpyrazineC₈H₁₂N₂136.201124-11-4190
(3,5,6-Trimethylpyrazin-2-yl)methanolC₈H₁₂N₂O152.1975907-74-3Not available
This compoundC₈H₁₀N₂O150.18186534-02-1231.8±35.0 at 760 Torr[1]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step process starting from 2,3,5,6-tetramethylpyrazine. The first step involves the selective oxidation of one of the methyl groups to a hydroxymethyl group, yielding (3,5,6-trimethylpyrazin-2-yl)methanol. The subsequent step is the oxidation of this primary alcohol to the desired aldehyde. This route is advantageous as it allows for controlled oxidation and avoids the over-oxidation to the corresponding carboxylic acid, which can be a competing side reaction with stronger oxidizing agents.[1][2]

Synthetic Pathway TMP 2,3,5,6-Tetramethylpyrazine Alcohol (3,5,6-Trimethylpyrazin-2-yl)methanol TMP->Alcohol Step 1: Selective Oxidation (e.g., m-CPBA, Ac₂O, then hydrolysis) Aldehyde This compound Alcohol->Aldehyde Step 2: Mild Oxidation (e.g., PCC, Dess-Martin periodinane)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations on pyrazine derivatives and other heterocyclic systems.[3][4] Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of (3,5,6-Trimethylpyrazin-2-yl)methanol

This procedure is based on the oxidation of a methyl group on a pyrazine ring to a hydroxymethyl group, a transformation documented in the synthesis of related pyrazine derivatives.[3]

Materials:

  • 2,3,5,6-Tetramethylpyrazine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • N-Oxide Formation: Dissolve 2,3,5,6-tetramethylpyrazine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up 1: Quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite to destroy excess peroxide. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

  • Rearrangement and Hydrolysis: To the crude N-oxide, add an excess of acetic anhydride and heat the mixture at 100 °C for 4-6 hours. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to obtain the crude acetate intermediate.

  • Hydrolysis: Dissolve the crude acetate in a solution of aqueous sodium hydroxide and stir at room temperature overnight.

  • Work-up 2: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure (3,5,6-trimethylpyrazin-2-yl)methanol.

Step 2: Synthesis of this compound

This protocol employs a mild oxidizing agent to convert the primary alcohol to an aldehyde, preventing over-oxidation.[5][6]

Materials:

  • (3,5,6-Trimethylpyrazin-2-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Florisil®

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of (3,5,6-trimethylpyrazin-2-yl)methanol in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) in one portion. The molar ratio of alcohol to PCC should be approximately 1:1.5.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celatom®/Florisil® to filter out the chromium salts.

  • Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target compound is depicted below.

Experimental Workflow cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Aldehyde Synthesis s1_react Reaction Setup (TMP, m-CPBA, Ac₂O) s1_reflux Reaction and Reflux s1_react->s1_reflux s1_hydrolysis Hydrolysis s1_reflux->s1_hydrolysis s1_workup Aqueous Work-up & Extraction s1_hydrolysis->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product (3,5,6-Trimethylpyrazin-2-yl)methanol s1_purify->s1_product s2_react Reaction Setup (Alcohol, PCC) s1_product->s2_react Intermediate Product s2_stir Stirring at RT s2_react->s2_stir s2_workup Filtration & Extraction s2_stir->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: General experimental workflow for the two-step synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. The outlined procedures are based on well-established chemical principles and analogous reactions, offering a solid starting point for laboratory-scale preparation of this compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

3,5,6-Trimethylpyrazine-2-carbaldehyde: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their significant roles as flavor and aroma components in various foods and are also investigated for their potential pharmacological activities. This technical overview consolidates the currently available information on this compound, focusing on its chemical and physical properties. It is important to note that publicly accessible, in-depth research, including detailed synthesis protocols, comprehensive biological activity studies, and associated experimental data for this specific compound, is limited at the time of this review.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is primarily sourced from chemical supplier databases and public chemical information repositories.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1]
CAS Number 186534-02-1[1]
Boiling Point 231.8±35.0 °C at 760 mmHg[1]
Density 1.1±0.1 g/cm³
Flash Point 195.4±27.9 °C
Storage Conditions 2-8°C, under inert gas[1]
InChI InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3[2]
SMILES CC1=C(N=C(C(=N1)C)C=O)C[2]

Spectroscopic Data

Predicted Collision Cross Section

The following table presents the predicted collision cross section (CCS) values for different adducts of this compound, which can be useful in mass spectrometry-based identification.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺151.08660128.9
[M+Na]⁺173.06854140.1
[M-H]⁻149.07204130.9
[M+NH₄]⁺168.11314148.5
[M+K]⁺189.04248138.1
[M+H-H₂O]⁺133.07658122.5
[M+HCOO]⁻195.07752151.7
[M+CH₃COO]⁻209.09317178.2
[M+Na-2H]⁻171.05399135.8
[M]⁺150.07877131.5
[M]⁻150.07987131.5

Data calculated using CCSbase.[2]

Synthesis and Experimental Protocols

A thorough search of scientific databases did not yield specific and detailed experimental protocols for the synthesis of this compound. While general methods for the synthesis of pyrazine derivatives exist, a validated and published procedure for this particular compound is not available.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activities of this compound. Consequently, no information regarding its mechanism of action, potential signaling pathway interactions, or pharmacological effects could be found. Research on related compounds, such as 2,3,5-trimethylpyrazine, has explored their roles as flavor agents and their metabolic pathways, but this information cannot be directly extrapolated to the 2-carbaldehyde derivative.[3][4]

Conclusion and Future Directions

This compound remains a largely uncharacterized compound in the scientific literature. While basic chemical and physical properties are documented, there is a clear gap in the understanding of its synthesis, spectroscopic characterization, and biological functions. For researchers and professionals in drug development, this presents both a challenge and an opportunity. Future research should focus on:

  • Developing and publishing a reliable synthetic route to obtain the compound in sufficient purity and yield.

  • Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure and provide reference data.

  • In vitro and in vivo studies to investigate its potential biological activities, including but not limited to antimicrobial, anti-inflammatory, or neuroactive properties, which are sometimes associated with other pyrazine derivatives.

The lack of data necessitates that any research on this compound should begin with fundamental chemical synthesis and characterization. The visualization of experimental workflows or signaling pathways is not possible at this time due to the absence of relevant studies.

Logical Relationship Diagram

Logical_Relationship cluster_data Available Information cluster_gap Information Gap A Basic Chemical Properties (Formula, MW, BP) D Detailed Synthesis Protocols A->D Requires Experimental Validation B Structural Information (SMILES, InChI) E Experimental Spectroscopic Data (NMR, IR) B->E Requires Experimental Validation C Predicted MS Data (Collision Cross Section) F Biological Activity Data C->F Requires Biological Screening G Signaling Pathways F->G Leads to H Experimental Workflows G->H Guides

References

An In-depth Technical Guide on the Synthesis and Properties of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a substituted pyrazine derivative of interest in flavor chemistry and potentially as a building block in medicinal chemistry. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are often associated with the aromas of roasted, toasted, or fermented foods. While the specific discovery of this compound is not well-documented in publicly available literature, its synthesis can be approached through established methods for the functionalization of pyrazine rings. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and relevant workflow diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₈H₁₀N₂OPubChem[1]
Molecular Weight 150.18 g/mol MySkinRecipes[2]
CAS Number 186534-02-1MySkinRecipes[2]
Appearance Not explicitly stated, likely a solid or oil-
Boiling Point 231.8 ± 35.0 °C at 760 TorrMySkinRecipes[2]
Storage Conditions 2-8°C, under inert gasMySkinRecipes[2]
SMILES CC1=C(N=C(C(=N1)C)C=O)CPubChem[1]
InChI InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3PubChem[1]

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through two primary routes: the direct formylation of 2,3,5-trimethylpyrazine or the oxidation of (3,5,6-trimethylpyrazin-2-yl)methanol. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and presents a viable option for the direct introduction of a formyl group onto the pyrazine ring.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a proposed method based on the general procedures for the Vilsmeier-Haack formylation of heterocyclic compounds.

Materials:

  • 2,3,5-Trimethylpyrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation of the Vilsmeier Reagent: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE). Subsequently, add 2,3,5-trimethylpyrazine (1 equivalent) portion-wise to the reaction mixture. Heat the mixture to 70-80 °C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.2 (s, 1H, -CHO), ~2.7 (s, 3H, -CH₃), ~2.6 (s, 3H, -CH₃), ~2.5 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~192 (-CHO), ~155-145 (pyrazine ring carbons), ~22-20 (-CH₃ carbons).

  • IR (KBr, cm⁻¹): ~1700 (C=O stretching of aldehyde).

  • Mass Spectrometry (EI): m/z (%) = 150 (M⁺).

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine Formylation Formylation 2,3,5-Trimethylpyrazine->Formylation POCl3 Phosphorus oxychloride (POCl3) Vilsmeier Reagent Formation Vilsmeier Reagent Formation POCl3->Vilsmeier Reagent Formation DMF N,N-Dimethylformamide (DMF) DMF->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Formylation Vilsmeier Reagent Quenching Quenching Formylation->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Crude Product Product This compound Column Chromatography->Product

Caption: Proposed synthetic workflow for this compound.

G Pyrazine Synthesis Pyrazine Synthesis Condensation Reactions Condensation Reactions Pyrazine Synthesis->Condensation Reactions Oxidation of Dihydropyrazines Oxidation of Dihydropyrazines Pyrazine Synthesis->Oxidation of Dihydropyrazines Functional Group Interconversion Functional Group Interconversion Pyrazine Synthesis->Functional Group Interconversion Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling Pyrazine Synthesis->Metal-Catalyzed Cross-Coupling From α-Diketones and Diamines From α-Diketones and Diamines Condensation Reactions->From α-Diketones and Diamines From α-Aminoamides From α-Aminoamides Condensation Reactions->From α-Aminoamides Formylation (e.g., Vilsmeier-Haack) Formylation (e.g., Vilsmeier-Haack) Functional Group Interconversion->Formylation (e.g., Vilsmeier-Haack) Oxidation of Alkylpyrazines Oxidation of Alkylpyrazines Functional Group Interconversion->Oxidation of Alkylpyrazines

Caption: General synthetic approaches to pyrazine derivatives.

References

An In-depth Technical Guide on the Safety of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 3,5,6-Trimethylpyrazine-2-carbaldehyde is not publicly available. The information herein is compiled from data on structurally similar compounds and general knowledge of pyrazine derivatives. It is not a substitute for a manufacturer-provided SDS and should be used with professional discretion.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widely found in nature and are known for their diverse biological activities.[1] Derivatives of pyrazine are utilized in various industries, including food, fragrance, and pharmaceuticals, for their aromatic properties and potential therapeutic effects, which can include anti-inflammatory, anticancer, antibacterial, and antioxidant activities.[1][2][3][[“]] Given its chemical structure, this compound is of interest to researchers for its potential biological and pharmacological properties. This guide provides a comprehensive overview of the available safety and technical data pertinent to this compound, drawing from information on its close structural analogs.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information and provides a comparison with structurally related pyrazine derivatives.

PropertyThis compound2,3,5-TrimethylpyrazinePyrazine-2-carbaldehyde
CAS Number Not Available14667-55-1[5]5780-66-5[6]
Molecular Formula C₈H₁₀N₂OC₇H₁₀N₂[5]C₅H₄N₂O[6]
Molecular Weight 150.18 g/mol 122.17 g/mol [7]108.10 g/mol [6][8]
Boiling Point Not Available171-172 °C120-130 °C at 30 mmHg
Appearance Not Available-Brown liquid[6]
Flash Point Not Available-70.5 ± 28.2 °C

Hazard Identification and Safety Data

A complete GHS classification for this compound is not available. The hazard information for its parent compounds, 2,3,5-Trimethylpyrazine and Pyrazine-2-carbaldehyde, is presented below to provide an indication of potential hazards.

GHS Hazard Statements and Precautionary Measures for Related Compounds
CompoundGHS PictogramsSignal WordHazard StatementsPrecautionary Statements
2,3,5-Trimethylpyrazine GHS02, GHS07Warning H226: Flammable liquid and vapor.[7] H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[7]
Pyrazine-2-carbaldehyde GHS07Warning H302: Harmful if swallowed. H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[8]
Toxicological Data for Related Compounds

The toxicological properties of this compound have not been fully investigated.[5] The available acute toxicity data for a related compound is provided below.

CompoundTestRouteSpeciesDose
2,3,5-Trimethylpyrazine LD50OralRat806 mg/kg[7]
2,3,5,6-Tetramethylpyrazine LD50OralRat1910 mg/kg[9]

Experimental Protocols

General Synthesis of Pyrazine Derivatives

The synthesis of alkylpyrazines can be achieved through various chemical and biological methods.[10][11] A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. The chemoenzymatic synthesis of pyrazines often utilizes amino acids as precursors. For instance, 3-ethyl-2,5-dimethylpyrazine can be synthesized from L-threonine using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.[12] The reaction proceeds via the formation of aminoacetone and acetaldehyde, which then condense to form the pyrazine ring.[12]

A general workflow for the synthesis and purification of a pyrazine derivative is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Precursors Select Precursors (e.g., Amino Acids, Sugars) Enzymatic_Reaction Enzymatic Reaction (e.g., TDH, KBL) Precursors->Enzymatic_Reaction Condensation Spontaneous Condensation Enzymatic_Reaction->Condensation Crude_Product Crude Pyrazine Product Condensation->Crude_Product Extraction Solvent Extraction Crude_Product->Extraction Purification Chromatography Column Chromatography Extraction->Chromatography Characterization Structural Characterization (NMR, MS) Chromatography->Characterization Purity_Analysis Purity Analysis (GC-MS) Characterization->Purity_Analysis

Caption: General workflow for the synthesis and purification of pyrazine derivatives.

Proposed Safety Evaluation Workflow

In the absence of specific safety data, a tiered approach to hazard assessment is recommended. This involves in silico predictions, in vitro assays, and, if necessary, limited in vivo studies.

G cluster_insilico In Silico Assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies (if required) QSAR QSAR Modeling (Toxicity Prediction) Read_Across Read-Across Analysis (Analog Data) QSAR->Read_Across Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Read_Across->Genotoxicity Proceed if concerns Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity->Cytotoxicity Skin_Irritation Skin Irritation/Corrosion (Reconstructed Human Epidermis) Cytotoxicity->Skin_Irritation Acute_Toxicity Acute Oral Toxicity (e.g., OECD 423) Skin_Irritation->Acute_Toxicity Proceed if concerns

Caption: Proposed workflow for the safety evaluation of a novel pyrazine compound.

Biological Activity and Potential Signaling Pathways

Pyrazine derivatives exhibit a wide range of biological activities.[1][13] While specific signaling pathways for this compound have not been elucidated, research on related compounds suggests potential mechanisms of action. For example, some pyrazine-containing hybrids have been shown to inhibit the expression of thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1] Other derivatives have demonstrated inhibitory effects on various human cancer cell lines with IC₅₀ values in the low micromolar range, potentially through the induction of oxidative stress.[13]

The general biological activities of pyrazine derivatives are summarized in the following diagram.

G Pyrazine Pyrazine Derivatives Anti_Inflammatory Anti-inflammatory Pyrazine->Anti_Inflammatory Anticancer Anticancer Pyrazine->Anticancer Antibacterial Antibacterial Pyrazine->Antibacterial Antioxidant Antioxidant Pyrazine->Antioxidant Antiparasitic Antiparasitic Pyrazine->Antiparasitic

Caption: Overview of the reported biological activities of pyrazine derivatives.

Handling and Storage Recommendations

Based on the data for related compounds, the following handling and storage procedures are recommended:

  • Handling: Use in a well-ventilated area.[7] Avoid breathing vapors or mist.[7] Avoid contact with skin and eyes.[7] Wear appropriate personal protective equipment (gloves, eye protection). Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, an analysis of its structural analogs provides valuable insight into its potential physicochemical properties and hazards. The available data suggests that this compound may be a flammable liquid, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment and working in a well-ventilated environment. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

The Role of 3,5,6-Trimethylpyrazine-2-carbaldehyde in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and toasted flavors in a vast array of cooked foods. This technical guide focuses on a specific, yet important member of this family: 3,5,6-trimethylpyrazine-2-carbaldehyde. While data on this particular compound is limited, this document consolidates the available information and extrapolates from closely related pyrazines to provide a comprehensive overview of its likely properties and role in flavor chemistry. This guide covers its formation pathways, potential sensory characteristics, and the analytical and synthetic methodologies relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers in flavor chemistry, food science, and drug development who are investigating the impact of pyrazines on sensory perception and biological systems.

Introduction to Pyrazines in Flavor Chemistry

Pyrazines are nitrogen-containing heterocyclic compounds that are renowned for their potent and often pleasant aromas. They are key contributors to the flavor profiles of a wide variety of thermally processed foods, including roasted coffee, cocoa, nuts, baked bread, and cooked meats.[1][2] The characteristic nutty, roasted, and toasted notes associated with these foods are largely attributable to the presence of alkyl-substituted pyrazines. The specific substitution pattern on the pyrazine ring dictates the precise aroma characteristics and the odor threshold of the individual compound.[3]

This compound is a member of this important class of flavor compounds. Its structure, featuring three methyl groups and a carbaldehyde group on the pyrazine ring, suggests a complex and potent aroma profile, likely contributing nutty and roasted notes.[4] While it is used in the flavor and fragrance industry to impart nutty and roasted aromas in cooked food applications, detailed scientific literature on its specific properties is scarce.[4] This guide aims to bridge this gap by providing a thorough review of the foundational chemistry of pyrazine formation and by drawing parallels with well-studied, structurally similar pyrazines.

Formation Pathways

The formation of pyrazines in food is primarily a result of the Maillard reaction and the associated Strecker degradation of amino acids, which occur during thermal processing.[5]

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[5][6] This reaction is responsible for the development of color, aroma, and flavor in many cooked foods. The initial step involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then rearranges to form an Amadori or Heyns product.[2] Subsequent degradation of these intermediates leads to the formation of a variety of reactive carbonyl species, including α-dicarbonyls like glyoxal, methylglyoxal, and diacetyl.[7]

Strecker Degradation

Strecker degradation is a crucial step in the formation of many important flavor compounds, including pyrazines. It involves the reaction of an α-amino acid with an α-dicarbonyl compound. This reaction leads to the formation of a Strecker aldehyde, which contributes to the overall aroma profile, and an α-aminoketone.

Formation of this compound

The specific formation of this compound likely involves the condensation of specific α-aminocarbonyl intermediates derived from the Maillard reaction and Strecker degradation. The trimethyl-substituted pyrazine ring suggests the involvement of amino acids such as alanine and valine, and a C3 carbonyl species. The carbaldehyde group at the 2-position indicates a more complex formation pathway, potentially involving the reaction of an α-dicarbonyl with an amino acid and another carbonyl compound.

The reaction between dihydroxyacetone (a simple sugar) and amino acids is a known pathway for the formation of various flavor compounds and could be a potential route for the generation of substituted pyrazines.[2]

Logical Relationship: Pyrazine Formation

cluster_0 Maillard Reaction cluster_1 Strecker Degradation cluster_2 Pyrazine Formation Reducing Sugars Reducing Sugars Schiff Base Schiff Base Reducing Sugars->Schiff Base Condensation Amino Acids Amino Acids Amino Acids->Schiff Base Amino Acids_clone Amino Acids Amadori/Heyns Products Amadori/Heyns Products Schiff Base->Amadori/Heyns Products Rearrangement α-Dicarbonyls α-Dicarbonyls Amadori/Heyns Products->α-Dicarbonyls Degradation α-Dicarbonyls_clone α-Dicarbonyls α-Aminoketones α-Aminoketones α-Dicarbonyls_clone->α-Aminoketones Amino Acids_clone->α-Aminoketones Strecker Aldehydes Strecker Aldehydes α-Aminoketones->Strecker Aldehydes α-Aminoketones_clone α-Aminoketones Dihydropyrazines Dihydropyrazines α-Aminoketones_clone->Dihydropyrazines Condensation Pyrazines Pyrazines Dihydropyrazines->Pyrazines Oxidation This compound This compound Pyrazines->this compound Further Reactions

Caption: General pathway for pyrazine formation in food.

Quantitative Data

Table 1: Sensory Thresholds of Structurally Related Pyrazines

CompoundOdor Threshold (in water, ppb)Flavor ProfileReference(s)
2,3,5-Trimethylpyrazine400Nutty, baked potato, roasted peanut, cocoa, burnt notes[8]
2,3,5,6-Tetramethylpyrazine1000Weak, nutty, musty, chocolate odor[3]
2-Ethyl-3,5-dimethylpyrazine1Cocoa, chocolate, nutty (burnt almond) notes[3]
2-Methoxy-3-methylpyrazine3Roasted peanuts, hazelnuts, almond[3]

Note: The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.

Based on the data for related compounds, it is plausible that this compound possesses a low odor threshold, making it a potent contributor to the overall flavor profile even at low concentrations. The presence of the aldehyde functional group may also introduce unique sensory characteristics.

Table 2: Concentration of Related Pyrazines in Roasted Foods

CompoundFood MatrixConcentration Range (ppb)Reference(s)
2,3,5-TrimethylpyrazineRoasted Peanuts130 - 1,400[1]
2,3,5-TrimethylpyrazineRoasted Coffee1,000 - 6,700[3]
2,5-DimethylpyrazineRoasted Peanuts500 - 3,500[1]
2,6-DimethylpyrazinePotato Chips100 - 1,000[1]

The concentrations of pyrazines can vary significantly depending on the food matrix, processing conditions (temperature, time), and the specific precursors (sugars and amino acids) present.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. The following sections provide generalized protocols based on established methods for similar pyrazine derivatives.

Synthesis of Substituted Pyrazine-2-carbaldehydes

The synthesis of substituted pyrazine-2-carbaldehydes can be challenging. A potential synthetic route could involve the oxidation of the corresponding hydroxymethylpyrazine. Another approach could be the direct formylation of a trimethylpyrazine precursor, although this may lead to a mixture of isomers.

A general method for the synthesis of substituted pyrazines involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. For this compound, this would require a specialized diamine and dicarbonyl precursor.

General Protocol for the Synthesis of Pyrazine-2-carboxamides (as an example of pyrazine derivatization):

This protocol describes the synthesis of amides from pyrazine-2-carboxylic acids, which could potentially be adapted.

  • Preparation of Pyrazine-2-carbonyl chloride: Pyrazine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating.

  • Amide Formation: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. The reaction is typically performed in an inert solvent at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[9]

Experimental Workflow: Synthesis of Pyrazine Derivatives

cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Purification A Substituted Pyrazine-2-carboxylic Acid C Pyrazine-2-carbonyl Chloride A->C B Chlorinating Agent (e.g., SOCl₂) B->C D Pyrazine-2-carbonyl Chloride G Crude Amide Product D->G E Amine E->G F Base (e.g., Triethylamine) F->G H Crude Amide Product I Work-up (Wash, Dry) H->I J Purification (Chromatography/Recrystallization) I->J K Pure Substituted Pyrazine-2-carboxamide J->K

Caption: A generalized workflow for the synthesis of pyrazine amides.

Analytical Methods for Quantification in Food Matrices

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves extraction and concentration steps followed by chromatographic separation and detection.

General Protocol using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A known amount of the food sample is placed in a sealed vial. An internal standard is often added for accurate quantification.

  • Extraction (HS-SPME): The vial is heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes.

  • Desorption and Analysis (GC-MS): The SPME fiber is inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

  • Separation (GC): The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature program is used to elute the compounds.

  • Detection and Identification (MS): As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library and retention indices.

  • Quantification: The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.[10]

Experimental Workflow: GC-MS Analysis of Pyrazines

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Vial Sealing Vial Sealing Homogenization->Vial Sealing Incubation/Heating Incubation/Heating Vial Sealing->Incubation/Heating Internal Standard Internal Standard Internal Standard->Vial Sealing HS-SPME HS-SPME Incubation/Heating->HS-SPME GC Injection GC Injection HS-SPME->GC Injection GC Separation GC Separation GC Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification Identification Identification Data Analysis->Identification

Caption: Workflow for the analysis of pyrazines in food.

Signaling Pathways in Olfaction

The perception of odor begins with the interaction of volatile compounds with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

While the specific olfactory receptor(s) that bind to this compound have not been identified, it is known that pyrazines, in general, are detected by a subset of ORs. The structural features of the pyrazine, including the substitution pattern and the presence of functional groups, determine its binding affinity and specificity to different ORs.

Generalized Olfactory Signaling Pathway:

  • Odorant Binding: this compound, upon inhalation, reaches the olfactory epithelium and binds to a specific olfactory receptor (OR) on the surface of an olfactory sensory neuron.

  • G-protein Activation: The binding event activates a coupled G-protein (Gα-olf).

  • Adenylate Cyclase Activation: The activated Gα-olf subunit stimulates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the olfactory sensory neuron membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain.

  • Signal Processing: In the olfactory bulb, the signal is processed and relayed to higher brain centers, resulting in the perception of a specific smell.

Signaling Pathway: Olfactory Transduction

Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gα-olf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Cations Na⁺, Ca²⁺ Influx CNG_channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction cascade.

Conclusion

This compound is a potentially significant contributor to the flavor of many cooked foods, likely imparting desirable nutty and roasted aroma characteristics. While specific data for this compound are currently lacking in the public domain, by understanding the fundamental principles of pyrazine chemistry and extrapolating from well-characterized structural analogs, we can infer its likely properties and importance. Further research is warranted to elucidate the precise sensory characteristics, formation pathways, and biological interactions of this intriguing flavor molecule. The methodologies and frameworks presented in this guide provide a solid foundation for researchers and professionals to undertake such investigations.

References

A Technical Guide to the Spectroscopic Profile of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a heterocyclic aldehyde with potential applications in flavor chemistry and as a building block in the synthesis of more complex molecules, including pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide addresses the absence of direct empirical data by providing a predictive and comparative spectroscopic analysis.

Physicochemical and Predicted Data for this compound

While experimental spectra are not available, fundamental physicochemical properties and predicted mass spectrometry data have been compiled to provide a baseline for characterization.

PropertyValueSource
Molecular Formula C₈H₁₀N₂OPubChem
Molecular Weight 150.18 g/mol PubChem
Monoisotopic Mass 150.079313 DaPubChem
Boiling Point 231.8±35.0 °C at 760 Torr (Predicted)
SMILES CC1=C(N=C(C(=N1)C)C=O)CPubChem
InChIKey HSGOLPGJARMUOX-UHFFFAOYSA-NPubChem

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 151.08660128.9
[M+Na]⁺ 173.06854140.1
[M-H]⁻ 149.07204130.9
[M+NH₄]⁺ 168.11314148.5
[M+K]⁺ 189.04248138.1
[M+H-H₂O]⁺ 133.07658122.5
[M+HCOO]⁻ 195.07752151.7
[M+CH₃COO]⁻ 209.09317178.2

Data sourced from PubChem. CCS (Collision Cross Section) values are predicted.

Comparative Spectroscopic Data of Related Compounds

To predict the spectroscopic features of this compound, it is instructive to examine the experimental data for its structural components: a trimethylated pyrazine ring and a carbaldehyde group attached to the pyrazine ring.

2,3,5-Trimethylpyrazine

This compound provides a reference for the signals expected from the trimethylated pyrazine core.

Table 2: Spectroscopic Data for 2,3,5-Trimethylpyrazine

Technique Parameter Observed Values
¹H NMR Chemical Shift (δ)~8.3 ppm (s, 1H, pyrazine-H), ~2.5 ppm (s, 9H, 3 x CH₃)
¹³C NMR Chemical Shift (δ)~150 ppm (C-2, C-3, C-5), ~145 ppm (C-6), ~21 ppm (3 x CH₃)
IR (Infrared) Wavenumber (cm⁻¹)~2920 (C-H stretch, alkyl), ~1540 (C=N stretch), ~1450 (C-H bend, alkyl), ~1160 (ring vibration)
Mass Spec (EI) m/z (relative intensity)122 (M⁺, 100%), 121 (95%), 80 (30%), 53 (40%)[1]
Pyrazine-2-carbaldehyde

This molecule serves as a reference for the spectroscopic characteristics of the aldehyde group attached to a pyrazine ring.

Table 3: Spectroscopic Data for Pyrazine-2-carbaldehyde

Technique Parameter Observed Values
¹H NMR Chemical Shift (δ)~10.2 ppm (s, 1H, -CHO), ~9.2 ppm (d, 1H, pyrazine-H), ~8.9 ppm (d, 1H, pyrazine-H), ~8.8 ppm (dd, 1H, pyrazine-H)
¹³C NMR Chemical Shift (δ)~193 ppm (C=O), ~152 ppm (C-2), ~148 ppm (C-3), ~146 ppm (C-5), ~144 ppm (C-6)
IR (Infrared) Wavenumber (cm⁻¹)~2850, ~2750 (C-H stretch, aldehyde), ~1710 (C=O stretch), ~1580 (C=N stretch), ~1120 (ring vibration)

Predicted Spectroscopic Profile for this compound

Based on the data from the related compounds, the following spectroscopic features can be predicted for this compound:

  • ¹H NMR: An aldehyde proton signal is expected to be significantly downfield, likely in the range of 10.0-10.5 ppm. Three distinct singlets for the methyl groups would likely appear between 2.4 and 2.8 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is predicted to resonate at a high chemical shift, around 190-195 ppm. The substituted carbons of the pyrazine ring would appear in the 145-155 ppm region, while the methyl carbons would be found upfield, around 20-25 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band is anticipated around 1700-1720 cm⁻¹. Characteristic aldehyde C-H stretching bands should be observable near 2830-2695 cm⁻¹.[2][3] Additional peaks corresponding to alkyl C-H stretching and pyrazine ring vibrations are also expected.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 150. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or methyl radicals.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) should be used. The instrument needs to be locked onto the deuterium signal of the solvent, and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is generally used to obtain singlet peaks for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are subjected to a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and the chemical shift axis calibrated against the residual solvent peak or TMS.

Infrared (IR) Spectroscopy[2][6]
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) must be recorded first.

  • Spectrum Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)[7][8]
  • Sample Introduction: The method of sample introduction depends on the physical state of the sample and the ionization technique. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. Direct infusion via a syringe pump is common for liquid samples with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Ionization: A suitable ionization method must be chosen based on the analyte's properties. Electron ionization (EI) is a "hard" technique that causes extensive fragmentation, providing structural information. ESI and MALDI are "soft" ionization techniques that typically leave the molecular ion intact.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The spectrum is then interpreted to determine the molecular weight and deduce the structure from the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis_Purification Synthesis & Purification Mass_Spectrometry Mass Spectrometry (MS) Synthesis_Purification->Mass_Spectrometry Molecular Weight NMR_Spectroscopy NMR Spectroscopy Synthesis_Purification->NMR_Spectroscopy Structural Backbone IR_Spectroscopy IR Spectroscopy Synthesis_Purification->IR_Spectroscopy Functional Groups UV_Vis_Spectroscopy UV-Vis Spectroscopy Synthesis_Purification->UV_Vis_Spectroscopy Conjugation Molecular_Formula Determine Molecular Formula Mass_Spectrometry->Molecular_Formula Connectivity Establish Connectivity (1D/2D NMR) NMR_Spectroscopy->Connectivity Functional_Groups Identify Functional Groups IR_Spectroscopy->Functional_Groups Proposed_Structure Propose Structure Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains to be published, a robust predictive profile can be established through the analysis of its structural analogues. This technical guide provides researchers with the necessary comparative data and standardized protocols to facilitate the empirical characterization of this compound. The presented workflow illustrates a systematic approach to structure elucidation that is broadly applicable in chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a substituted pyrazine derivative that contributes to the characteristic roasted, nutty, and baked aromas of many thermally processed foods. Pyrazines are formed through the Maillard reaction between amino acids and reducing sugars during cooking, roasting, or baking. The presence and concentration of specific pyrazines, including their aldehyde derivatives, are critical to the flavor profile of products such as coffee, cocoa, baked goods, and roasted meats. Accurate and sensitive analytical methods are therefore essential for quality control in the food and beverage industries, for flavor and fragrance development, and for research into food chemistry. Furthermore, as pyrazine derivatives are also investigated for their potential biological activities, robust analytical protocols are crucial in pharmaceutical and metabolic studies.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Formation Pathway of Pyrazine Aldehydes

The primary route for the formation of this compound in food systems is the Maillard reaction. This complex series of reactions begins with the condensation of a reducing sugar and an amino acid, leading to the formation of an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. Subsequent degradation of these intermediates yields a variety of reactive carbonyl species and α-aminoketones. The condensation of two α-aminoketone molecules forms a dihydropyrazine ring, which is then oxidized to the stable aromatic pyrazine. The specific substituents on the pyrazine ring are determined by the initial amino acids and sugars, as well as the reaction conditions. The formation of an aldehyde functional group on the pyrazine ring is a result of specific side-chain reactions during this process.

Maillard_Reaction Maillard Reaction Pathway for Pyrazine Aldehyde Formation ReducingSugar Reducing Sugar Glycosylamine N-substituted Glycosylamine ReducingSugar->Glycosylamine AminoAcid Amino Acid AminoAcid->Glycosylamine Aminoketone α-Aminoketone AminoAcid->Aminoketone Strecker Degradation AmadoriProduct Amadori Product Glycosylamine->AmadoriProduct Rearrangement Dicarbonyls α-Dicarbonyls (e.g., Glyoxal) AmadoriProduct->Dicarbonyls Degradation StreckerAldehydes Strecker Aldehydes AmadoriProduct->StreckerAldehydes Strecker Degradation Dicarbonyls->Aminoketone Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine Condensation (x2) PyrazineAldehyde Substituted Pyrazine Aldehyde Dihydropyrazine->PyrazineAldehyde Oxidation & Side-chain reactions

Maillard reaction pathway leading to pyrazine aldehydes.

Analytical Methods

The two primary chromatographic techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), ideal for volatile and semi-volatile compounds, and High-Performance Liquid Chromatography (HPLC) for less volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile pyrazines. The combination of chromatographic separation by GC and mass analysis by MS allows for reliable identification and quantification, even in complex matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and combines extraction and pre-concentration of volatile analytes.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., food matrix) InternalStandard Spike with Internal Standard (e.g., deuterated analog) Sample->InternalStandard HS_Vial Transfer to Headspace Vial InternalStandard->HS_Vial Incubation Incubation and HS-SPME HS_Vial->Incubation Desorption Thermal Desorption in GC Inlet Incubation->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Identification Compound Identification (Mass Spectra) PeakIntegration->Identification Report Final Report Quantification->Report Identification->Report

Workflow for HS-SPME-GC-MS analysis.

Protocol: HS-SPME-GC-MS for this compound

This protocol is adapted from validated methods for the analysis of structurally similar pyrazines, such as 2-acetylpyrazine, and should be validated for the specific matrix and analyte.

1. Sample Preparation (HS-SPME)

  • Weigh 1-5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add an appropriate amount of a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds.

  • Spike the sample with a known concentration of an internal standard. A deuterated analog of the target analyte (3,5,6-trimethylpyrazine-d3-2-carbaldehyde) is ideal. If unavailable, a structurally related pyrazine with a distinct mass spectrum can be used.

  • Immediately seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analytes in the headspace.

  • Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

2. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes

  • Column: DB-WAX or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 240°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.

      • Target Ions for this compound (C₈H₁₀N₂O, MW: 150.18): Based on its structure, characteristic ions would be the molecular ion (m/z 150) and fragment ions (e.g., m/z 149, 121, 94). These should be confirmed by analyzing a pure standard.

3. Quantification

  • Prepare a series of calibration standards of this compound in a suitable solvent or a matrix blank.

  • Spike each calibration standard with the same concentration of the internal standard as used in the samples.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Diode Array Detection (DAD) can be a suitable alternative for the analysis of pyrazine aldehydes, especially in samples where the analyte is less volatile or present at higher concentrations.

Protocol: HPLC-DAD for this compound

This is a general protocol and should be optimized and validated for the specific application.

1. Sample Preparation

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate). Sonication or homogenization can improve extraction efficiency.

  • Centrifuge the extract to remove solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • If necessary, perform a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.

2. HPLC-DAD Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program:

      • Start with 10% B.

      • Linearly increase to 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: Diode array detector monitoring at a wavelength corresponding to the maximum absorbance of this compound (e.g., in the range of 270-300 nm, to be determined by analyzing a pure standard).

3. Quantification

  • Prepare calibration standards of this compound in the mobile phase or a suitable solvent.

  • Analyze the standards to generate a calibration curve by plotting peak area against concentration.

  • Quantify the analyte in the prepared samples by comparing their peak areas to the calibration curve. The use of an internal standard is also recommended for improved accuracy.

Data Presentation: Expected Analytical Performance

The following tables summarize the expected performance characteristics for the analytical methods described. These values are based on published data for structurally similar pyrazines and should be confirmed through in-house method validation.

Table 1: Expected Performance of the HS-SPME-GC-MS Method

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 5 µg/kg
Limit of Quantitation (LOQ) 0.5 - 15 µg/kg
Recovery 85 - 110%
Precision (RSD) < 15%

Table 2: Expected Performance of the HPLC-DAD Method

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 - 0.5 mg/L
Limit of Quantitation (LOQ) 0.15 - 1.5 mg/L
Recovery 90 - 105%
Precision (RSD) < 10%

Application Note: GC-MS Analysis of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a significant flavor compound, often associated with nutty and roasted aromas in various food products. Its accurate identification and quantification are crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and sensory analysis. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1][2] The high sensitivity and selectivity of GC-MS make it an ideal method for the analysis of complex mixtures of volatile compounds.[1]

This document outlines the necessary instrumentation, reagents, experimental procedures, and data analysis steps for the successful determination of this compound.

Experimental Protocols

Reagents and Materials
  • Standard: this compound (CAS No. 186534-02-1), analytical standard grade.

  • Internal Standard (IS): 2-Methylpyrazine-d6 or another suitable deuterated pyrazine derivative. The use of a stable isotope-labeled internal standard is recommended to correct for analytical variability.

  • Solvent: Dichloromethane or Methanol (GC-MS grade).

  • Sample Matrix: As applicable (e.g., food extract, reaction mixture).

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent single quadrupole mass spectrometer.

  • GC Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or DB-5ms (30 m x 0.25 mm, 0.25 µm) capillary column. A polar column like DB-WAX is often effective for separating pyrazines.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a stock solution of the internal standard (e.g., 1000 µg/mL).

    • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

    • Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Extraction (Example for a solid matrix):

    • Homogenize the sample.

    • Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a vial.

    • Add a known amount of the internal standard.

    • Extract the analytes using an appropriate technique such as Headspace Solid-Phase Microextraction (HS-SPME) or solvent extraction. For HS-SPME, expose a suitable fiber (e.g., DVB/CAR/PDMS) to the headspace of the heated sample.

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature50 °C, hold for 2 min
Ramp 15 °C/min to 150 °C
Ramp 210 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature250 °C
Acquisition ModeFull Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data for this compound should be determined by establishing a calibration curve of the analyte-to-internal standard peak area ratio against the concentration of the calibration standards. The following table provides expected mass spectral data and illustrative quantitative parameters.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Predicted Quantifier Ion (m/z)Predicted Qualifier Ions (m/z)
This compoundC₈H₁₀N₂O150.18150122, 107, 79

Note: The predicted ions are based on the molecular structure. Actual mass spectra should be experimentally confirmed.

Illustrative Quantitative Data Summary

The following table summarizes typical method validation parameters that can be achieved for pyrazine analysis. These values are for illustrative purposes and should be experimentally determined for this compound.

ParameterExpected Value
Retention Time (min)~15-20 (dependent on column and conditions)
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Recovery (%)90 - 110%
Precision (%RSD)< 10%

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis node_sample Sample Homogenization & Weighing node_is_spike Internal Standard Spiking node_sample->node_is_spike node_extraction Extraction (e.g., HS-SPME) node_is_spike->node_extraction node_injection GC Injection node_extraction->node_injection node_std_prep Calibration Standard Preparation node_std_prep->node_injection node_separation Chromatographic Separation node_injection->node_separation node_detection Mass Spectrometric Detection (Scan/SIM) node_separation->node_detection node_peak_integration Peak Integration node_detection->node_peak_integration node_identification Compound Identification (Mass Spectra & Retention Time) node_peak_integration->node_identification node_quantification Quantification (Calibration Curve) node_identification->node_quantification node_report Reporting node_quantification->node_report

GC-MS Analysis Workflow

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described methodology, including sample preparation, instrumental parameters, and data analysis, offers a robust framework for the accurate and reliable quantification of this important flavor compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to effectively analyze this compound in various matrices, contributing to advancements in food science, flavor chemistry, and quality control.

References

Application Notes and Protocols for 3,5,6-Trimethylpyrazine-2-carbaldehyde as a Flavor Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a heterocyclic aromatic compound that contributes significantly to the nutty, roasted, and baked aromas of a wide variety of cooked foods.[1][2] As a member of the pyrazine family, it is formed during Maillard reactions and Strecker degradation at elevated temperatures. Its potent and characteristic aroma makes it a valuable tool in flavor research, quality control, and the development of new food products and pharmaceuticals where flavor perception is a critical attribute. These application notes provide detailed protocols for the use of this compound as a flavor standard for both sensory and analytical applications.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms -
CAS Number 186534-02-1
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Nutty, roasted, baked potato, cocoa

Quantitative Sensory Data

CompoundOdor Detection Threshold (in water, ppb)Predominant Sensory Descriptors
2,3,5-Trimethylpyrazine400[1][3]Nutty, baked potato, roasted peanut, cocoa, burnt notes[1][3]
2,3,5,6-Tetramethylpyrazine1000[3]Weak, nutty, musty, chocolate odor; chocolate taste[3]
2,5-Dimethylpyrazine800[3]Chocolate, roasted nuts, earthy; chocolate taste[3]
2-Ethyl-3,5-dimethylpyrazine1[3]Cocoa, chocolate, nutty (burnt almond) notes[3]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution for Sensory Analysis

This protocol outlines the preparation of a stock and working solutions of this compound for use in sensory evaluation.

Materials:

  • This compound (≥97% purity)

  • Propylene glycol (PG) or ethanol (food grade)

  • Deionized, odor-free water

  • Volumetric flasks (various sizes)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 ppm):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the compound in a minimal amount of PG or ethanol in a 10 mL volumetric flask.

    • Bring the volume up to 10 mL with the same solvent. This creates a 1000 ppm (w/v) stock solution.

    • Store the stock solution in an amber glass vial at 4°C.

  • Working Solution Preparation (e.g., 1 ppm):

    • Perform serial dilutions of the stock solution with deionized, odor-free water to achieve the desired concentration for sensory testing. For example, to prepare a 1 ppm solution, dilute 10 µL of the 1000 ppm stock solution to 10 mL with water.

    • Prepare fresh working solutions daily.

Protocol 2: Sensory Evaluation using the Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

Objective: To determine if a panelist can detect the presence of this compound in a given matrix.

Materials:

  • Working solution of this compound (concentration to be determined based on preliminary testing)

  • Control sample (matrix without the added flavor standard)

  • Identical, odor-free sample cups labeled with random three-digit codes

  • Water for rinsing

  • Sensory booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation:

    • For each panelist, prepare three samples: two will be the control (A), and one will be the working solution (B).

    • Present the samples in a randomized order (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions:

    • Instruct panelists to sniff each sample from left to right.

    • Ask them to identify the sample that is different from the other two.

    • Provide water for rinsing between samples to prevent sensory fatigue.

  • Data Analysis:

    • Collect the responses from all panelists.

    • The number of correct responses is compared to a statistical table for the triangle test to determine the level of significance.

Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a sample matrix. Method optimization may be required depending on the specific matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-WAX, HP-5MS)

  • Autosampler

GC-MS Parameters (Example):

ParameterSetting
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature 40°C for 2 min, ramp at 5°C/min to 230°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Procedure:

  • Sample Preparation:

    • Use a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the volatile fraction from the sample matrix.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Analysis:

    • Inject the extracted sample and the calibration standards into the GC-MS.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the compound by comparing its peak area to the calibration curve.

Visualizations

Olfactory Signaling Pathway for Pyrazines

Pyrazines are detected by specific olfactory receptors in the nasal epithelium. The olfactory receptor OR5K1 has been identified as a specialized G-protein coupled receptor (GPCR) for pyrazines in humans and other mammals.[4][5][6] The binding of a pyrazine molecule to OR5K1 initiates a downstream signaling cascade.

cluster_0 Olfactory Sensory Neuron Pyrazine This compound OR5K1 OR5K1 (GPCR) Pyrazine->OR5K1 Binds to G_olf G-protein (Gαolf) OR5K1->G_olf Activates ACIII Adenylate Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Leads to Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway for pyrazines via the OR5K1 receptor.

Experimental Workflow for Flavor Standard Application

The following diagram illustrates a typical workflow for utilizing this compound as a flavor standard in research and development.

Standard Procure/Synthesize 3,5,6-Trimethylpyrazine- 2-carbaldehyde Standard Prep Prepare Standard Solutions (Stock and Working) Standard->Prep Sensory Sensory Evaluation (e.g., Triangle Test, Descriptive Analysis) Prep->Sensory Analytical Instrumental Analysis (e.g., GC-MS) Prep->Analytical Data Data Analysis and Interpretation Sensory->Data Analytical->Data Application Application in Product Development, Quality Control, or Research Data->Application

Caption: Workflow for using this compound as a flavor standard.

References

Application Notes and Protocols: 3,5,6-Trimethylpyrazine-2-carbaldehyde in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct scientific literature is available for the specific compound 3,5,6-trimethylpyrazine-2-carbaldehyde. The following application notes and protocols are based on the broader class of trimethylpyrazines and related pyrazine aldehydes, which are known to share similar flavor characteristics and formation pathways. These should be considered as a general guideline for research and development.

Application Notes

This compound is a potent aroma compound valued in the food industry for its complex, roasted, and nutty flavor profile. As a member of the pyrazine family, it is primarily formed during the Maillard reaction, the chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is instrumental in developing authentic savory and baked notes in a variety of food products.

Primary Applications:

  • Flavor Enhancement: It is utilized as a key component in flavor formulations to impart or enhance roasted, nutty, and cocoa-like characteristics. Its applications span across savory products like soups, sauces, and gravies, as well as in baked goods, confectionery, and coffee and cocoa products.

  • Processed Foods: In processed foods, such as meat analogues and savory snacks, it helps to create a more authentic, cooked flavor profile that might be lost or underdeveloped during manufacturing.

  • Masking Agent: The strong, pleasant aroma of this pyrazine derivative can also be used to mask undesirable off-notes from other ingredients in a food system.

Flavor Profile:

The sensory characteristics of alkylated pyrazines are generally described as nutty, roasted, and earthy. The presence of a carbaldehyde group is expected to add a slightly sweet, caramelic, and more complex dimension to the typical trimethylpyrazine aroma.

Quantitative Data

CompoundFood MatrixTypical ConcentrationFlavor Threshold (in water)Reference
2,3,5-TrimethylpyrazineRoasted Coffee1 - 6.7 mg/kg~50 ng/L (air)[1]
2,3,5-TrimethylpyrazineRoasted PeanutsVaries400 ppb[2][3]
2,3,5-TrimethylpyrazineCocoaPresentNot specified[4]
2,3,5-TrimethylpyrazineBaked PotatoesPresentNot specified[3]

Experimental Protocols

Protocol 1: Extraction and Analysis of Pyrazines from a Food Matrix

This protocol outlines a general method for the extraction and analysis of volatile pyrazines, including trimethylpyrazine derivatives, from a solid food matrix using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Food sample (e.g., roasted nuts, cocoa powder)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Saturated sodium chloride solution

  • Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

  • Sample Preparation: Homogenize the solid food sample to a fine powder.

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.

    • Add a known amount of the internal standard.

    • Immediately seal the vial with the screw cap.

  • SPME:

    • Place the vial in a heating block or water bath at 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injection port for thermal desorption at 250°C for 5 minutes.

    • GC conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature, for example, from 40°C (hold for 2 min) to 250°C at a rate of 5°C/min.

    • MS conditions: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

  • Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention indices with known standards. Quantify the target analyte using the internal standard method.

Protocol 2: Synthesis of Pyrazines via Maillard Reaction Model System

This protocol describes a model system to generate pyrazines, including trimethylpyrazine derivatives, through the Maillard reaction.

Materials:

  • Amino acid (e.g., L-alanine, L-leucine)

  • Reducing sugar (e.g., D-glucose)

  • Phosphate buffer (pH 7.0)

  • Reaction vessel (e.g., sealed glass tube or round-bottom flask with condenser)

  • Heating mantle or oil bath

  • Organic solvent for extraction (e.g., dichloromethane)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reactant Preparation: Prepare equimolar solutions of the chosen amino acid and reducing sugar in the phosphate buffer.

  • Reaction:

    • Combine the amino acid and sugar solutions in the reaction vessel.

    • Heat the mixture at a controlled temperature (e.g., 120-180°C) for a specified time (e.g., 1-3 hours). The reaction conditions will significantly influence the profile of the pyrazines formed.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Extract the volatile compounds by liquid-liquid extraction with dichloromethane three times.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Carefully concentrate the extract under a gentle stream of nitrogen.

  • Analysis: Analyze the resulting pyrazine mixture using GC-MS as described in Protocol 1.

Visualizations

Maillard_Reaction_Pathway cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base Strecker Aldehydes Strecker Aldehydes Amino Acid->Strecker Aldehydes Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Amadori Product->Strecker Aldehydes Strecker Degradation Aminoketones Aminoketones Dicarbonyls->Aminoketones with Amino Acid Melanoidins Melanoidins Dicarbonyls->Melanoidins Strecker Aldehydes->Melanoidins Pyrazines Pyrazines Aminoketones->Pyrazines Condensation & Oxidation

Caption: General pathway of the Maillard reaction leading to the formation of pyrazines.

Experimental_Workflow_Pyrazine_Analysis Sample_Preparation Sample Preparation (Homogenization) Extraction Headspace SPME Extraction Sample_Preparation->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing (Identification & Quantification) Analysis->Data_Processing Result Result (Pyrazine Profile) Data_Processing->Result

Caption: Experimental workflow for the analysis of pyrazines in a food matrix.

References

Application Notes and Protocols for the Synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of 3,5,6-trimethylpyrazine-2-carbaldehyde, a key intermediate in the development of various pharmaceutical and flavor compounds. The synthesis commences with the selective oxidation of commercially available 2,3,5,6-tetramethylpyrazine to yield 3,5,6-trimethylpyrazine-2-methanol. Subsequent mild oxidation of the resulting primary alcohol furnishes the target aldehyde. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest in the fields of medicinal chemistry and flavor science due to their diverse biological activities and sensory properties. This compound serves as a valuable building block for the synthesis of more complex molecules, including potential drug candidates and novel flavoring agents. The protocol outlined herein describes a practical and efficient laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Selective Oxidation of 2,3,5,6-Tetramethylpyrazine. The starting material, 2,3,5,6-tetramethylpyrazine, undergoes selective oxidation of one of its methyl groups to a hydroxymethyl group, yielding 3,5,6-trimethylpyrazine-2-methanol. This reaction is typically performed using an oxidizing agent such as hydrogen peroxide in an acidic medium.

  • Step 2: Oxidation of 3,5,6-Trimethylpyrazine-2-methanol. The intermediate alcohol is then subjected to mild oxidation to afford the desired this compound. Reagents such as Pyridinium Chlorochromate (PCC) are suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

Parameter Step 1: Alcohol Synthesis Step 2: Aldehyde Synthesis
Starting Material 2,3,5,6-Tetramethylpyrazine3,5,6-Trimethylpyrazine-2-methanol
Reagents Glacial Acetic Acid, Hydrogen Peroxide (30%)Pyridinium Chlorochromate (PCC), Dichloromethane (DCM)
Product 3,5,6-Trimethylpyrazine-2-methanolThis compound
Molecular Formula C₈H₁₂N₂OC₈H₁₀N₂O
Molecular Weight 152.19 g/mol 150.18 g/mol
Typical Scale 10 mmol5 mmol
Reaction Time 16 - 24 hours2 - 4 hours
Reaction Temperature 55 - 60 °CRoom Temperature
Typical Yield 40 - 50%70 - 80%

Experimental Protocols

4.1. Step 1: Synthesis of 3,5,6-Trimethylpyrazine-2-methanol

This protocol is adapted from a similar synthesis of dimethylpyrazinemethanol.[1]

Materials:

  • 2,3,5,6-Tetramethylpyrazine (1.36 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Hydrogen Peroxide (30% aqueous solution, 20 mL)

  • Saturated Potassium Carbonate (K₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,3,5,6-tetramethylpyrazine (1.36 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask and stir the mixture at room temperature until the starting material is dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add hydrogen peroxide (30%, 10 mL) to the stirred solution.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 55-60 °C.

  • Add an additional portion of hydrogen peroxide (30%, 10 mL) and continue stirring at 55-60 °C for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 50 mL of water.

  • Carefully neutralize the mixture by the slow addition of a saturated potassium carbonate solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3,5,6-trimethylpyrazine-2-methanol as a solid.

4.2. Step 2: Synthesis of this compound

Materials:

  • 3,5,6-Trimethylpyrazine-2-methanol (0.76 g, 5 mmol)

  • Pyridinium Chlorochromate (PCC) (1.61 g, 7.5 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Silica gel

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add pyridinium chlorochromate (1.61 g, 7.5 mmol) and anhydrous dichloromethane (20 mL).

  • Stir the resulting suspension at room temperature.

  • Dissolve 3,5,6-trimethylpyrazine-2-methanol (0.76 g, 5 mmol) in anhydrous dichloromethane (30 mL).

  • Add the solution of the alcohol to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL).

  • Pass the mixture through a short pad of silica gel to filter off the chromium salts, washing the pad with additional diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) if necessary.

Mandatory Visualizations

5.1. Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Selective Oxidation cluster_step2 Step 2: Mild Oxidation start1 2,3,5,6-Tetramethylpyrazine process1 Oxidation (55-60°C, 16-24h) start1->process1 reagents1 H₂O₂ / Acetic Acid reagents1->process1 product1 3,5,6-Trimethylpyrazine-2-methanol process1->product1 process2 Oxidation (RT, 2-4h) product1->process2 reagents2 PCC / DCM reagents2->process2 product2 This compound process2->product2

Caption: Synthetic workflow for this compound.

5.2. Logical Relationship of Key Components

Logical_Relationship cluster_reactants Reactants A Starting Material (2,3,5,6-Tetramethylpyrazine) B Intermediate (3,5,6-Trimethylpyrazine-2-methanol) A->B Selective Oxidation C Final Product (this compound) B->C Mild Oxidation R1 H₂O₂ R1->A R2 PCC R2->B

Caption: Key components and their relationships in the synthesis.

References

Application Notes and Protocols for the Extraction of Pyrazines from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a critical class of volatile and semi-volatile compounds that contribute significantly to the desirable roasted, nutty, and chocolate-like aromas in a wide variety of thermally processed and fermented foods.[1][2] Accurate and efficient extraction of these compounds from complex food matrices is essential for quality control, flavor profiling, process optimization, and sensory analysis.[1] This document provides detailed application notes and experimental protocols for the most common and effective methods for extracting pyrazines from various food matrices, including solid, semi-solid, and liquid samples. The primary techniques covered are Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Stir Bar Sorptive Extraction (SBSE).[1]

Data Presentation: Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is contingent upon the specific food matrix, the concentration of the target pyrazines, and the available analytical instrumentation.[1] The following tables summarize quantitative data for pyrazine concentrations found in various food matrices and compare the performance of different extraction techniques.

Table 1: Typical Concentration Ranges of Key Pyrazines in Roasted Coffee [3]

Pyrazine CompoundTypical Concentration Range in Arabica (µg/kg)Typical Concentration Range in Robusta (µg/kg)
2-Methylpyrazine1,000 - 5,0003,000 - 10,000+
2,5-Dimethylpyrazine500 - 2,5001,500 - 7,000
2,6-Dimethylpyrazine400 - 2,0001,200 - 6,000
Ethylpyrazine50 - 300150 - 800

Note: These values can vary considerably based on the specific cultivar, processing methods, and degree of roast.[3] Generally, Robusta coffee beans contain significantly higher concentrations of several key pyrazines compared to Arabica beans.[3]

Table 2: Quantitative Data for Pyrazines in Various Food Matrices

Food MatrixPyrazine CompoundExtraction MethodConcentrationReference
Ground CoffeeTotal AlkylpyrazinesIsotope Dilution Analysis (SIDA-GC-MS)82.1 - 211.6 mg/kg[4][5]
Soy Sauce Aroma Baijiu2,3,5,6-TetramethylpyrazineLiquid-Liquid ExtractionMost Concentrated[6]
Soy Sauce Aroma Baijiu2,6-DimethylpyrazineLiquid-Liquid ExtractionSecond Most Concentrated[6]
Soy Sauce Aroma Baijiu2,3,5-TrimethylpyrazineLiquid-Liquid ExtractionThird Most Concentrated[6]
Microbial Samples2-MethylpyrazineHS-SPME-GC/MS6.0 - 34.0 ng/g[7]
Microbial Samples2,5-DimethylpyrazineHS-SPME-GC/MS6.0 - 34.0 ng/g[7]
Turkish Coffee Brews2-MethylpyrazineDispersive liquid-liquid microextraction467 - 793 µg/L[8]
Cocoa Beans (roasted)Total PyrazinesSolvent Extraction142 - 698 µ g/100g [9]

Table 3: Comparison of Pyrazine Extraction Techniques

TechniquePrincipleAdvantagesDisadvantages
Headspace Solid-Phase Microextraction (HS-SPME) A coated fiber is exposed to the headspace of a heated sample, adsorbing volatile compounds for thermal desorption in a GC inlet.[1]Solvent-free, sensitive, simple, and easily automated.[1][10]Fiber lifetime can be limited; competition for active sites on the fiber can occur in complex matrices.[1]
Solvent Extraction A solvent is used to selectively dissolve pyrazines from the food matrix.[1]Robust and suitable for semi-solid and solid foods where headspace techniques may be less efficient.[1]Can be time-consuming, requires solvent which may introduce interferences, and may require a concentration step.
Stir Bar Sorptive Extraction (SBSE) A magnetic stir bar coated with a sorbent is stirred in a liquid sample or the headspace, after which the bar is thermally desorbed.[1]Highly sensitive, solvent-free, and combines extraction and stirring in a single step.[1]Primarily suitable for liquid samples or headspace analysis of solids; may require longer extraction times.[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for a wide range of food matrices, including coffee, cocoa, baked goods, and edible oils.[1]

Materials and Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[11]

  • Headspace vials (e.g., 20 mL) with PTFE/silicone septa

  • Heating and stirring module or water bath with magnetic stirrer

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Solid Samples (e.g., coffee, cocoa powder): Weigh 1-5 g of the homogenized sample into a headspace vial.[12]

    • Liquid Samples (e.g., beverages, edible oils): Pipette 2-5 mL of the liquid sample into a headspace vial. For aqueous samples, it is recommended to add NaCl to saturation to improve the release of volatile compounds.[1]

  • Internal Standard Addition (Optional but Recommended):

    • Add a known amount of an appropriate internal standard (e.g., Acetylpyrazine-d3) to the vial for accurate quantification.[12]

  • Extraction:

    • Seal the vial and place it in the heating and stirring module.

    • Equilibrate the sample at a specific temperature (typically between 60°C and 80°C) for 15-20 minutes with agitation.[1]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (typically 15-45 minutes) while maintaining the temperature and agitation.[1]

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the GC injection port, which is heated to a temperature suitable for thermal desorption (e.g., 240-250°C).[1]

    • Desorb for 2-5 minutes in splitless mode.[1]

    • Start the GC-MS analysis.

Example GC-MS Conditions:

  • Column: DB-5ms or HP-5ms (mid-polarity)[1]

  • GC Oven Program: Initial temperature 40°C, hold for 2 minutes; ramp at 5°C/min to 150°C; ramp at 10°C/min to 250°C, hold for 5 minutes.[1]

  • Mass Spectrometer: Scan range m/z 35-350. For quantification, use selected ion monitoring (SIM) mode.[12]

Protocol 2: Solvent Extraction

This protocol is particularly adaptable for semi-solid and solid food matrices.

Materials and Equipment:

  • GC-MS or Liquid Chromatograph-Mass Spectrometer (LC-MS)

  • Homogenizer (e.g., blender, Ultra-Turrax)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Extraction solvents (e.g., dichloromethane, diethyl ether, water)[1]

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 5-10 g of the homogenized food sample into a beaker.

    • Add 50 mL of the selected extraction solvent. Note: Water has been shown to be a superior extraction solvent for pyrazines in coffee compared to dichloromethane.[4][5]

    • Homogenize the mixture for 2-3 minutes.

  • Separation:

    • Centrifuge the homogenate at a high speed (e.g., 8000 rpm) for 15 minutes to separate the solvent extract from the solid residue.

    • Carefully decant the supernatant (the solvent extract).

  • Drying and Concentration:

    • Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a final volume of approximately 1 mL using a rotary evaporator or a stream of nitrogen.

  • Cleanup (Optional):

    • For complex matrices, an additional cleanup step using SPE cartridges may be necessary to remove interfering compounds.

  • Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS or LC-MS for analysis.

Protocol 3: Stir Bar Sorptive Extraction (SBSE)

This highly sensitive technique is primarily suitable for liquid samples or the headspace analysis of solids.[1]

Materials and Equipment:

  • GC-MS with a thermal desorption unit

  • SBSE stir bars (e.g., coated with polydimethylsiloxane - PDMS)

  • Sample vials with septa

  • Magnetic stirrer

Procedure:

  • Sample Preparation:

    • Place a known volume of the liquid sample into a vial. For solid samples, place the sample in the vial and add a small amount of water to create a slurry for headspace analysis.

  • Extraction:

    • Place the SBSE stir bar into the sample vial.

    • Stir the sample for a defined period (e.g., 60-120 minutes) at a constant speed. The extraction time may need to be optimized to reach equilibrium.[1]

  • Post-Extraction:

    • Remove the stir bar from the sample with clean forceps.

    • Rinse the stir bar with a small amount of deionized water to remove any adhered sample matrix.

    • Gently dry the stir bar with a lint-free tissue.

  • Desorption and Analysis:

    • Place the dried stir bar into a thermal desorption tube.

    • Insert the tube into the thermal desorption unit of the GC-MS.

    • Thermally desorb the analytes onto the GC column for analysis.

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Food Sample Vial Headspace Vial Sample->Vial Weigh/Pipette Equilibration Equilibrate at 60-80°C with Agitation Vial->Equilibration SPME_Fiber Expose SPME Fiber to Headspace Equilibration->SPME_Fiber Desorption Thermal Desorption in GC Inlet (240-250°C) SPME_Fiber->Desorption GCMS GC-MS Analysis Desorption->GCMS Solvent_Extraction_Workflow cluster_prep Extraction cluster_separation Separation & Drying cluster_analysis Concentration & Analysis Sample Homogenized Food Sample Solvent Add Extraction Solvent Sample->Solvent Homogenize Homogenize Solvent->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Decant Decant Supernatant Centrifuge->Decant Dry Dry with Na2SO4 Decant->Dry Concentrate Concentrate Extract Dry->Concentrate GCMS GC-MS/LC-MS Analysis Concentrate->GCMS SBSE_Workflow cluster_prep Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Liquid/Slurry Sample Stir_Bar Add SBSE Stir Bar Sample->Stir_Bar Stir Stir for 60-120 min Stir_Bar->Stir Remove Remove Stir Bar Stir->Remove Rinse Rinse with DI Water Remove->Rinse Dry Dry Stir Bar Rinse->Dry Desorption Thermal Desorption Dry->Desorption GCMS GC-MS Analysis Desorption->GCMS

References

Application Notes and Protocols: 3,5,6-Trimethylpyrazine-2-carbaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a potent aromatic compound utilized in the flavor and fragrance industry to impart nutty, roasted, and warm sensory profiles. Its characteristic scent is reminiscent of baked goods, roasted nuts, and savory cooked products, making it a valuable ingredient for creating complex and inviting fragrance compositions.[1] This document provides detailed application notes, experimental protocols, and relevant data for the effective use of this compound in fragrance formulations. While specific quantitative data for this exact compound is limited in publicly available literature, data for the closely related and widely studied 2,3,5-trimethylpyrazine is provided for comparative context.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundMySkinRecipes
CAS Number 186534-02-1MySkinRecipes
Molecular Formula C₈H₁₀N₂OMySkinRecipes
Molecular Weight 150.18 g/mol MySkinRecipes
Boiling Point 231.8±35.0 °C at 760 Torr (lit.)MySkinRecipes
Appearance Not specified (typically colorless to pale yellow liquid for similar pyrazines)N/A
Odor Profile Nutty, roasted, warm, deepMySkinRecipes

Olfactory Profile and Application in Fragrance

This compound is a high-impact aroma chemical that can add significant depth and complexity to a fragrance. Its primary olfactory characteristics are nutty and roasted, making it suitable for gourmand, oriental, and woody fragrance families. It can be used to create accords of coffee, chocolate, baked bread, and toasted nuts. In perfumery, it can also be used in trace amounts to add warmth and a savory nuance to floral and spicy compositions.[1]

Recommended Usage Levels

Due to its potency, it is recommended to use this compound at very low concentrations in fragrance formulations. The exact usage level will depend on the desired effect and the other components of the fragrance blend. As a starting point, a dilution of 0.01% to 0.1% in a suitable solvent (e.g., dipropylene glycol or ethanol) is recommended for initial evaluations.

Quantitative Data for Related Compound: 2,3,5-Trimethylpyrazine

Due to the limited availability of specific quantitative data for this compound, the following table presents data for the structurally similar and well-characterized compound, 2,3,5-trimethylpyrazine (CAS No. 14667-55-1). This data can serve as a useful reference for formulation development.

ParameterValueSource
Odor Threshold in Water 400 ppb[2][3]
Odor Description Nutty, baked potato, roasted peanut, cocoa, burnt notes[2]
Recommended Smelling Concentration 0.01% solution or less[2][4]
Substantivity on Paper 21 hours at 0.05% in ethyl alcohol[2][4]

Experimental Protocols

General Protocol for the Synthesis of Pyrazine-2-carbaldehyde Derivatives

Disclaimer: This is a generalized protocol and requires optimization and safety assessment for the specific target molecule by qualified personnel in a controlled laboratory setting.

Objective: To synthesize a pyrazine-2-carbaldehyde derivative from the corresponding methylpyrazine.

Materials:

  • Starting methylpyrazine (e.g., 2,3,5,6-tetramethylpyrazine as a precursor to a trimethylated carbaldehyde)

  • Oxidizing agent (e.g., selenium dioxide, manganese dioxide)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert gas (e.g., nitrogen, argon)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, magnesium sulfate, silica gel)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the starting methylpyrazine in a suitable anhydrous solvent.

  • Addition of Oxidizing Agent: Add the oxidizing agent portion-wise to the stirred solution. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid byproducts.

  • Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the final product by analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Methylpyrazine in Anhydrous Solvent add_oxidant Add Oxidizing Agent start->add_oxidant reflux Reflux and Monitor (TLC) add_oxidant->reflux cool_filter Cool and Filter reflux->cool_filter extract Aqueous Wash and Extraction cool_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Fig. 1: General experimental workflow for the synthesis of a pyrazine-2-carbaldehyde.
Protocol for Fragrance Formulation and Evaluation

Objective: To incorporate this compound into a fragrance base and evaluate its olfactory impact.

Materials:

  • This compound (as a 0.1% solution in dipropylene glycol)

  • Fragrance base (e.g., a simple woody or gourmand accord)

  • Dipropylene glycol (DPG) or perfumer's alcohol

  • Glass beakers and stirring rods

  • Digital scale

  • Perfume testing strips

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of the 0.1% this compound solution in DPG (e.g., 1%, 5%, and 10% of the 0.1% solution, which correspond to final concentrations of 0.001%, 0.005%, and 0.01% of the active material in the final fragrance concentrate).

  • Blending: Create several small batches of the fragrance base. To each batch, add a different concentration of the diluted this compound. Ensure thorough mixing. Prepare a control sample of the fragrance base with no added pyrazine.

  • Maturation: Allow the blends to mature for at least 48 hours in a cool, dark place.

  • Olfactory Evaluation:

    • Dip a clean perfume testing strip into each of the matured blends and the control.

    • Label each strip.

    • Evaluate the scent of each strip at different time intervals (top notes: immediately; middle notes: after 15-30 minutes; base notes: after 2-4 hours) to assess the impact of the pyrazine on the overall fragrance profile and its longevity.

    • Compare the modified fragrance blends to the control to determine the specific contribution of the this compound.

Olfactory Signaling Pathway for Pyrazines

The perception of pyrazines is initiated by their interaction with specific olfactory receptors (ORs) in the olfactory epithelium. For alkylpyrazines, the human olfactory receptor OR5K1 has been identified as a specialized receptor.[5][6] The binding of a pyrazine molecule to OR5K1 triggers a cascade of intracellular events, leading to the generation of a neural signal that is transmitted to the brain for processing and perception of the characteristic nutty and roasted aroma.

signaling_pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_neuron_brain Olfactory Sensory Neuron & Brain odorant 3,5,6-Trimethylpyrazine- 2-carbaldehyde receptor Olfactory Receptor (e.g., OR5K1 for alkylpyrazines) odorant->receptor Binding g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production (Second Messenger) adenylyl_cyclase->cAMP ion_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Opening cAMP->ion_channel depolarization Cation Influx (Na+, Ca2+) & Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Signal Transmission to Olfactory Bulb action_potential->olfactory_bulb brain_cortex Signal Processing in Olfactory Cortex olfactory_bulb->brain_cortex perception Odor Perception (Nutty, Roasted) brain_cortex->perception

Fig. 2: Simplified olfactory signaling pathway for pyrazines.

Safety and Handling

Hazard Statements for a related compound (2,3,5-Trimethylpyrazine):

  • Flammable liquid and vapor.

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for detailed safety and handling information. Always handle this chemical in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE).

Conclusion

This compound is a potent and versatile aroma chemical with a desirable nutty and roasted olfactory profile. Its effective use in fragrance formulations requires careful consideration of its high impact and low usage levels. The provided application notes and protocols offer a framework for researchers and perfumers to explore the creative possibilities of this compound. Further research to establish specific quantitative data, such as odor thresholds and detailed toxicological profiles for this particular carbaldehyde, would be beneficial for its wider application.

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor profiles of a wide variety of foods and beverages, including coffee, cocoa, roasted nuts, and baked goods.[1] Their formation is often associated with the Maillard reaction during thermal processing.[2][3] The accurate and sensitive quantification of pyrazines is crucial for quality control in the food and beverage industry and is also of interest in pharmaceutical research due to the potential bioactive properties of pyrazine derivatives.[4]

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds, such as pyrazines, from various matrices.[1][5] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME offers a powerful analytical tool for trace-level analysis.[1] This document provides detailed application notes and protocols for the analysis of pyrazines using SPME-GC-MS.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of various pyrazines using SPME-GC-MS from several studies. These tables provide a comparative overview of the method's performance across different matrices and conditions.

Table 1: Method Detection and Quantification Limits for Pyrazines

AnalyteMatrixSPME FiberLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
PyrazinesOilPDMS/DVB/CAR2–60 ng/g6–180 ng/g[2][4]
3-Alkyl-2-methoxypyrazinesMustPDMS/DVB0.1 ng/L (for some analytes)-[4]
3-Alkyl-2-methoxypyrazinesWineDVB/CAR/PDMS<0.5 ng/L (in juice), 1-2 ng/L (in wine)-[4]
2-MethylpyrazineEdible Oil[²H₆]-2-methyl-pyrazine as IS10 ng/g30 ng/g[1]
2,5-DimethylpyrazineEdible Oil[²H₆]-2-methyl-pyrazine as IS8 ng/g25 ng/g[1]
2,6-DimethylpyrazineEdible Oil[²H₆]-2-methyl-pyrazine as IS12 ng/g35 ng/g[1]
2-EthylpyrazineEdible Oil[²H₆]-2-methyl-pyrazine as IS6 ng/g20 ng/g[1]
2,3-DimethylpyrazineEdible Oil[²H₆]-2-methyl-pyrazine as IS9 ng/g28 ng/g[1]
2,5-dimethyl pyrazine, 2,3,5-trimethyl pyrazine and 2,3,5,6-tetramethyl pyrazineCocoa Wort75 μm CAR/PDMS< 0.023 µg/L-[6]

IS: Internal Standard

Table 2: Recovery and Precision Data for Pyrazine Analysis

AnalyteSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)MatrixReference
2-Methylpyrazine5095.25.8Edible Oil[1]
2,5-Dimethylpyrazine5098.74.5Edible Oil[1]
2,6-Dimethylpyrazine5096.16.2Edible Oil[1]
2-Ethylpyrazine50101.33.9Edible Oil[1]
2,3-Dimethylpyrazine5097.55.1Edible Oil[1]
PyrazinesNot Specified91.6-109.2%< 16% (intra- and inter-day)Rapeseed Oil[2]
2,5-dimethyl pyrazine, 2,3,5-trimethyl pyrazine and 2,3,5,6-tetramethyl pyrazineNot Specified95.4% to 102.7%3.6%-6.4%Cocoa Wort[6]

Experimental Protocols

This section details a comprehensive protocol for the analysis of pyrazines in a liquid or solid matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is highly recommended for broad-range volatile pyrazine analysis.[4][7][8]

  • Vials: 20 mL clear precision thread headspace vials with PTFE/silicone septa.[1]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable deuterated pyrazine analog (e.g., 2,6-Dimethylpyrazine-d6) in methanol at a concentration of 1 mg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards containing the target pyrazines at known concentrations in the matrix of interest or a suitable model matrix.[9]

  • Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples.[1]

  • Sodium Hydroxide (NaOH): For pH adjustment.[4]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).[4]

Sample Preparation

For Solid Samples (e.g., cocoa powder, ground coffee):

  • Weigh 1.0 - 2.0 g of the homogenized solid sample into a 20 mL headspace vial.

  • Add a specific volume of deionized water or a suitable buffer to create a slurry.

  • If using an internal standard, spike the sample with a known amount of the deuterated pyrazine solution.[1]

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.[1]

For Liquid Samples (e.g., wine, beer, brewed coffee):

  • Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.[1]

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which can enhance the volatility of pyrazines.[1][10]

  • For certain matrices like wine, adjust the pH to approximately 6.0-7.0 using NaOH to enhance the volatility of the pyrazines.[4]

  • If using an internal standard, spike the sample with the 2,6-Dimethylpyrazine-d6 solution.[1]

  • Immediately seal the vial.[1]

HS-SPME Procedure
  • Pre-incubation/Equilibration: Place the sealed vial in a heating block or an autosampler set to a temperature between 50-80°C.[2][4][11] Allow the sample to equilibrate for 15-30 minutes with gentle agitation. This step facilitates the partitioning of pyrazines into the headspace.[4]

  • Extraction: Expose the SPME fiber to the headspace of the vial. Maintain the extraction temperature (typically the same as the pre-incubation temperature) for an extraction time of 30-60 minutes with continued agitation.[2][4] It is crucial that the fiber does not touch the sample matrix.[1]

GC-MS Analysis
  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port, typically set at 250-270°C.[4][12] Desorb the analytes from the fiber for 3-5 minutes in splitless mode.[2][4]

  • GC Separation:

    • GC Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[4]

    • Oven Temperature Program: An example program is: initial temperature of 40°C, hold for 2 minutes; ramp at 5°C/minute to 220°C; hold for 5 minutes at 220°C. This program should be optimized for the specific analytes and matrix.[4][9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][4]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][9]

    • Mass Range: Scan from m/z 30-350.[12]

    • Acquisition Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used. Monitor characteristic ions for each target pyrazine and the internal standard.[9]

Quantification
  • Calibration Curve: Inject the prepared calibration standards into the GC-MS system.

  • For each standard, calculate the ratio of the peak area of the native pyrazine to the peak area of the internal standard.

  • Plot a calibration curve of the peak area ratio versus the concentration ratio (native/internal standard). The curve should be linear with a correlation coefficient (R²) > 0.99.[9]

  • Sample Analysis: Analyze the prepared samples using the same HS-SPME-GC-MS method.

  • Calculate the peak area ratio of the target pyrazine to the internal standard in each sample.

  • Determine the concentration of the pyrazine in the sample using the equation of the line from the calibration curve.[9]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample (Solid or Liquid) Vial Add to 20 mL Headspace Vial Sample->Vial Spike Spike with Internal Standard (e.g., Pyrazine-d6) Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate Sample (e.g., 60°C for 15 min) Seal->Equilibrate Extract Expose SPME Fiber to Headspace (e.g., 60°C for 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C for 3 min) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification using Calibration Curve Identify->Quantify

Caption: HS-SPME-GC-MS workflow for pyrazine analysis.

SPME_Parameters cluster_params Key Optimization Parameters PyrazineAnalysis SPME Pyrazine Analysis Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) PyrazineAnalysis->Fiber Temp Extraction Temperature PyrazineAnalysis->Temp Time Extraction Time PyrazineAnalysis->Time pH Sample pH PyrazineAnalysis->pH Salt Salt Addition (Ionic Strength) PyrazineAnalysis->Salt

References

High-Performance Liquid Chromatography (HPLC) for the Separation of Pyrazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest across various scientific disciplines. In the food and beverage industry, they are key contributors to the aroma and flavor of roasted, toasted, and fermented products.[1] For drug development professionals, the pyrazine ring is a crucial scaffold in a number of therapeutic agents, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3][4] Several pyrazine-containing drugs have been approved by the FDA, and many derivatives are being investigated as potent kinase inhibitors and modulators of cellular signaling pathways.[5][6][7]

Given their importance, robust and reliable analytical methods for the separation and quantification of pyrazines are essential. High-Performance Liquid Chromatography (HPLC) offers a versatile and powerful tool for the analysis of these compounds in various matrices, from food samples to biological fluids.[8] This document provides detailed application notes and experimental protocols for the separation of pyrazines using different HPLC techniques, including reversed-phase, mixed-mode, and chiral chromatography.

Data Presentation: HPLC Methods for Pyrazine Separation

The following tables summarize quantitative data and chromatographic conditions for the separation of various pyrazines using different HPLC methods.

Table 1: Reversed-Phase HPLC Methods for Pyrazine Analysis

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time(s) (min)Limit of Quantification (LOQ)Reference
Pyrazine, 2,6-diethyl-pyrazineNewcrom R1Acetonitrile, Water, and Phosphoric Acid1.0UVAnalyte dependentNot Reported[6]
2-ethyl-3,5-dimethylpyrazineC18≤25% Acetonitrile in Water0.2UVNot ReportedNot Reported[3]
16 Pyrazines in BaijiuBEH C18 (100 x 2.1 mm, 1.7 µm)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient)0.3MS/MSAnalyte dependent0.8 - 12.5 µg/L (for some pyrazines)[2]
Pyrazine in Human PlasmaC18A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient)0.4MS/MSNot Reported0.5 ng/mL[9]

Table 2: Mixed-Mode and Chiral HPLC Methods for Pyrazine Separation

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionKey FindingsReference
Pyrazine, 2-Aminopyrazine, PyrazinamidePrimesep A (4.6 x 100 mm)Acetonitrile and Water with Sulfuric AcidNot ReportedUV (275 nm)Good retention and separation of structurally similar pyrazine compounds.[10]
Pyrazine, 2-AminopyrazineSHARC 1 (4.6 x 150 mm, 5 µm)Acetonitrile/Water (98/2) with 0.5% Formic Acid1.0UV (270 nm)Isocratic separation of hydrophilic, heterocyclic, aromatic pyrazines.
2-ethyl-6-methylpyrazine & 2-ethyl-5-methylpyrazineChiralpak AD-HCyclohexane/Isopropanol or Hexane/Isopropanol1.0UVBaseline separation of non-chiral regio-isomers using a chiral column.[3]

Experimental Protocols

Protocol 1: Reversed-Phase UPLC-MS/MS for Quantification of Pyrazines in a Liquid Matrix (e.g., Baijiu)

This protocol is adapted from a method for the analysis of 16 pyrazines in soy sauce aroma type Baijiu.[2]

1. Materials and Reagents:

  • Pyrazine standards (≥96% purity)

  • LC-MS grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Sample matrix (e.g., Baijiu)

2. Instrumentation:

  • ACQUITY UPLC system or equivalent

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

  • BEH C18 column (100 x 2.1 mm, 1.7 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

4. Chromatographic Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0–8 min, 3% B

    • 8–25 min, 3–12% B

    • 25–31 min, 12–20% B

    • 31–35 min, 20–70% B

    • 35–35.5 min, 70–3% B

    • 35.5–40 min, 3% B

5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) for the specific instrument and analytes.

  • Develop multiple reaction monitoring (MRM) methods for each pyrazine by selecting appropriate precursor and product ions.

6. Sample Preparation:

  • For liquid samples like Baijiu, direct injection may be possible.[2]

  • Prepare a series of calibration standards by spiking the pyrazine standards into a blank matrix.

  • Filter samples and standards through a 0.22 µm syringe filter before injection.

7. Data Analysis:

  • Identify and quantify pyrazines by comparing retention times and MRM transitions with those of the authentic standards.

  • Construct calibration curves and determine the concentration of each pyrazine in the samples.

Protocol 2: Sample Preparation and HPLC-UV Analysis of Pyrazines in a Solid Matrix

This protocol provides a general guideline for the extraction of pyrazines from solid samples, which can then be analyzed by HPLC with UV detection.

1. Materials and Reagents:

  • Pyrazine standards

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Homogenization: Homogenize 1-5 g of the solid sample.

  • Extraction: Extract the analyte with a suitable solvent such as ethyl acetate or dichloromethane. Vortex or sonicate for 15-20 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to separate solid debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the pyrazines with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

3. HPLC-UV Analysis:

  • Inject the reconstituted sample into an HPLC system equipped with a UV detector.

  • Use a suitable reversed-phase or mixed-mode column and mobile phase as described in Tables 1 and 2.

  • Set the UV detector to a wavelength where the pyrazines of interest have maximum absorbance (e.g., 270 nm or 275 nm).[10]

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (Food, Biological, etc.) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Filtration / Cleanup Extraction->Cleanup Injection Sample Injection Cleanup->Injection Column HPLC Column (Reversed-Phase, Mixed-Mode, Chiral) Injection->Column Separation Chromatographic Separation Column->Separation Detection Detection (UV, MS/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting Quantification->Report Pyrazine_Signaling Pyrazine Pyrazine-Based Kinase Inhibitor Kinase Protein Kinase (e.g., FLT3, AXL, CHK1) Pyrazine->Kinase Inhibition ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Signaling Cellular Signaling Pathways (Proliferation, Apoptosis, etc.) PhosphoSubstrate->Signaling Response Therapeutic Response (e.g., Anti-Cancer Activity) Signaling->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this substituted pyrazine derivative. Given the limited availability of a standardized protocol for this specific molecule, this guide provides a comprehensive overview of potential synthetic strategies, troubleshooting advice for common challenges, and answers to frequently asked questions, all based on established principles of organic chemistry and analogous reactions reported in the literature.

Frequently Asked Questions (FAQs)

Q1: What is the most likely starting material for the synthesis of this compound?

A1: The most logical and commercially available starting material is 2,3,5,6-tetramethylpyrazine. The synthesis would involve the selective oxidation of one of the methyl groups to a carbaldehyde (formyl) group.

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenge lies in the selective mono-oxidation of one of the four equivalent methyl groups on the 2,3,5,6-tetramethylpyrazine ring. Key difficulties include:

  • Over-oxidation: The aldehyde product is susceptible to further oxidation to the corresponding carboxylic acid (3,5,6-trimethylpyrazine-2-carboxylic acid).[1]

  • Lack of Selectivity: It can be difficult to prevent the reaction from proceeding to di- or tri-oxidized products.

  • N-Oxide Formation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which can complicate the reaction and purification.

  • Product Isolation: Separating the desired aldehyde from the starting material, over-oxidized products, and other side products can be challenging due to similar polarities.[2]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic methods is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for tracking the consumption of the starting material and the formation of the product and byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, including the presence of the aldehyde proton and the substitution pattern on the pyrazine ring.[3]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Shows the characteristic carbonyl stretch of the aldehyde group.[3]

    • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive or insufficient oxidizing agent.2. Reaction temperature is too low.3. Inadequate reaction time.1. Use a fresh batch of the oxidizing agent and consider a slight excess.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or GC-MS.
Formation of Multiple Products (Lack of Selectivity) 1. The oxidizing agent is too strong or used in excess.2. The reaction temperature is too high.1. Use a milder oxidizing agent (see table below).2. Carefully control the stoichiometry of the oxidizing agent (e.g., use slightly less than one equivalent).3. Lower the reaction temperature to improve selectivity.
Product is Over-oxidized to Carboxylic Acid 1. The oxidizing agent is too harsh.2. Prolonged reaction time or elevated temperature after aldehyde formation.1. Choose an oxidizing agent known for stopping at the aldehyde stage.2. Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product concentration is maximized.3. Consider in-situ protection of the aldehyde if feasible.
Significant N-Oxide Formation The chosen oxidant is not selective for C-H oxidation over nitrogen oxidation.1. Use an oxidant with known selectivity for benzylic C-H bonds.2. Protect the nitrogen atoms prior to oxidation, although this adds extra steps to the synthesis.
Difficult Purification Similar polarities of the product, starting material, and byproducts.1. Utilize column chromatography with a carefully selected solvent system to achieve separation.2. Consider derivatization of the aldehyde (e.g., to a hydrazone) to alter its polarity for easier separation, followed by hydrolysis.3. Recrystallization may be effective if a suitable solvent is found.[5]

Potential Oxidizing Agents for Selective Methyl Group Oxidation

Oxidizing Agent Typical Reaction Conditions Potential Advantages Potential Disadvantages
Selenium Dioxide (SeO₂) Reflux in a solvent like dioxane or pyridine.Known for oxidizing activated methyl groups to aldehydes.Toxic; can lead to over-oxidation.[6]
Chromium Trioxide (CrO₃) in Acetic Anhydride Low temperature.Can be effective for benzylic oxidation.Stoichiometric use of toxic chromium.
Manganese Dioxide (MnO₂) Reflux in a non-polar solvent.Selective for benzylic and allylic alcohols, but may work on activated methyl groups.May require a large excess of the reagent.
Controlled Permanganate Oxidation (e.g., KMnO₄) Carefully controlled temperature and stoichiometry.Powerful oxidant.Prone to over-oxidation to the carboxylic acid.[6]

Experimental Protocols

Note: The following protocols are generalized approaches based on related transformations and should be optimized for the specific synthesis of this compound.

General Protocol for Selective Oxidation of 2,3,5,6-Tetramethylpyrazine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetramethylpyrazine in a suitable solvent (e.g., dioxane, pyridine, or a chlorinated solvent).

  • Addition of Oxidant: Add the chosen oxidizing agent (e.g., selenium dioxide) portion-wise to the solution while stirring. Maintain the reaction temperature as required for the specific oxidant.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the product spot/peak.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately depending on the oxidant used. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2]

Characterization
  • ¹H NMR: Expect a singlet for the aldehyde proton (around 9-10 ppm), singlets for the three methyl groups, and a singlet for the remaining pyrazine proton.

  • ¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (around 190 ppm), signals for the pyrazine ring carbons, and signals for the three methyl group carbons.

  • IR: Look for a strong carbonyl (C=O) stretching frequency around 1700 cm⁻¹.[3]

  • MS: The molecular ion peak should correspond to the calculated molecular weight of C₈H₁₀N₂O (150.18 g/mol ).

Visualizing the Synthesis and Challenges

Proposed Synthetic Pathway

G start 2,3,5,6-Tetramethylpyrazine product This compound start->product Selective Oxidation oxidant Selective Oxidizing Agent (e.g., SeO2) oxidant->start

Caption: Proposed synthesis of this compound.

Potential Side Reactions

G start 2,3,5,6-Tetramethylpyrazine product This compound start->product Desired Oxidation n_oxide Tetramethylpyrazine-N-oxide start->n_oxide N-Oxidation over_oxidized 3,5,6-Trimethylpyrazine-2-carboxylic acid product->over_oxidized Over-oxidation

Caption: Potential side reactions during the oxidation of 2,3,5,6-tetramethylpyrazine.

General Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup Reaction Setup addition Add Oxidant setup->addition monitoring Monitor Progress (TLC/GC-MS) addition->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize (NMR, MS, IR) chromatography->characterize

Caption: A generalized experimental workflow for the synthesis and purification.

References

Technical Support Center: Synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 3,5,6-Trimethylpyrazine-2-carbaldehyde synthesis. The primary focus is on the widely used selenium dioxide (SeO₂) oxidation of 2,3,5,6-tetramethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the selective oxidation of one of the methyl groups of 2,3,5,6-tetramethylpyrazine using selenium dioxide (SeO₂). This reaction is a variation of the Riley oxidation.[1][2][3][4]

Q2: What are the main challenges in this synthesis?

A2: Researchers commonly face challenges such as low yield of the desired aldehyde, formation of byproducts, and difficulties in product purification.[5] Specifically, over-oxidation to the carboxylic acid and the removal of selenium-containing byproducts are frequent issues.

Q3: What are the expected byproducts in this reaction?

A3: The primary byproduct is 3,5,6-trimethylpyrazine-2-carboxylic acid, resulting from the over-oxidation of the aldehyde. Other potential byproducts include unreacted starting material and small amounts of other oxidized species.

Q4: Are there any significant safety precautions for this reaction?

A4: Yes, selenium compounds are highly toxic.[2][3] All manipulations involving selenium dioxide and its byproducts must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Q5: What are the typical solvents used for this oxidation?

A5: Common solvents for selenium dioxide oxidations include dioxane, acetic acid, and mixtures of water and an organic solvent.[5] The choice of solvent can influence the reaction rate and the extent of over-oxidation.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yield is a common problem that can be attributed to several factors, from reaction conditions to workup procedures.

Possible Cause Recommendation
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure the consumption of the starting material. - Increase Temperature: The reaction is often performed at reflux. Ensure the reaction mixture is heated to the appropriate temperature for the chosen solvent.
Sub-optimal Reagent Stoichiometry - Vary SeO₂ Amount: While a 1:1 molar ratio of tetramethylpyrazine to SeO₂ is a good starting point, the optimal ratio may vary. A slight excess of SeO₂ can sometimes improve conversion, but may also increase byproduct formation.
Product Degradation - Control Temperature: Excessive heat or prolonged reaction times can lead to degradation of the aldehyde product. Optimize the reaction time and temperature based on monitoring.
Losses During Workup - Careful Extraction: Ensure efficient extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are recommended. - Minimize Transfers: Each transfer of the product solution can result in losses.
Issue 2: High Proportion of Carboxylic Acid Byproduct

The formation of 3,5,6-trimethylpyrazine-2-carboxylic acid is a result of over-oxidation.

Possible Cause Recommendation
Excessive Oxidant - Reduce SeO₂ Stoichiometry: Use a stoichiometric amount or even a slight sub-stoichiometric amount of SeO₂ relative to the tetramethylpyrazine.
Prolonged Reaction Time - Monitor Reaction Progress: Once the starting material is consumed and the aldehyde is the major product (as determined by TLC or GC-MS), quench the reaction to prevent further oxidation.
Reaction Conditions - Solvent Choice: Using acetic acid as a solvent can sometimes promote over-oxidation. Consider using a less acidic solvent system like dioxane with a small amount of water.
Issue 3: Difficulty in Product Purification

The final product can be challenging to purify from unreacted starting material, the carboxylic acid byproduct, and selenium residues.

Possible Cause Recommendation
Presence of Selenium Byproducts - Filtration: Elemental selenium (a red or black solid) can be removed by filtration of the reaction mixture through a pad of celite. - Aqueous Wash: Soluble selenium compounds can often be removed by washing the organic extract with water or brine.
Similar Polarity of Product and Byproducts - Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the aldehyde from the less polar starting material and the more polar carboxylic acid. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
Product Volatility - Careful Solvent Removal: The product has a moderate boiling point. When removing the solvent under reduced pressure, use a rotary evaporator with a water bath at a controlled temperature (e.g., 40°C) to avoid loss of the product.

Experimental Protocols

Key Experiment: Selenium Dioxide Oxidation of 2,3,5,6-Tetramethylpyrazine

This protocol is a general guideline based on typical Riley oxidation procedures. Optimization may be required to achieve the best results.

Materials:

  • 2,3,5,6-Tetramethylpyrazine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Celite

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetramethylpyrazine (1 equivalent) in 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1-1.2 equivalents) to the solution. A small amount of water (e.g., 0.1 mL per mmol of substrate) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the precipitated elemental selenium. Wash the celite pad with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and dilute with water.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (to remove any carboxylic acid byproduct) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Data Presentation

Table 1: Influence of Reaction Parameters on Synthesis Outcome

ParameterVariationExpected Impact on YieldExpected Impact on Purity
SeO₂ Stoichiometry 0.8 - 1.0 eq.May be lower due to incomplete conversion.Higher purity with less carboxylic acid.
1.0 - 1.2 eq.Potentially higher yield.Increased risk of over-oxidation.
Reaction Temperature 80-90 °CSlower reaction rate, may require longer time.May reduce byproduct formation.
Reflux (~101°C in dioxane)Faster reaction rate.Optimal for aldehyde formation, but risk of over-oxidation increases with time.
Solvent Dioxane/WaterGood for aldehyde formation.Generally provides good selectivity.
Acetic AcidCan accelerate the reaction.May increase the formation of the carboxylic acid byproduct.

Visualizations

experimental_workflow start Start reaction_setup Reaction Setup: 2,3,5,6-Tetramethylpyrazine + Dioxane/Water start->reaction_setup add_seo2 Add SeO₂ reaction_setup->add_seo2 reflux Reflux & Monitor (TLC/GC-MS) add_seo2->reflux workup Workup: Cool, Filter (Celite) reflux->workup extraction Extraction & Wash workup->extraction purification Purification: Column Chromatography extraction->purification product 3,5,6-Trimethylpyrazine- 2-carbaldehyde purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_conversion Starting Material Remaining? start->check_conversion increase_time_temp Increase Reaction Time or Temperature check_conversion->increase_time_temp Yes check_workup Significant Byproducts? check_conversion->check_workup No end_good Yield Improved increase_time_temp->end_good optimize_stoichiometry Optimize SeO₂ Stoichiometry check_workup->optimize_stoichiometry Yes review_extraction Review Extraction & Purification Steps check_workup->review_extraction No optimize_stoichiometry->end_good end_bad Consult Further Literature review_extraction->end_bad

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,5,6-Trimethylpyrazine-2-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My final product is an oil or a gummy solid and will not crystallize.

  • Possible Cause: The presence of impurities is likely preventing crystallization. Common impurities in aldehyde syntheses include the corresponding carboxylic acid (from oxidation) and alcohol (from reduction), as well as byproducts from self-condensation reactions.[1][2] For pyrazine derivatives, imidazole derivatives can also be a common impurity depending on the synthetic route.[3][4]

  • Troubleshooting Steps:

    • Acid Removal: Wash the crude product with a 10% aqueous sodium bicarbonate solution to remove any acidic impurities.[1]

    • Solvent Precipitation: Dissolve the gummy material in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate) and then slowly add a non-polar solvent (e.g., hexanes or petroleum ether) to induce precipitation of the purified product.[2]

    • Column Chromatography: If precipitation is unsuccessful, purify the material using column chromatography. Silica gel is a common choice, and a solvent system of hexane/ethyl acetate may be effective for separating pyrazine derivatives.[3][4] Basic alumina can also be effective for purifying aromatic aldehydes.[5]

    • Bisulfite Adduct Formation: For a more specific purification of the aldehyde, consider forming the sodium bisulfite adduct. This solid derivative can be isolated by filtration and then the aldehyde can be regenerated.[1][2][6]

Issue 2: My purified product still shows impurities by TLC or NMR analysis.

  • Possible Cause: Co-eluting impurities during chromatography or insufficient washing during extraction or recrystallization.

  • Troubleshooting Steps:

    • Optimize Chromatography: If using column chromatography, try a different solvent system or a different stationary phase (e.g., switching from silica gel to alumina).[5] A gradient elution may also improve separation.

    • Alternative Purification Method: If chromatography is not providing the desired purity, consider an alternative technique such as vacuum distillation or the formation of a bisulfite adduct.[5]

    • Purity Analysis: Utilize HPLC with a Diode Array Detector (DAD) to perform a peak purity analysis. This can help determine if a single chromatographic peak consists of multiple components.[7]

Issue 3: I am having difficulty separating my desired product from a structurally similar isomer.

  • Possible Cause: Positional isomers of alkylpyrazines can have very similar physicochemical properties, making them difficult to separate by standard chromatographic techniques.[7]

  • Troubleshooting Steps:

    • HPLC Method Development: For analytical and preparative separations, High-Performance Liquid Chromatography (HPLC) can be a powerful tool. Method development may be required, including screening different columns (e.g., C18) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid).[7][8][9]

    • Gradient Elution: Employing a gradient elution in HPLC, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities in aldehyde synthesis include the corresponding carboxylic acid (from oxidation), the corresponding alcohol, and products from aldol-type self-condensation.[1] Depending on the synthetic route for the pyrazine ring, imidazole derivatives may also be present.[3][4]

Q2: Which purification techniques are generally most effective for aromatic aldehydes like this compound?

A2: A summary of commonly used purification techniques and their applicability is provided in the table below.

Purification TechniqueApplicability for this compoundKey Considerations
Column Chromatography High: Effective for removing a wide range of impurities.Choice of stationary phase (silica gel or alumina) and eluent system is critical.[3][5]
Bisulfite Adduct Formation High: Highly specific for aldehydes, allowing for their separation from other compounds.[6][10]The aldehyde must be stable to the basic conditions used for regeneration.[6]
Recrystallization/Precipitation Moderate: Useful if the crude product is a solid and a suitable solvent system can be found.Can be ineffective if the product is oily or gummy due to impurities.[2]
Liquid-Liquid Extraction Moderate: Primarily for initial workup to remove highly polar or non-polar impurities.Multiple extractions are often necessary for efficient removal.[3][4]
Distillation Moderate: Potentially useful if the compound is thermally stable and has a suitable boiling point.[1][5]Vacuum distillation is often preferred to avoid thermal decomposition.
Washing with Base High (for acidic impurities): A simple and effective first step to remove carboxylic acid impurities.Typically done by washing an organic solution of the product with aqueous sodium bicarbonate.[1]

Q3: Can I use HPLC to purify this compound?

A3: Yes, HPLC can be used for purification, particularly for small-scale preparative work or for isolating highly pure material. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is a common starting point for pyrazine derivatives.[8][11] Method development will likely be necessary to achieve optimal separation.

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted for the purification of an aromatic aldehyde.[6]

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., methanol or diethyl ether).

    • Add a saturated aqueous solution of sodium bisulfite.

    • Stir or shake the mixture vigorously. The solid bisulfite adduct may precipitate.

    • If a precipitate forms, it can be collected by filtration. If no solid forms, proceed to the next step.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add water and an immiscible organic solvent (e.g., ethyl acetate).

    • Shake the funnel and allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer. The organic layer will contain non-aldehyde impurities.

    • Separate the aqueous layer.

  • Regeneration of the Aldehyde:

    • To the isolated aqueous layer, add an equal volume of an organic solvent (e.g., ethyl acetate).

    • Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH until it reaches approximately 12.

    • Shake the funnel to extract the regenerated aldehyde into the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the purified aldehyde.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude Product check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No wash Wash with NaHCO3 (aq) to remove acidic impurities troubleshoot->wash column Column Chromatography (Silica or Alumina) troubleshoot->column bisulfite Bisulfite Adduct Formation troubleshoot->bisulfite recrystallize Recrystallization / Precipitation troubleshoot->recrystallize wash->check_purity column->check_purity bisulfite->check_purity recrystallize->check_purity

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5,6-Trimethylpyrazine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store the compound at 2-8°C under an inert gas atmosphere.[1] Pyrazine derivatives are known to be hygroscopic, so it is crucial to store them in a dry environment with a relative humidity of less than 60%.[2] The compound should be protected from light and stored in a tightly sealed container made of a compatible material such as amber glass or stainless steel.

Q2: What are the likely degradation pathways for this compound?

A2: The primary anticipated degradation pathway for this compound is the oxidation of the aldehyde functional group to form 3,5,6-Trimethylpyrazine-2-carboxylic acid. This is a common degradation route for aromatic aldehydes.[3][4] Other potential degradation pathways, especially under forced conditions, may include photodegradation and hydrolysis, particularly at non-neutral pH. Metabolic studies on related trimethylpyrazine compounds have shown that oxidation of alkyl side chains to carboxylic acids is a major biotransformation route.[5][6]

Q3: I am observing a new, more polar peak in my HPLC analysis of an aged sample of this compound. What could it be?

A3: A more polar peak appearing in an HPLC chromatogram of an aged sample is likely the primary oxidation product, 3,5,6-Trimethylpyrazine-2-carboxylic acid. Carboxylic acids are significantly more polar than their corresponding aldehydes, leading to shorter retention times on reverse-phase HPLC columns. To confirm the identity of this new peak, it is recommended to acquire a reference standard of 3,5,6-Trimethylpyrazine-2-carboxylic acid.

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: The purity and presence of degradation products can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the analysis of volatile pyrazine derivatives and can be used to identify and quantify both the parent compound and potential impurities.[7]

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Question: My experiments using this compound are giving inconsistent results, and I suspect the compound may have degraded. How can I verify this?

  • Answer:

    • Purity Assessment: Analyze the current batch of the compound using HPLC or GC-MS to determine its purity. Compare the chromatogram to that of a fresh or reference sample if available. Look for the presence of additional peaks, particularly one that could correspond to the oxidized carboxylic acid derivative.

    • Functional Group Analysis: Infrared (IR) spectroscopy can be a quick check. A diminished aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid could indicate oxidation.

    • Forced Degradation Comparison: If a reference standard of the degradation product is not available, you can perform a small-scale forced oxidation (e.g., with a mild oxidizing agent like hydrogen peroxide) on a small amount of your compound and analyze the product by HPLC. The appearance of a peak at the same retention time as the unknown impurity in your aged sample would strongly suggest it is the oxidation product.

Issue 2: Discoloration of the Compound
  • Question: My solid this compound, which was initially a light-colored powder, has turned yellow or brown. Is it still usable?

  • Answer: Discoloration is often an indicator of chemical degradation. Aromatic aldehydes can be susceptible to polymerization or other side reactions upon exposure to air, light, or impurities, which can lead to colored products. It is highly recommended to re-analyze the purity of the discolored material before use. If significant degradation is detected, the batch should be discarded to ensure the reliability of your experimental results.

Predicted Stability Profile

The following table summarizes the expected stability of this compound under various stress conditions based on general principles of organic chemistry and data for related compounds. This information is intended as a guide for designing stability studies.

Stress ConditionExpected StabilityLikely Degradation Products
Acidic Hydrolysis Likely stableMinimal degradation expected.
Alkaline Hydrolysis Moderately stablePotential for slow degradation, with increased pyrazine formation noted at higher pH.[2]
Oxidation (e.g., H₂O₂) Unstable3,5,6-Trimethylpyrazine-2-carboxylic acid
Thermal (Dry Heat) StableGenerally stable at moderate temperatures.
Photolysis (UV/Vis light) Potentially unstablePhotodegradation products (e.g., from side-chain reactions or ring cleavage).

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

4. HPLC Method Development (General Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 270 nm).

  • Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

cluster_storage Recommended Storage cluster_compound Compound cluster_degradation Degradation Factors storage_conditions 2-8°C Inert Gas <60% Humidity Darkness compound This compound storage_conditions->compound Maintains Stability factors Oxygen Light High pH factors->compound Causes Degradation

Caption: Logical relationship between storage, the compound, and degradation factors.

A This compound B Oxidation (Primary Pathway) A->B D Photodegradation A->D F Hydrolysis A->F C 3,5,6-Trimethylpyrazine-2-carboxylic acid B->C E Other Degradation Products D->E G Minor Degradation Products F->G

Caption: Predicted degradation pathways for this compound.

start Start Forced Degradation Study prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress neutralize Neutralize Acid/Base Samples stress->neutralize dilute Dilute All Samples neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end Identify Degradation Products & Assess Stability analyze->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing GC-MS Parameters for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for pyrazine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical GC parameters for pyrazine analysis?

A1: The most critical GC parameters for pyrazine analysis are the choice of capillary column, the oven temperature program, and the injector settings.[1][2] The column stationary phase dictates the separation selectivity, while the temperature program affects the elution times and resolution of pyrazines with varying boiling points.[3] Injector parameters, such as temperature and injection mode (split/splitless), are crucial for efficiently transferring the pyrazine analytes onto the column without degradation or discrimination.[4]

Q2: How do I choose the right GC column for pyrazines?

A2: The choice of GC column depends on the polarity of the target pyrazines. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point and separates compounds primarily by their boiling points.[5] For more polar pyrazines or to resolve isomers that co-elute on a non-polar phase, a polar column with a polyethylene glycol stationary phase (e.g., DB-WAX, SUPELCOWAX 10) is recommended.[6][7] Column dimensions (length, internal diameter, and film thickness) also impact resolution and analysis time.[8]

Q3: What are the ideal MS settings for pyrazine detection and quantification?

A3: For high sensitivity and selectivity in pyrazine analysis, Electron Ionization (EI) at 70 eV is the standard ionization mode.[9] The ion source temperature is typically set around 230°C, and the quadrupole temperature around 150°C.[9][10][11] For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode as it offers higher sensitivity and reduces matrix interference.[9][11] It is important to select at least one quantifier and one or two qualifier ions for each target pyrazine.[9]

Q4: How can I improve the resolution of closely eluting pyrazine isomers?

A4: Co-elution of pyrazine isomers is a common challenge due to their similar physicochemical properties.[10] To improve resolution, you can:

  • Optimize the temperature program: Use a slower temperature ramp rate (e.g., 3-5°C/min) to increase the interaction time of the analytes with the stationary phase.[9][11]

  • Change the GC column: Switching to a column with a different stationary phase polarity can alter the elution order and resolve co-eluting peaks.[7]

  • Adjust the carrier gas flow rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency.[7]

  • Use multidimensional GC (GCxGC): For highly complex samples, GCxGC provides significantly higher resolving power.[7]

Q5: What are common sample preparation techniques for pyrazine analysis?

A5: Common sample preparation techniques for pyrazine analysis aim to extract and concentrate these volatile compounds from the sample matrix.[12] These include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A widely used, solvent-free technique that is excellent for volatile and semi-volatile compounds.[9]

  • Liquid-Liquid Extraction (LLE): Involves partitioning the pyrazines between two immiscible solvents.[13]

  • Solid-Phase Extraction (SPE): Used to clean up complex samples and concentrate the pyrazines.[13]

  • Static or Dynamic Headspace Analysis: Involves analyzing the vapor phase above the sample.[12][13]

Troubleshooting Guide

Problem Potential Causes Solutions
Poor Peak Shape (Tailing) - Active sites in the GC system (e.g., inlet liner, column) interacting with the basic pyrazine compounds.[14] - Poor column installation (e.g., incorrect height, bad cut).[15] - Contamination in the inlet or at the head of the column.[16]- Use a new, deactivated inlet liner.[14] - Trim 10-20 cm from the front of the column.[15] - Ensure the column is installed correctly according to the manufacturer's instructions.[15] - Condition the column after installation.[14]
Low Sensitivity / Poor Signal-to-Noise - Sub-optimal injection parameters (e.g., high split ratio).[4] - Inefficient sample preparation leading to low analyte concentration. - Contaminated ion source in the mass spectrometer.[4] - Leaks in the system.[17]- Use splitless injection or reduce the split ratio.[4] - Optimize sample preparation to effectively concentrate the pyrazines.[18] - Clean the MS ion source.[4] - Perform a leak check of the GC system.[17]
Peak Co-elution / Poor Resolution - Inappropriate GC column for the target pyrazines. - Unoptimized oven temperature program.[10] - Carrier gas flow rate is not optimal.[7]- Switch to a column with a different stationary phase polarity (e.g., from non-polar to polar).[7] - Decrease the temperature ramp rate.[9] - Optimize the carrier gas flow rate to improve column efficiency.[7]
Contamination / Ghost Peaks - Contaminated syringe, septum, or inlet liner.[19] - Carryover from a previous injection. - Impure carrier gas or solvents.- Replace the septum and inlet liner.[14] - Run a blank solvent injection to check for carryover. - Ensure high-purity gases and solvents are used.[4]
Poor Reproducibility - Leaks in the injection port.[17] - Inconsistent sample preparation. - Variations in injection volume.- Check for leaks at the injector.[17] - Standardize the sample preparation procedure. - Use an autosampler for consistent injection volumes.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters used for pyrazine analysis, compiled from various sources. These can serve as a starting point for method development.

ParameterSetting 1Setting 2Setting 3
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[11]SUPELCOWAX 10 (30 m x 0.25 mm, 0.25 µm)DB-FFAP (60 m x 0.25 mm, 0.25 µm)[20]
Injector Mode Splitless[9][11]SplitlessSplitless[20][21]
Injector Temp. 250°C[10][11]270°C250°C[21]
Carrier Gas Helium[10][11]HeliumHelium[21]
Flow Rate 1.0 - 1.2 mL/min[9][10]30 cm/sec1.8 mL/min[21]
Oven Program 40-50°C (2-5 min hold), then 3-5°C/min to 230-250°C[9]40°C (5 min hold), then 4°C/min to 230°C40°C (2 min hold), then 3°C/min to 240°C[21]
MS Ion Source Temp. 230°C[9][10][11]Not Specified230°C[21]
MS Quad Temp. 150°C[9][10][11]Not SpecifiedNot Specified
Ionization Mode EI, 70 eV[9][11]EIEI, 70 eV[21]
Acquisition Mode SIM[9][11]Full Scan (m/z 30-350)Full Scan (m/z 50-550)[21]

Detailed Experimental Protocols

Protocol: Analysis of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a general procedure for the analysis of pyrazines in a solid or liquid matrix.

1. Materials and Reagents

  • Pyrazine standards and internal standards (e.g., deuterated pyrazines).[9]

  • GC-grade solvents (e.g., methanol, dichloromethane).[9]

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/PDMS).

  • Headspace vials (e.g., 20 mL) with magnetic screw caps and septa.

2. Sample Preparation

  • Accurately weigh 3-5 g of the homogenized sample into a headspace vial. For liquid samples, pipette an equivalent volume.[9]

  • Spike the sample with a known amount of internal standard solution.[9]

  • Seal the vial tightly with the screw cap.

  • Place the vial in a heating block or water bath and equilibrate at 60-80°C for 10-30 minutes.[9]

3. HS-SPME Extraction

  • Expose the SPME fiber to the headspace of the heated vial for a defined period (e.g., 30 minutes) to extract the volatile pyrazines.[9]

  • After extraction, retract the fiber into the needle.

4. GC-MS Analysis

  • Immediately insert the SPME fiber into the GC injector port for thermal desorption. A typical desorption temperature is 250-270°C for 5 minutes in splitless mode.[9]

  • Start the GC-MS analysis using an optimized method (refer to the Quantitative Data Summary table for starting parameters).

  • Acquire data in either full scan or SIM mode.

5. Quantification

  • Identify the pyrazines based on their retention times and mass spectra compared to analytical standards.

  • Construct a calibration curve by analyzing standards of known concentrations.

  • Calculate the concentration of each pyrazine in the sample using the calibration curve and the response of the internal standard.[9]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Weigh Weighing & Vialing Homogenize->Weigh Spike Internal Standard Spiking Weigh->Spike Equilibrate Equilibration (Heating) Spike->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.

Troubleshooting_Flowchart Start GC-MS Issue Encountered CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Asymmetric Coelution Co-elution / Poor Resolution? CheckPeakShape->Coelution Overlapping LowSignal Low Sensitivity? CheckPeakShape->LowSignal Small Peaks Tailing->Coelution No Tailing_Sol1 Use Deactivated Liner Trim Column Tailing->Tailing_Sol1 Yes Coelution->LowSignal No Coelution_Sol1 Optimize Temp. Program (Slower Ramp) Coelution->Coelution_Sol1 Yes LowSignal_Sol1 Use Splitless Injection Reduce Split Ratio LowSignal->LowSignal_Sol1 Yes Tailing_Sol2 Check Column Installation Tailing_Sol1->Tailing_Sol2 End Problem Resolved Tailing_Sol2->End Coelution_Sol2 Change Column Polarity Coelution_Sol1->Coelution_Sol2 Coelution_Sol2->End LowSignal_Sol2 Clean MS Ion Source Check for Leaks LowSignal_Sol1->LowSignal_Sol2 LowSignal_Sol2->End

References

Technical Support Center: Overcoming Matrix Effects in Pyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact pyrazine quantification?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] In LC-MS, particularly with Electrospray Ionization (ESI), matrix components can compete with the target pyrazine analytes for ionization, often leading to signal suppression.[1] In GC-MS, matrix components can accumulate in the injector port, which may protect the analyte from thermal degradation and lead to signal enhancement.[1]

Q2: How can I determine if my pyrazine analysis is being affected by matrix effects?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1] A significant difference between the slopes is a strong indicator of matrix effects.[1] Another approach is the post-extraction spike method, where a known amount of a pyrazine standard is added to a blank matrix extract. The response is then compared to the same standard in a pure solvent.[1] The matrix effect (ME) can be quantified using the following formula:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value suggests ion suppression, and a positive value indicates ion enhancement.[1]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. This can involve techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or simply diluting the sample.[1]

  • Chromatographic Separation: Optimizing the separation of the target pyrazine from matrix components can reduce their impact. This can be achieved by adjusting the chromatographic gradient, changing the column, or modifying the mobile phase.

  • Calibration Strategy: Employing a robust calibration method can compensate for matrix effects. The most effective approach is Stable Isotope Dilution Analysis (SIDA).[2] Other methods include matrix-matched calibration and the standard addition method.[1]

Q4: Why are deuterated pyrazines considered the "gold standard" for internal standards?

A4: Deuterated pyrazines are a type of stable isotope-labeled internal standard (SIL-IS) where some hydrogen atoms are replaced by deuterium. They are considered the "gold standard" because their chemical and physical properties are nearly identical to their non-labeled counterparts (the analytes).[2] This similarity ensures that they behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Consequently, any signal suppression or enhancement experienced by the analyte is mirrored by the deuterated internal standard, allowing for highly accurate correction and leading to more precise and reliable quantification.[2]

Troubleshooting Guide

Problem 1: Low or Inconsistent Analyte Recovery

  • Possible Cause: Sub-optimal extraction conditions or loss of analyte during sample cleanup steps.

  • Solution:

    • Optimize Extraction: Systematically evaluate and optimize your sample preparation protocol. For LLE, experiment with different extraction solvents and pH adjustments. For SPE, test different sorbents and elution solvents. For volatile pyrazines, consider Headspace Solid-Phase Microextraction (HS-SPME) and optimize parameters such as fiber coating, extraction time, and temperature.[1]

    • Perform Recovery Experiments: Spike a blank matrix with a known concentration of the target pyrazine before extraction. Process this spiked sample alongside your unknown samples to calculate the percent recovery and identify steps where analyte loss may be occurring.

Problem 2: Poor Peak Shape or Co-elution with Interferences

  • Possible Cause: Inadequate chromatographic separation of the target pyrazine from interfering matrix components.

  • Solution:

    • Optimize Chromatography: Adjust the gradient elution profile in LC or the oven temperature program in GC to improve separation.

    • Evaluate Different Columns: Test an analytical column with a different stationary phase to alter selectivity.

    • Reduce Matrix Injected: If the instrument has sufficient sensitivity, diluting the final extract can be a simple and effective way to reduce the concentration of interfering matrix components.[1]

Problem 3: Inaccurate Quantification Despite Using an Internal Standard

  • Possible Cause: The chosen internal standard is not appropriate for the analysis and is not experiencing the same matrix effects as the target analyte.

  • Solution:

    • Use a Stable Isotope-Labeled IS: The most effective way to ensure both the analyte and the internal standard are affected similarly by the matrix is to use a stable isotope-labeled version of the analyte (e.g., a deuterated pyrazine).[1][2]

    • Verify Co-elution: Ensure that the internal standard has a retention time very close to the target analyte. A significant difference in retention times means the two compounds are not eluting with the same matrix components, leading to inaccurate correction.

Data Presentation: Comparison of Mitigation Strategies

The following table summarizes the effectiveness of different strategies in combating matrix effects.

StrategyPrincipleAdvantagesDisadvantagesTypical Recovery (%)Typical Precision (%RSD)
Improved Sample Cleanup (e.g., SPE) Removes interfering compounds from the matrix before analysis.Can eliminate the root cause of matrix effects; leads to cleaner extracts, which can improve instrument robustness.Can be time-consuming and may lead to analyte loss if not optimized.70-120< 15
Sample Dilution Reduces the concentration of all components, including interferences.Simple, fast, and can be very effective if the analyte concentration is high enough.Reduces sensitivity, which may not be suitable for trace-level analysis.Dependent on initial concentration< 15
Matrix-Matched Calibration The calibration curve is prepared in a blank matrix extract to mimic the effect seen in the samples.Can effectively compensate for matrix effects without extensive sample cleanup.Requires a representative blank matrix that is free of the analyte, which can be difficult to obtain.80-120< 15
Standard Addition The analyte is spiked at known concentrations into the sample itself to create a calibration curve within each sample.Compensates for matrix effects specific to each sample; does not require a blank matrix.Labor-intensive as each sample requires multiple analyses; can be less precise due to extrapolation.90-110< 20
Stable Isotope Dilution Analysis (SIDA) A stable isotope-labeled version of the analyte is used as an internal standard.Considered the "gold standard"; provides the most accurate and precise correction for both matrix effects and analyte loss during sample preparation.[2]Stable isotope-labeled standards can be expensive and are not available for all pyrazines.95-105< 10

Experimental Protocols

Protocol 1: Quantification of Pyrazine in Human Plasma by LC-MS/MS

This protocol describes a method for quantifying pyrazine in human plasma using liquid-liquid extraction (LLE) and LC-MS/MS.[3]

  • Preparation of Standards and Samples:

    • Prepare a stock solution of pyrazine and a stable isotope-labeled internal standard (e.g., Pyrazine-d4) in methanol.

    • Create a calibration curve by spiking blank human plasma with the pyrazine stock solution to achieve a concentration range of 0.5 to 500 ng/mL.[3]

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction (LLE):

    • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the internal standard working solution.

    • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium hydroxide) and vortex.

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether - MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.[3]

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

    • MS System: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[3]

    • Monitor the appropriate precursor and product ion transitions for both pyrazine and the internal standard.

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[3]

  • Data Analysis:

    • Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of pyrazine in the samples from the calibration curve.

Protocol 2: Standard Addition Method for a Single Sample

This protocol outlines the standard addition procedure for a single sample when matrix effects are suspected and a blank matrix is unavailable.

  • Initial Analysis: First, analyze the sample to get an approximate concentration of the target pyrazine.[1]

  • Prepare Aliquots: Divide the sample extract into at least four equal aliquots (e.g., 1 mL each).[1]

  • Spike Aliquots:

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing known amounts of the pyrazine standard. A good starting point is to add 0.5x, 1.0x, and 1.5x the estimated amount of pyrazine in the unspiked aliquot.[1]

  • Analysis: Analyze all prepared aliquots (the unspiked and spiked) using the established analytical method.

  • Data Analysis:

    • Construct a calibration curve by plotting the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.[1]

    • Perform a linear regression on the data points.

    • Extrapolate the linear regression line back to the x-axis (where y=0). The absolute value of the x-intercept represents the concentration of the pyrazine in the original, unspiked sample.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample add_is Add Internal Standard (Pyrazine-d4) sample->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle evap Evaporate & Reconstitute lle->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing lcms->data quant Quantification data->quant

Workflow for pyrazine quantification in plasma.

logical_relationship cluster_causes Potential Causes cluster_solutions Mitigation Strategies problem Inaccurate Pyrazine Quantification matrix_effects Matrix Effects (Ion Suppression/Enhancement) problem->matrix_effects analyte_loss Analyte Loss During Sample Prep problem->analyte_loss bad_cal Inappropriate Calibration problem->bad_cal sample_prep Optimize Sample Prep (SPE, LLE, Dilution) matrix_effects->sample_prep chromatography Improve Chromatographic Separation matrix_effects->chromatography sida Use Stable Isotope-Labeled Internal Standard (SIDA) matrix_effects->sida cal_strat Alternative Calibration (Matrix-Matched, Std. Addition) matrix_effects->cal_strat analyte_loss->sample_prep analyte_loss->sida bad_cal->sida bad_cal->cal_strat

Troubleshooting logic for pyrazine analysis.

References

Technical Support Center: Degradation Pathways of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 3,5,6-Trimethylpyrazine-2-carbaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the experimental investigation of this compound degradation.

Question: What are the likely primary degradation pathways for this compound?

Answer: While specific literature on this compound is limited, based on the degradation of analogous alkylpyrazines and aromatic aldehydes, the primary degradation pathways are expected to be:

  • Oxidation of the Aldehyde Group: The carbaldehyde group is susceptible to oxidation, forming the corresponding 3,5,6-Trimethylpyrazine-2-carboxylic acid. This is a common metabolic and microbial transformation.[1][2]

  • Oxidation of Methyl Groups: One or more of the methyl groups on the pyrazine ring can be oxidized to form hydroxymethyl or carboxyl groups.

  • Ring Hydroxylation and Cleavage: The pyrazine ring can undergo hydroxylation, which can lead to instability and subsequent ring cleavage, ultimately breaking down the aromatic structure.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of the pyrazine ring and its substituents.

Question: I am not detecting any degradation of the parent compound in my microbial culture. What could be the issue?

Answer: Several factors could contribute to the lack of observable degradation:

  • Microorganism Selection: The chosen microbial strain may not possess the necessary enzymatic machinery to metabolize this compound. Consider screening different microbial species known for degrading aromatic compounds.

  • Acclimation Period: The microorganisms may require an acclimation period to induce the expression of the relevant enzymes. Ensure a sufficient incubation time.

  • Culture Conditions: Suboptimal conditions such as pH, temperature, aeration, and nutrient availability can inhibit microbial activity. Optimize these parameters for the specific strain you are using.

  • Toxicity: The concentration of this compound might be too high, leading to toxicity and inhibition of microbial growth. Try performing a dose-response experiment to find a suitable starting concentration.

Question: My GC-MS analysis shows poor peak shape (tailing) for the parent compound and its potential metabolites. How can I improve this?

Answer: Peak tailing in GC-MS analysis of pyrazines is often due to interactions with active sites in the system. Here are some troubleshooting steps:

  • Inlet and Column Inertness: Active sites in the GC inlet liner or the column itself can interact with polar pyrazines, causing peak tailing.[3] Use a deactivated inlet liner and a high-quality, inert GC column. If you suspect column degradation, trimming 10-20 cm from the inlet might help.[3]

  • Column Choice: A polar column, such as one with a WAX stationary phase, can sometimes provide better peak shapes for pyrazines compared to non-polar phases.[4]

  • Derivatization: For highly polar metabolites, such as carboxylic acids, derivatization to a more volatile and less polar form (e.g., silylation) can significantly improve peak shape.

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve chromatographic efficiency and peak shape.[3]

Question: I am having difficulty separating isomers of potential degradation products by GC-MS. What can I do?

Answer: Co-elution of isomers is a common challenge with pyrazine analysis due to their similar mass spectra.[5] To improve separation:

  • Use a Longer GC Column: A longer column will provide more theoretical plates and enhance separation.

  • Optimize the Temperature Program: A slower oven temperature ramp rate can improve the resolution of closely eluting compounds.[3]

  • Select a Different Stationary Phase: A column with a different polarity may provide better selectivity for the isomers you are trying to separate.

Quantitative Data Summary

The following table presents representative quantitative data for various alkylpyrazines found in coffee, which can serve as a reference for expected concentration ranges in complex matrices.

Pyrazine CompoundConcentration Range in Roasted Coffee (mg/kg)Reference
2-Methylpyrazine20.0 - 95.0[6][7]
2,5-Dimethylpyrazine10.0 - 50.0[6][7]
2,6-Dimethylpyrazine15.0 - 60.0[6][7]
2-Ethyl-5-methylpyrazine1.0 - 10.0[6][7]
2,3,5-Trimethylpyrazine2.0 - 15.0[6][7]
2,3,5,6-Tetramethylpyrazine0.5 - 5.0[8]

Experimental Protocols

Protocol 1: Analysis of this compound and its Degradation Products by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the extraction and analysis of volatile and semi-volatile compounds from a liquid matrix, such as a microbial culture or an aqueous solution from a photodegradation experiment.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-WAX or equivalent polar GC column (30 m x 0.25 mm, 0.25 µm film thickness)[3][4]

  • Internal standard solution (e.g., a deuterated pyrazine)

Procedure:

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • For enhanced extraction of polar compounds, add sodium chloride (NaCl) to saturate the solution.[3]

    • Seal the vial tightly.

  • HS-SPME Extraction:

    • Equilibrate the sample at 60°C for 15 minutes in the autosampler's heating block.[3]

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[3]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 5°C/min.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

Protocol 2: General Procedure for a Photodegradation Study

This protocol outlines a general setup for investigating the photodegradation of this compound in an aqueous solution.

Materials:

  • Quartz or borosilicate glass photoreactor vessel

  • UV lamp or solar simulator

  • Magnetic stirrer and stir bar

  • A solution of this compound in deionized water at a known concentration (e.g., 10 mg/L).

  • UV-Vis Spectrophotometer or HPLC system for monitoring degradation.

Procedure:

  • Photoreactor Setup:

    • Place 100 mL of the this compound solution into the photoreactor vessel.

    • Add a magnetic stir bar.

  • Initiation of Photodegradation:

    • Place the photoreactor under the light source and begin stirring.

    • Take an initial sample (t=0) before turning on the light.

  • Sampling:

    • Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Analyze the collected samples to determine the concentration of the parent compound remaining. This can be done by measuring the absorbance at the compound's λmax using a UV-Vis spectrophotometer or by using a more specific method like HPLC or GC-MS.

  • Control Experiment:

    • Run a parallel experiment in the dark to account for any degradation that is not photochemically induced.

Visualizations

degradation_pathway parent 3,5,6-Trimethylpyrazine- 2-carbaldehyde metabolite1 3,5,6-Trimethylpyrazine- 2-carboxylic acid parent->metabolite1 Oxidation metabolite2 Hydroxylated Intermediates parent->metabolite2 Hydroxylation metabolite1->metabolite2 Hydroxylation metabolite3 Ring Cleavage Products metabolite2->metabolite3 Ring Cleavage mineralization CO2, H2O, NH4+ metabolite3->mineralization Further Degradation

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Degradation Experiment (Microbial/Photochemical) sampling Aliquots taken at time intervals start->sampling extraction HS-SPME Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms data_proc Data Processing (Peak Integration, Identification) gcms->data_proc quant Quantification data_proc->quant pathway Pathway Elucidation quant->pathway kinetics Degradation Kinetics quant->kinetics

Caption: A typical experimental workflow for studying degradation pathways.

References

avoiding artifacts in thermal processing for pyrazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts during the thermal processing of samples for pyrazine analysis.

Frequently Asked Questions (FAQs)

Q1: What are pyrazines and why are they important in my samples?

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. They are significant contributors to the aroma and flavor profiles of many cooked or roasted foods, imparting nutty, toasted, and roasted characteristics. In the pharmaceutical industry, pyrazines and their derivatives are important structural motifs in many drugs and can also be present as impurities or degradation products in active pharmaceutical ingredients (APIs).[1][2][3]

Q2: What is the primary mechanism of pyrazine formation during thermal processing?

Pyrazines are predominantly formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] The Strecker degradation of amino acids is a key step in this process, leading to the formation of α-aminoketones which then condense to form pyrazines.

Q3: What are "artifacts" in the context of pyrazine analysis?

In pyrazine analysis, "artifacts" refer to pyrazines that are generated during the sample preparation and analysis process, particularly during thermal stages, and are not originally present in the sample. This is a critical issue when the goal is to quantify the endogenous pyrazine content of a sample, as the heat from methods like headspace solid-phase microextraction (HS-SPME) or gas chromatography (GC) injection can induce the Maillard reaction, creating pyrazines that were not there to begin with.

Q4: How can I differentiate between endogenous pyrazines and those formed during analysis?

Distinguishing between endogenous and thermally generated pyrazines can be challenging. One advanced technique is the use of stable isotope dilution analysis (SIDA).[5][6] This involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target pyrazine. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it is affected by the analytical process in the same way. By measuring the ratio of the native to the labeled pyrazine, a more accurate quantification of the original pyrazine content can be achieved, helping to account for any pyrazines formed during the analysis.

Troubleshooting Guide

Issue 1: I am detecting pyrazines in my un-processed/raw samples, which I don't expect.

  • Possible Cause: The thermal energy from your analytical method (e.g., heated GC inlet, HS-SPME) is likely causing the formation of pyrazines from precursor molecules (amino acids and reducing sugars) present in your sample matrix.

  • Solution:

    • Lower the temperature of your GC inlet: Use the lowest possible temperature that still allows for efficient volatilization of your target analytes.

    • Employ a low-temperature extraction method: Instead of a heat-based extraction method like HS-SPME, consider using solvent extraction or steam distillation, which do not require high temperatures.[7]

    • Derivatization: For some applications, derivatizing the precursor molecules (amino acids and sugars) can prevent them from reacting to form pyrazines during analysis.

Issue 2: My pyrazine profile changes with different heating times and temperatures during sample preparation.

  • Possible Cause: The formation of pyrazines is highly dependent on the reaction conditions. Different temperatures and heating durations will favor the formation of different types and amounts of pyrazines.

  • Solution:

    • Standardize your thermal processing protocol: To ensure reproducibility, it is crucial to precisely control the temperature and time of any heating steps in your sample preparation.

    • Optimize your method: If you are intentionally forming pyrazines for flavor analysis, for example, you will need to empirically determine the optimal heating time and temperature to produce the desired pyrazine profile.

    • Consider the sample pH: The pH of the sample can significantly influence pyrazine formation. Alkaline conditions generally promote the reaction.[8] Buffering your sample can help to maintain a consistent pH and improve reproducibility.

Issue 3: I am observing unexpected or inconsistent pyrazine yields.

  • Possible Cause: The composition of your sample matrix can have a significant impact on pyrazine formation. The types and concentrations of amino acids and reducing sugars, as well as the presence of other compounds, will affect the pyrazine profile.

  • Solution:

    • Characterize your sample matrix: If possible, analyze the amino acid and sugar content of your samples to better understand the potential for pyrazine formation.

    • Matrix-matched calibration: When performing quantitative analysis, use a matrix that is as similar as possible to your samples to prepare your calibration standards. This will help to compensate for any matrix effects on pyrazine formation or extraction.

    • Use an internal standard: Adding a known amount of an internal standard (ideally a stable isotope-labeled pyrazine) to your samples before extraction can help to correct for variations in extraction efficiency and instrument response.[5]

Data on Pyrazine Formation

The following tables summarize the impact of different experimental conditions on the formation of pyrazines.

Table 1: Effect of Temperature and Roasting Time on Pyrazine Formation in Perilla Seed Oil

Roasting Condition2,5-Dimethylpyrazine (ng/g)2-Methylpyrazine (ng/g)Total Pyrazines (ng/g)
Mild Roasting1.230.894.56
Medium Roasting2.543.4512.87
Medium Dark Roasting4.8710.2335.67
Dark Roasting8.9229.1476.51

Data adapted from a study on perilla seed oils, demonstrating a significant increase in pyrazine content with more intense thermal processing.[9]

Table 2: Influence of Amino Acid Precursors on Pyrazine Yield

Amino Acid(s) in Model SystemTotal Pyrazine Yield (µg/g)Major Pyrazines Formed
Arg-Lys Dipeptide + Glucose13.122,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine
His-Lys Dipeptide + Glucose5.542,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine
Serine (heated at 300°C)Not specifiedPyrazine, Methylpyrazine, Ethylpyrazine
Threonine (heated at 300°C)Not specified2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine

This table shows that the type of amino acid precursor significantly impacts the total yield and the specific pyrazines formed.[10][11]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazine Analysis (Thermal Method)

This method is suitable for the analysis of volatile and semi-volatile pyrazines in a variety of sample matrices. Note that this method can induce the formation of pyrazines.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • For aqueous samples, add NaCl to saturation to increase the volatility of the pyrazines.

    • Add an appropriate internal standard if quantitative analysis is required.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator.

    • Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes).

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) with continued agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately inject it into the GC inlet, which is typically heated to 240-260°C for thermal desorption.

    • Use a suitable GC column (e.g., DB-WAX or HP-5ms) and a temperature program that allows for the separation of the target pyrazines.

    • The mass spectrometer should be operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Protocol 2: Solvent Extraction for Pyrazine Analysis (Low-Temperature Method)

This method is designed to extract pyrazines from a sample matrix at room temperature to avoid thermal artifact formation.

  • Sample Preparation:

    • Homogenize the sample (e.g., using a blender or tissue homogenizer).

    • Weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add an internal standard for quantitative analysis.

  • Extraction:

    • Add a suitable organic solvent (e.g., dichloromethane or diethyl ether) to the sample at a specific ratio (e.g., 2:1 solvent to sample).

    • Vortex or shake the mixture vigorously for a set period (e.g., 1-2 minutes).

    • Centrifuge the mixture to separate the organic and aqueous/solid phases.

    • Carefully collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

  • Concentration and Analysis:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

    • Analyze the concentrated extract by GC-MS.

Protocol 3: Steam Distillation for Pyrazine Analysis (Low-Temperature Method)

This method is suitable for extracting volatile pyrazines from solid or liquid samples at temperatures below their boiling points, thus minimizing artifact formation.

  • Apparatus Setup:

    • Set up a steam distillation apparatus, which typically includes a steam generator, a distilling flask containing the sample, a condenser, and a collection flask.

  • Extraction:

    • Place the sample in the distilling flask and add water.

    • Pass steam through the sample, which will cause the volatile pyrazines to vaporize along with the water.

    • The steam and pyrazine vapors will then pass through the condenser and be collected as a liquid distillate.

  • Isolation and Analysis:

    • The pyrazines can be separated from the aqueous distillate by liquid-liquid extraction with a low-boiling point organic solvent (e.g., dichloromethane).

    • The organic extract is then dried, concentrated, and analyzed by GC-MS.

Visualizations

Caption: Experimental workflow for pyrazine analysis.

cause_and_effect cluster_causes Causes of Artifact Formation cluster_effect Effect cluster_consequences Consequences cause1 High Temperature in GC Inlet effect Artifactual Formation of Pyrazines cause1->effect cause2 Heated Sample Extraction (e.g., HS-SPME) cause2->effect cause3 Presence of Precursors (Amino Acids & Reducing Sugars) cause3->effect cause4 High Sample pH cause4->effect consequence1 Inaccurate Quantification of Endogenous Pyrazines effect->consequence1 consequence2 Misinterpretation of Sample's Aroma/Impurity Profile effect->consequence2 consequence3 Poor Inter-laboratory Reproducibility effect->consequence3

Caption: Causes and effects of artifact formation.

References

calibration strategies for accurate pyrazine measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for accurate pyrazine measurement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to pyrazine analysis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Chromatography & Detection Issues

Question: Why am I observing low or no pyrazine peaks in my chromatogram?

Answer: This issue can arise from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting:

  • Sample Preparation: Inefficient extraction or loss of analytes during sample preparation are common culprits.[1]

    • Solution: Ensure the pH of your sample is optimized to enhance pyrazine volatility. The addition of a salting-out agent, like sodium chloride (NaCl), can improve the extraction efficiency of more polar pyrazines.[1]

  • Solid-Phase Microextraction (SPME) Issues: The choice of SPME fiber and extraction parameters are critical.

    • Solution: Select an SPME fiber with a polarity appropriate for your target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for a broad range of pyrazines.[1] Optimize the extraction time and temperature to ensure efficient partitioning of pyrazines from the sample matrix to the fiber. Also, inspect the fiber for any signs of degradation or contamination.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) System Issues: Problems within the GC-MS instrument can lead to a loss of signal.[1]

    • Solution: Check for leaks in the injector, as this can lead to sample loss. Verify that the injection parameters are correct for your method. The column may be contaminated, requiring a bake-out or trimming. Finally, ensure the detector is functioning correctly.[1][2]

Question: What is causing my chromatographic peaks to tail or front?

Answer: Poor peak shape, such as tailing or fronting, can indicate several issues.[1]

  • Peak Tailing: This is often caused by active sites within the GC system that interact with polar pyrazines.[1]

    • Solution: Use deactivated inlet liners and replace them regularly. If the column is suspected, trimming 10-20 cm from the inlet can remove active sites. Consider using a more inert stationary phase or derivatizing highly polar pyrazines. Adjusting the carrier gas flow rate to be optimal for your column can also improve peak shape.[1]

  • Peak Fronting: This is often a sign of column overload, where the analyte concentration is too high for the column's capacity.[1]

    • Solution: Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[1]

Question: My pyrazine isomers are co-eluting. How can I improve their separation?

Answer: Co-elution of pyrazine isomers is a significant challenge because they often have very similar mass spectra, making accurate identification and quantification difficult.[1]

  • Solution: To enhance separation, you can use a longer GC column or switch to a column with a different stationary phase that offers better selectivity for pyrazines.[1] Optimizing the oven temperature program with a slower ramp rate can also improve resolution.[1]

Calibration & Quantification Issues

Question: My calibration curve is not linear. What are the possible causes?

Answer: Non-linearity in calibration curves can stem from several sources, often related to instrument limitations at high and low concentrations.

  • Detector Saturation: At high concentrations, the detector can become "overloaded," leading to a non-linear response.[3]

  • Limit of Detection: At very low concentrations, the instrument's detector may not be able to reliably detect the analyte, causing deviation from linearity.[3]

  • Analyte Ionization: Not all compounds ionize efficiently at all concentrations in techniques like LC-MS.[3]

Question: I am observing inconsistent or inaccurate quantification despite using an internal standard. What could be the problem?

Answer: While internal standards are used to correct for variations, issues can still arise.

  • Differential Matrix Effects: Even with a stable isotope-labeled internal standard, slight differences in retention time between the analyte and the standard can lead to incomplete correction for matrix effects.[4]

    • Solution: Verify the co-elution of the analyte and the internal standard in a matrix sample. Perform a post-extraction spike experiment to quantitatively evaluate the matrix effects.[4]

  • Inappropriate Internal Standard: The chosen internal standard may not be behaving similarly to the analyte during sample preparation and analysis.[5]

    • Solution: Select an internal standard that is chemically and physically similar to the analyte, is stable under the assay conditions, and elutes separately on the chromatogram.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact pyrazine analysis?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix.[5] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantitative analyses.[4][5] In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix components can compete with pyrazine analytes for ionization, often leading to signal suppression.[5] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can coat the injector port, sometimes leading to signal enhancement.[5]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[5] A significant difference between the slopes indicates the presence of matrix effects.[5] Another approach is the post-extraction spike method, where a known amount of the pyrazine standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[5]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies fall into three categories:

  • Sample Preparation: Optimize sample cleanup to remove interfering matrix components.[5]

  • Chromatographic Separation: Improve the separation of the analyte from interfering compounds during the analysis.[5]

  • Calibration Strategy: The use of matrix-matched calibration or stable isotope-labeled internal standards can effectively compensate for matrix effects.[7]

Q4: When should I use an external standard versus an internal standard calibration?

A4: The choice depends on the complexity of your sample matrix and the potential for variability in your analytical procedure.

  • External Standard: This method is simpler and suitable for routine analysis of samples with a simple matrix where matrix effects are negligible.[6][8]

  • Internal Standard: This method is recommended for complex matrices where matrix effects are present and can correct for analyte loss during the entire analytical procedure, including sample preparation and injection variability.[8][9]

Data Presentation

Table 1: Comparison of Calibration Strategies for Pyrazine Quantification
Calibration StrategyPrincipleAdvantagesDisadvantagesBest Suited For
External Standard A calibration curve is generated from a series of standards with known concentrations. The concentration of the analyte in the sample is determined from this curve.[6]Simple to implement, requires fewer resources.[6]Prone to errors from matrix effects and variations in injection volume.[9]Simple matrices, routine analyses with high sample throughput.[6][8]
Internal Standard A known amount of a compound (internal standard) similar to the analyte is added to all standards and samples. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration.[9]Compensates for variations in sample preparation, injection volume, and instrument response.[9]Requires a suitable internal standard that is not present in the sample and is well-separated from the analyte.[6]Complex matrices, methods with multiple sample preparation steps.[8]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is similar to the sample matrix.[5]Effectively compensates for matrix effects.[5]Requires a blank matrix free of the analyte, which may not always be available.Complex matrices where a suitable blank matrix is accessible.
Standard Addition Known amounts of the analyte are added to the sample (spiking). The concentration is determined by extrapolating the calibration curve to the x-intercept.[9]Corrects for matrix effects by calibrating in the actual sample matrix.[9]Can be time-consuming as each sample requires multiple analyses.Complex and variable matrices where a blank matrix is not available.
Table 2: Typical GC-MS Method Validation Parameters for Pyrazine Analysis
ParameterTypical ValueDescription
Linearity (R²) ≥ 0.99The coefficient of determination (R²) indicates how well the calibration data fit a linear model.[10]
Limit of Detection (LOD) Analyte and matrix dependentThe lowest concentration of an analyte that can be reliably detected. Often determined at a signal-to-noise ratio of 3:1.[10][11]
Limit of Quantification (LOQ) Analyte and matrix dependentThe lowest concentration of an analyte that can be accurately and precisely quantified. Often determined at a signal-to-noise ratio of 10:1.[10][11]
Accuracy (Recovery) 80-120%The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[12]
Precision (RSD) ≤ 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[11]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol is suitable for extracting volatile pyrazines from liquid or solid matrices like coffee or beer.[5]

  • Sample Preparation:

    • For liquid samples, pipette a known volume (e.g., 5 mL) into a headspace vial (e.g., 20 mL).[5]

    • For solid samples, weigh a known amount (e.g., 1-2 g) into a headspace vial.[1]

    • Add a known concentration of an appropriate internal standard solution for accurate quantification.[1]

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.[1]

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler agitator and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[1]

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.[1]

    • Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.[5]

  • GC-MS Analysis:

    • Start the GC-MS analysis using an appropriate temperature program to separate the desorbed pyrazines.[5]

Protocol 2: External Standard Calibration for Pyrazine Quantification
  • Standard Preparation:

    • Prepare a stock solution of the pyrazine standard(s) in a suitable solvent (e.g., methanol or dichloromethane).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Analysis:

    • Analyze the calibration standards using the same analytical method as the samples.

  • Calibration Curve Construction:

    • Plot the peak area (or height) of the analyte against the corresponding concentration for each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). Linearity is generally considered acceptable when R² is ≥ 0.99.[10]

  • Quantification:

    • Analyze the unknown samples.

    • Use the peak area of the analyte in the sample and the linear regression equation from the calibration curve to calculate the concentration of the pyrazine in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Sample add_is Add Internal Standard sample->add_is homogenize Homogenize/ Equilibrate add_is->homogenize hs_spme HS-SPME homogenize->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms peak_integration Peak Integration gc_ms->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for pyrazine analysis.

troubleshooting_logic start Poor Chromatographic Results q1 Are peaks present? start->q1 a1_no Check Sample Prep, SPME, & GC-MS System q1->a1_no No q2 Is peak shape poor? q1->q2 Yes a2_tailing Tailing: Check for active sites, liner, column q2->a2_tailing Tailing a2_fronting Fronting: Check for column overload q2->a2_fronting Fronting q3 Is quantification inaccurate? q2->q3 No a2_tailing->q3 a2_fronting->q3 a3_yes Evaluate Matrix Effects, Check Internal Standard q3->a3_yes Yes end Good Results q3->end No a3_yes->end

Caption: Troubleshooting decision tree for pyrazine analysis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of 3,5,6-Trimethylpyrazine-2-carbaldehyde: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Pyrazines are significant in the food and pharmaceutical industries as key flavor and aroma compounds and as scaffolds for therapeutic agents. Accurate and robust analytical methods are therefore essential for quality control, stability testing, and research and development.

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their boiling points and polarity, followed by detection based on their mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase, followed by detection based on their ultraviolet absorbance.
Applicability Ideal for volatile and semi-volatile compounds. Well-suited for the analysis of pyrazines due to their inherent volatility.Suitable for a wide range of non-volatile and thermally labile compounds. Can be adapted for pyrazines, potentially with derivatization for enhanced sensitivity.
Sensitivity Generally offers high sensitivity, especially with techniques like Selected Ion Monitoring (SIM).Sensitivity is dependent on the chromophore of the analyte. For pyrazines, sensitivity is typically moderate but can be sufficient for many applications.
Selectivity Highly selective due to both chromatographic separation and mass spectral data, allowing for confident identification.Selectivity can be influenced by co-eluting compounds with similar UV spectra. Method development is crucial to ensure specificity.
Sample Preparation Often requires extraction from the sample matrix, which can be achieved through liquid-liquid extraction (LLE) or headspace solid-phase microextraction (HS-SPME) for volatile compounds.Typically involves dissolving the sample in a suitable solvent and filtering before injection. Derivatization may be necessary for compounds with poor UV absorbance.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of pyrazine derivatives using GC-MS and HPLC-UV. These values are based on literature data for structurally related compounds and serve as a benchmark for what can be expected for the analysis of this compound.

Table 1: Typical Validation Parameters for GC-MS Analysis of Pyrazines

Validation ParameterTypical PerformanceReference Compounds
Linearity (R²) > 0.992,3,5-Trimethylpyrazine, other alkylpyrazines
Limit of Detection (LOD) 0.1 - 10 ng/mLVarious alkylpyrazines
Limit of Quantification (LOQ) 0.5 - 30 ng/mLVarious alkylpyrazines
Accuracy (Recovery) 85 - 115%2,3,5-Trimethylpyrazine, other alkylpyrazines
Precision (RSD) < 15%2,3,5-Trimethylpyrazine, other alkylpyrazines

Table 2: Typical Validation Parameters for HPLC-UV Analysis of Pyrazine Derivatives

Validation ParameterTypical PerformanceReference Compounds
Linearity (R²) > 0.999Methylpyrazines, Pyrazinamide
Limit of Detection (LOD) 10 - 50 ng/mLMethylpyrazines
Limit of Quantification (LOQ) 30 - 150 ng/mLMethylpyrazines
Accuracy (Recovery) 90 - 110%Pyrazinamide
Precision (RSD) < 5%Pyrazinamide

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV are provided below. These protocols are based on established methods for similar compounds and should be validated for your specific application.

Protocol 1: Quantitative Analysis by GC-MS

This protocol describes a general method for the quantification of this compound in a liquid sample matrix using liquid-liquid extraction followed by GC-MS analysis.

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., 2,4,6-Trimethylpyridine or a deuterated pyrazine)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the liquid sample, add a known amount of the internal standard solution.

  • Add 2 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Repeat the extraction with another 2 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound and the internal standard.

5. Method Validation:

  • Linearity: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) and analyze to construct a calibration curve.

  • Accuracy and Precision: Analyze spiked samples at three different concentration levels (low, medium, high) in triplicate on three different days.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ).

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol outlines a general reversed-phase HPLC-UV method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC-UV Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation. A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution (typically in the range of 270-300 nm for pyrazines).

  • Injection Volume: 10 µL

5. Method Validation:

  • Linearity: Prepare and analyze a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accuracy and Precision: Analyze spiked samples at three different concentration levels in triplicate on three different days.

  • LOD and LOQ: Determine from the standard deviation of the response and the slope of the calibration curve or based on the S/N ratio.

Visualizations

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Dichloromethane) Add_IS->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate GC_Injection GC Injection Dry_Concentrate->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_Injection HPLC Injection Filter->HPLC_Injection Separation Chromatographic Separation (C18 column) HPLC_Injection->Separation Detection UV Detection (λmax) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Validation_Pathway MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantification (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: General signaling pathway for analytical method validation.

A Comparative Guide to 3,5,6-Trimethylpyrazine-2-carbaldehyde and Other Alkylpyrazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 3,5,6-trimethylpyrazine-2-carbaldehyde with other alkylpyrazines, supported by available data and experimental protocols.

Alkylpyrazines are a diverse class of heterocyclic aromatic compounds that play a significant role in the flavor and aroma of many foods and have garnered interest for their potential biological activities. This guide provides a comparative overview of this compound and other notable alkylpyrazines, focusing on their sensory properties and biological potential. While direct comparative experimental data for this compound is limited, this document collates available information to provide a useful reference for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for their application.

PropertyThis compound2,3,5-Trimethylpyrazine2,5-Dimethylpyrazine2-Ethyl-3-methylpyrazine
Molecular Formula C₈H₁₀N₂OC₇H₁₀N₂C₆H₈N₂C₇H₁₀N₂
Molecular Weight 150.18 g/mol 122.17 g/mol 108.14 g/mol 122.17 g/mol
Boiling Point 231.8±35.0 °C at 760 Torr[1]~171-172 °C~155 °C~168 °C
CAS Number 186534-02-1[1]14667-55-1[2]123-32-015707-23-0

Sensory Profile Comparison

Alkylpyrazines are renowned for their potent and diverse aroma profiles, which are crucial in the food and fragrance industries. The sensory characteristics are highly dependent on the alkyl substituents' nature and position on the pyrazine ring.

CompoundOdor Threshold (in water)Sensory Descriptors
This compound Data not availableNutty, roasted[1]
2,3,5-Trimethylpyrazine 400 ppb[3]Nutty, baked potato, roasted peanut, cocoa, burnt notes[3][4][5]
2,5-Dimethylpyrazine 35 ppbNutty, musty, earthy, roasted cocoa[6]
2,6-Dimethylpyrazine 200 ppb[3]Chocolate, roasted nuts, fried potato[3]
2-Ethyl-3-methylpyrazine 1 ppbNutty, musty, corn, raw, earthy, oily[6]

Biological Activity Comparison

Biological ActivityAlkylpyrazine Derivative(s)Observed EffectReference
Antimicrobial 2,5-DimethylpyrazineInhibition of E. coli[7]
2-Isobutyl-3-methylpyrazineStrong bactericidal properties against E. coli and S. aureus[8]
Pyrido[2,3-b]pyrazine DerivativesMIC as low as 0.078 mg/mL against S. aureus and B. cereus[9]
Antioxidant Pyrazine derivatives of ChalconesRadical scavenging activity[10]
Cinnamic acid–pyrazine derivativesProtection against free radical damage in cell lines[11]
Cytotoxicity Pyrazine-2-carbohydrazide derivativesPotent against selected strains of Gram-positive bacteria[12]
Triazolo[4,3-a]pyrazine derivativesModerate to good activity against S. aureus and E. coli[13]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques like headspace solid-phase microextraction (SPME).

  • Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity using a GC equipped with an appropriate column.

  • Olfactometry: The effluent from the GC column is split, with one part going to a chemical detector (e.g., Mass Spectrometer) and the other to an olfactory port where a trained panelist sniffs and describes the odors at specific retention times.

  • Data Analysis: The olfactometry data is correlated with the chemical data to identify the compounds responsible for specific aromas.[14]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology (Microbroth Dilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[9]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.[9]

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a compound.

Methodology:

  • Preparation of DPPH Solution: A stable solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in a suitable solvent (e.g., methanol or ethanol) is prepared.[15]

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[15]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[15][16]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

Cytotoxicity Assessment: MTT Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours.[17][18]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals formed by viable cells.[18]

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.[17]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental procedures can aid in understanding the mechanisms of action and analytical methods.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Pyrazine Alkylpyrazine OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_olf G-protein (Gαolf) OR5K1->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signaling pathway for alkylpyrazines mediated by the OR5K1 receptor.

Antimicrobial_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start: Prepare Bacterial Inoculum Dilution Serial Dilution of Pyrazine Compound in 96-well plate Start->Dilution Inoculation Inoculate wells with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Observation Visually Inspect for Turbidity Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC End End: Report MIC Value MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Sensory Properties of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the development of characteristic aromas in a wide variety of cooked and processed foods. Their potent and diverse sensory profiles, often described as roasted, nutty, earthy, and baked, make them a subject of significant interest for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. This guide provides an objective comparison of the sensory properties of different pyrazines, supported by quantitative experimental data and detailed methodologies.

Quantitative Sensory Comparison

The sensory potency of a pyrazine is inversely related to its odor and taste threshold; a lower threshold indicates a more potent compound. The following table summarizes the reported odor and taste thresholds of several key pyrazines in water, providing a quantitative basis for comparison.

PyrazineOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
2-Acetyl-3-ethylpyrazine ~1000[1]10[1]Nutty, raw potato, earthy, popcorn, corn chip, meaty[1]
2-Acetylpyrazine 62[1]10000[1]Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut[1]
2,3-Dimethylpyrazine 2500-35000[1]Not widely reportedNutty, cocoa, coffee, potato, meaty[1]
2-Ethyl-3,5-dimethylpyrazine 1[1]Not widely reportedCocoa, chocolate, nutty, burnt almond[1]
2,3,5-Trimethylpyrazine 400[1]Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa[1]

Olfactory Signaling Pathway for Pyrazines

The perception of pyrazine aroma is initiated by the binding of these volatile compounds to specific olfactory receptors in the nasal epithelium. Research has identified the olfactory receptor OR5K1 as being highly responsive to pyrazines.[2][3][4] This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent.

Pyrazine Olfactory Signaling Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Pyrazine Pyrazine Molecule OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds G_protein G-protein (Golf) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: Olfactory signaling pathway for pyrazine perception.

Experimental Protocols

To ensure the generation of objective and reproducible sensory data, standardized methodologies are essential. The following section details a key experiment used in the sensory evaluation of pyrazines.

Determination of Odor and Taste Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC test is a widely accepted and robust method for determining the detection threshold of a substance, which is the minimum concentration at which it can be reliably detected by a sensory panel.[1][5]

Objective: To determine the lowest concentration of a pyrazine that can be detected by a trained sensory panel.

Materials:

  • Pyrazine compound of interest

  • Deionized, odor-free water (for aqueous solutions) or a relevant lipid-based medium

  • Glass sniffing bottles or taste sample cups with lids

  • Pipettes and volumetric flasks for preparing dilutions

  • A sensory panel consisting of at least 10-15 trained assessors

Procedure:

  • Sample Preparation: A series of dilutions of the pyrazine in the chosen medium (e.g., water) is prepared. The concentrations are typically arranged in an ascending logarithmic scale.

  • Test Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples are blanks (containing only the medium), and one sample is spiked with the pyrazine at the specified concentration. The position of the spiked sample within the trio is randomized for each presentation.

  • Panelist Evaluation: Each panelist is instructed to either sniff (for odor) or taste the three samples and identify which one is different from the other two. Panelists are required to make a choice, even if they are not certain.

  • Data Collection: The responses from all panelists for each concentration level are collected.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the spiked sample. This can be calculated by plotting the percentage of correct responses against the pyrazine concentration and interpolating the 50% point.

Experimental Workflow for 3-AFC Sensory Analysis cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase P1 Prepare series of pyrazine dilutions (ascending concentration) E1 Present three samples to each panelist: - 2 blanks - 1 spiked with pyrazine P1->E1 P2 Recruit and train sensory panel (10-15 assessors) E3 Panelist identifies the different sample P2->E3 E2 Randomize position of spiked sample E1->E2 E2->E3 A1 Collect responses from all panelists E3->A1 A2 Calculate percentage of correct identifications for each concentration A1->A2 A3 Determine threshold concentration (50% correct identification) A2->A3

Caption: Workflow for 3-AFC sensory analysis.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of aromatic compounds such as 3,5,6-trimethylpyrazine-2-carbaldehyde is a critical step in various analytical workflows. This guide provides a comparative analysis of its expected mass spectrometry fragmentation and outlines alternative analytical methodologies, supported by detailed experimental protocols.

Unraveling the Fragmentation Fingerprint: A Look at Mass Spectrometry

Upon electron ionization, the molecule is expected to form a prominent molecular ion peak. The subsequent fragmentation is likely to involve characteristic losses from the carbaldehyde group and the pyrazine ring. Aromatic aldehydes are known to exhibit strong molecular ion peaks and characteristic losses of a hydrogen atom (M-1) and the entire aldehyde group (M-29)[1][2][3].

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

m/z (Predicted) Proposed Fragment Identity Fragmentation Pathway
150[M]+• (Molecular Ion)Ionization of the parent molecule
149[M-H]+Loss of a hydrogen radical from the aldehyde group
121[M-CHO]+Loss of the formyl radical (•CHO)
106[M-CHO-CH3]+Subsequent loss of a methyl radical from the pyrazine ring
79[C5H5N2]+Further fragmentation of the pyrazine ring
52[C3H4N]+Cleavage of the pyrazine ring

Visualizing the Fragmentation Cascade

The predicted fragmentation pathway of this compound under electron ionization can be visualized as a series of sequential losses, initiated by the removal of an electron to form the molecular ion.

Fragmentation_Pathway M C₈H₁₀N₂O m/z = 150 (this compound) M_ion [C₈H₁₀N₂O]+• m/z = 150 (Molecular Ion) M->M_ion -e⁻ M_minus_H [C₈H₉N₂O]+ m/z = 149 M_ion->M_minus_H - •H M_minus_CHO [C₇H₉N₂]+ m/z = 121 M_ion->M_minus_CHO - •CHO Fragment_106 [C₆H₆N₂]+• m/z = 106 M_minus_CHO->Fragment_106 - •CH₃ Fragment_79 [C₅H₅N₂]+ m/z = 79 Fragment_106->Fragment_79 - HCN Fragment_52 [C₃H₄N]+ m/z = 52 Fragment_79->Fragment_52 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

A Broader Analytical Perspective: Alternative Methodologies

While GC-MS is a powerful tool, a comprehensive analytical approach may involve other techniques to provide orthogonal data for structural confirmation and quantification.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile or thermally labile pyrazine derivatives, HPLC can be coupled with UV or mass spectrometry detectors for analysis[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the connectivity of atoms, which is invaluable for the unambiguous identification of isomers[4].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the molecule, offering a rapid and non-destructive analytical method[4].

Table 2: Comparison of Analytical Techniques for this compound

Technique Principle Strengths Limitations
GC-MS Separation by volatility and boiling point, followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides structural information through fragmentation.Isomers can have similar mass spectra; requires volatile and thermally stable analytes.
HPLC Separation based on polarity and interaction with stationary and mobile phases.Suitable for non-volatile and thermally labile compounds; versatile detection methods.May have lower resolution for complex mixtures compared to GC; structural information is limited without MS detection.
NMR Interaction of atomic nuclei with an external magnetic field.Provides detailed and unambiguous structural information.Lower sensitivity compared to MS; requires higher sample concentrations and longer analysis times.
FTIR Absorption of infrared radiation by molecular vibrations.Rapid and non-destructive; provides information on functional groups.Limited structural information for complex molecules; not ideal for quantification.

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of substituted pyrazines and can be adapted for this compound.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/minute.

    • Hold: 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Visualizing the Analytical Workflow

The general workflow for the GC-MS analysis of this compound involves several key steps from sample preparation to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Serial Dilution for Calibration Standards Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Mass Fragmentation Ionization->Fragmentation Detection Detection by Mass Analyzer Fragmentation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Spectrum_Analysis Mass Spectrum Analysis Peak_ID->Spectrum_Analysis Quantification Quantification (Calibration Curve) Spectrum_Analysis->Quantification

Caption: General workflow for GC-MS analysis of pyrazine derivatives.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the nuclear magnetic resonance (NMR) characteristics of pyrazine, pyridazine, and pyrimidine, complete with experimental data and protocols.

In the realm of heterocyclic chemistry, pyrazine and its isomers, pyridazine and pyrimidine, represent fundamental structural motifs ubiquitously found in natural products, pharmaceuticals, and functional materials. A clear understanding of their distinct electronic and structural properties is paramount for researchers engaged in the design and synthesis of novel bioactive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for the unambiguous characterization of these isomers. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for pyrazine, pyridazine, and pyrimidine, offering a valuable resource for their identification and differentiation.

Structural and Electronic Differences Among Pyrazine Isomers

The defining feature differentiating pyrazine, pyridazine, and pyrimidine is the relative positioning of the two nitrogen atoms within the six-membered aromatic ring. This seemingly subtle variation induces significant changes in the electron density distribution and, consequently, the magnetic environment of the constituent protons and carbon atoms.

isomers cluster_pyrazine Pyrazine cluster_pyridazine Pyridazine cluster_pyrimidine Pyrimidine p1 p2 p3

Figure 1. Molecular structures of pyrazine, pyridazine, and pyrimidine.

Pyrazine, with its 1,4-disposition of nitrogen atoms, possesses the highest degree of symmetry among the three isomers. This results in a simplified NMR spectrum. In contrast, the 1,2-arrangement in pyridazine and the 1,3-arrangement in pyrimidine lead to lower symmetry and more complex spectral patterns, which are highly informative for structural elucidation.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these isomers, typically recorded in deuterated chloroform (CDCl₃), exhibit distinct chemical shifts and coupling patterns that serve as reliable fingerprints for their identification.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazine H-2, H-3, H-5, H-68.59s-
Pyridazine H-3, H-69.21m-
H-4, H-57.51m-
Pyrimidine H-29.26d1.5
H-4, H-68.78dd5.0, 1.5
H-57.36t5.0

Table 1. ¹H NMR Spectral Data of Pyrazine Isomers in CDCl₃.

Due to its D₂h symmetry, all four protons in pyrazine are chemically equivalent, resulting in a single sharp singlet at approximately 8.59 ppm.[1]

Pyridazine displays a more complex spectrum with two distinct multiplets. The protons adjacent to the nitrogen atoms (H-3 and H-6) are significantly deshielded and appear downfield around 9.21 ppm.[2] The protons at the 4 and 5 positions (H-4 and H-5) resonate further upfield at about 7.51 ppm.[2]

Pyrimidine presents the most intricate ¹H NMR spectrum of the three, with three distinct signals. The proton at the 2-position (H-2), situated between the two nitrogen atoms, is the most deshielded, appearing as a doublet at 9.26 ppm with a small coupling constant of 1.5 Hz.[3] The protons at the 4 and 6 positions (H-4 and H-6) appear as a doublet of doublets at 8.78 ppm, showing coupling to both H-2 and H-5.[3] The proton at the 5-position (H-5) is the most shielded, resonating as a triplet at 7.36 ppm with a coupling constant of 5.0 Hz.[3]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide complementary information, reflecting the electronic environment of the carbon atoms within each isomeric ring.

CompoundCarbonChemical Shift (δ, ppm)
Pyrazine C-2, C-3, C-5, C-6145.1
Pyridazine C-3, C-6150.5
C-4, C-5126.7
Pyrimidine C-2158.4
C-4, C-6156.9
C-5121.9

Table 2. ¹³C NMR Spectral Data of Pyrazine Isomers in CDCl₃.

The high symmetry of pyrazine is again evident in its ¹³C NMR spectrum, which displays a single peak at approximately 145.1 ppm, representing all four equivalent carbon atoms.

In pyridazine , the two distinct carbon environments give rise to two signals. The carbons bonded to the nitrogen atoms (C-3 and C-6) are the most downfield at around 150.5 ppm, while the C-4 and C-5 carbons appear at approximately 126.7 ppm.

Pyrimidine exhibits three distinct carbon resonances. The carbon atom at the 2-position (C-2), flanked by two nitrogen atoms, is the most deshielded and resonates at approximately 158.4 ppm. The carbons at the 4 and 6 positions (C-4 and C-6) appear at around 156.9 ppm, while the most upfield signal at 121.9 ppm is attributed to the C-5 carbon.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of pyrazine isomers.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid pyrazine isomer or measure 5-10 µL of the liquid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

The spectra can be acquired on a standard 300 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128-1024) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Logical Workflow for Isomer Identification

The distinct NMR spectral features of pyrazine, pyridazine, and pyrimidine allow for a straightforward logical workflow for their identification.

G start Acquire ¹H NMR Spectrum in CDCl₃ num_signals Number of Signals? start->num_signals one_signal One Singlet num_signals->one_signal 1 two_signals Two Multiplets num_signals->two_signals 2 three_signals Three Distinct Signals num_signals->three_signals 3 pyrazine Identified as Pyrazine one_signal->pyrazine pyridazine Identified as Pyridazine two_signals->pyridazine pyrimidine Identified as Pyrimidine three_signals->pyrimidine end Confirm with ¹³C NMR pyrazine->end pyridazine->end pyrimidine->end

Figure 2. Decision-making workflow for isomer identification using ¹H NMR.

This guide provides a foundational understanding of the key NMR spectral differences between pyrazine, pyridazine, and pyrimidine. By leveraging the data and protocols presented, researchers can confidently and accurately characterize these important heterocyclic systems in their ongoing scientific endeavors.

References

A Comparative Guide to Pyrazine Quantification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of pyrazines, a class of heterocyclic aromatic compounds crucial to the flavor and aroma profiles of various food products and significant in the pharmaceutical industry. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and other emerging techniques, supported by experimental data to inform your selection of the most suitable method for your research and development needs.

At a Glance: Performance Comparison of Pyrazine Quantification Techniques

The selection of an appropriate analytical technique for pyrazine quantification is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the specific pyrazine compounds of interest. Chromatographic methods, particularly GC-MS, are the most established and widely used for their high sensitivity and selectivity.[1]

TechniqueCommon Detector(s)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Limitations
GC-MS Mass Spectrometry (MS)2 - 60 ng/g6 - 180 ng/g> 0.99High sensitivity and selectivity, excellent for volatile pyrazines.[2]Not suitable for non-volatile or thermally unstable pyrazines.
HPLC/UPLC Mass Spectrometry (MS/MS), UV0.01 - 10 µg/L (MS/MS)0.04 - 30 µg/L (MS/MS)≥ 0.99Versatile for a wide range of pyrazines, including non-volatile ones.[3]UV detection may have lower sensitivity and selectivity compared to MS.
Spectrophotometry UV-Vis~0.1 mg/L~0.2 mg/L> 0.99Simple, cost-effective.Lower sensitivity and selectivity, susceptible to matrix interference.[4][5]
Electrochemical Methods -41 - 43 nM--High sensitivity, potential for miniaturization and rapid analysis.[6]Limited applications for a wide range of pyrazines reported, susceptible to electrode fouling.

In-Depth Look: Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the most common pyrazine quantification techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile pyrazines.[1] The use of headspace solid-phase microextraction (HS-SPME) for sample preparation is common as it is a simple and efficient pre-concentration technique.[7]

Sample Preparation (HS-SPME):

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

  • If applicable, add a known concentration of an internal standard (e.g., a deuterated pyrazine analog).

  • Seal the vial and incubate at a specific temperature (e.g., 50-80°C) for a set time (e.g., 20-60 minutes) to allow volatile pyrazines to partition into the headspace.

  • Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15-45 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Parameters:

  • Injector: Splitless mode, 250-270°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 240°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Quantitative Analysis:

Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing standards of known concentrations containing a fixed amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample InternalStandard Add Internal Standard Sample->InternalStandard HS_Vial Headspace Vial InternalStandard->HS_Vial SPME HS-SPME HS_Vial->SPME Injector GC Injector (Desorption) SPME->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector DataAcquisition Data Acquisition MS_Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction/ Dilution InternalStandard->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Filtration->Autosampler UPLC_Column UPLC Column (Separation) Autosampler->UPLC_Column MSMS_Detector MS/MS Detector (Detection) UPLC_Column->MSMS_Detector DataAcquisition Data Acquisition MSMS_Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification Method_Selection Start Define Analytical Needs Volatility Are Pyrazines Volatile? Start->Volatility GCMS GC-MS Volatility->GCMS Yes HPLC HPLC/UPLC-MS or UV Volatility->HPLC No Concentration Expected Concentration? Matrix Matrix Complexity? Concentration->Matrix Spectro Spectrophotometry Concentration->Spectro High Electrochem Electrochemical Methods Concentration->Electrochem Low (potential) Matrix->GCMS Low Matrix->HPLC High GCMS->Concentration HPLC->Concentration

References

A Researcher's Guide to Inter-Laboratory Comparison of Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of pyrazines is crucial for flavor and aroma profiling, quality control, and safety assessment. This guide provides an objective comparison of analytical methods for pyrazine analysis, supported by representative data from inter-laboratory studies. Detailed experimental protocols and visual workflows are presented to aid in the selection and implementation of appropriate analytical techniques.

Quantitative Data Summary: A Hypothetical Inter-Laboratory Comparison

While a formal, large-scale inter-laboratory comparison study for every specific pyrazine is not always publicly available, the following table summarizes hypothetical results from a proficiency test involving ten laboratories.[1] This data is representative of typical results obtained in round-robin tests for similar small molecules and serves to illustrate expected performance and variability across common analytical methods.[1] In this hypothetical test, participants were provided with a standard solution of a pyrazine analyte at a known concentration of 10 µg/mL and were instructed to perform triplicate measurements.

LaboratoryAnalytical MethodReported Mean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)z-score*
Lab 1GC-MS9.850.212.13-0.54
Lab 2GC-MS10.120.252.470.43
Lab 3LC-MS/MS9.980.151.50-0.07
Lab 4LC-MS/MS10.050.181.790.18
Lab 5GC-MS9.650.353.63-1.25
Lab 6LC-MS/MS10.250.201.950.89
Lab 7GC-MS9.780.282.86-0.79
Lab 8LC-MS/MS10.150.171.670.54
Lab 9GC-MS9.920.222.22-0.29
Lab 10LC-MS/MS10.200.191.860.71

*A z-score between -2 and 2 is generally considered satisfactory.[1]

Method Performance Comparison

The selection of an analytical method for pyrazine quantification is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed.[1] Stable isotope dilution analysis (SIDA), using deuterated internal standards, is often considered the "gold standard" for achieving high accuracy and precision in quantitative analysis of volatile compounds by GC-MS.[2] The following table summarizes typical performance characteristics of a GC-MS method using a stable isotope-labeled internal standard versus a conventional internal standard.

Performance CharacteristicSIDA Method (e.g., with 2,6-Dimethylpyrazine-d6)Conventional Internal Standard MethodRationale
Accuracy (Recovery) 95-105%80-120%The deuterated standard's near-identical physicochemical properties to the analyte ensure it behaves similarly during sample preparation and analysis, effectively compensating for matrix effects.[2]
Precision (%RSD) < 5%< 15%The closer co-elution and similar behavior of the deuterated standard lead to higher precision.[2]
Linearity (R²) ≥ 0.995≥ 0.99Both methods can achieve excellent linearity.[2]
Limit of Detection (LOD) LowerHigherSIDA can often lead to lower detection limits due to reduced noise and better signal-to-noise ratios.
Limit of Quantification (LOQ) LowerHigherSimilar to LOD, the enhanced precision and accuracy of SIDA allow for more reliable quantification at lower concentrations.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of pyrazines.

Protocol 1: Pyrazine Analysis in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol provides a general framework for the analysis of volatile pyrazines in a food matrix, such as coffee beans, roasted nuts, or cocoa powder.[3]

1. Sample Preparation (HS-SPME):

  • Rationale: HS-SPME is a solvent-free extraction technique ideal for isolating volatile and semi-volatile compounds from complex matrices.[3]

  • Procedure:

    • Homogenize the food sample.

    • Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.[2]

    • Add an appropriate internal standard (e.g., a deuterated pyrazine analogue) to the vial for quantification.[2][3]

    • Seal the vial with a PTFE/silicone septum.[2]

    • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the pyrazines to volatilize into the headspace.[2][3]

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.[3]

    • Retract the fiber and introduce it into the GC injection port for thermal desorption.[3]

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]

  • GC Conditions:

    • Injector: Splitless mode, 250°C.[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.[3]

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-300.[3]

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[3]

Protocol 2: Pyrazine Analysis using LC-MS/MS

This method is suitable for the analysis of less volatile or thermally unstable pyrazines.

1. Sample Preparation:

  • Procedure:

    • The sample is diluted with an appropriate solvent (e.g., mobile phase) to fall within the calibrated range of the instrument.[1]

    • An internal standard is added for accurate quantification.[1]

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.[1]

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid).

    • Flow Rate: A typical flow rate for UHPLC is 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

Visualized Workflows

The following diagrams illustrate the general workflows for an inter-laboratory comparison of pyrazine analysis and the experimental protocol for GC-MS analysis.

InterLab_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation cluster_reporting Reporting P1 Define Analytes & Matrix P2 Prepare & Validate Test Material P1->P2 P3 Select Participating Laboratories P2->P3 P4 Develop & Distribute Protocol P3->P4 E1 Laboratories Perform Analysis P4->E1 E2 Submit Results E1->E2 D1 Statistical Analysis (z-scores) E2->D1 D2 Assess Laboratory Performance D1->D2 D3 Identify Methodological Variations D2->D3 R1 Summarize Findings D3->R1 R2 Publish Comparison Guide R1->R2

Caption: Workflow for an inter-laboratory comparison study.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Homogenize Sample S2 Add Internal Standard S1->S2 S3 Incubate & Volatilize S2->S3 S4 Adsorb on SPME Fiber S3->S4 A1 Thermal Desorption in GC Inlet S4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Peak Integration A3->D1 D2 Quantification using Calibration Curve D1->D2 D3 Report Results D2->D3

References

A Comparative Guide to Pyrazine Formation in Diverse Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazines are a crucial class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable aromas of a vast array of food products.[1] Typically associated with nutty, roasted, toasted, and baked flavor profiles, these potent volatile compounds are detectable at very low concentrations due to their low odor thresholds. Their formation is predominantly a result of thermal processing through the Maillard reaction and Strecker degradation, although microbial pathways and lipid degradation also contribute significantly to their presence in various food matrices. Understanding the mechanisms of pyrazine formation, their quantitative distribution in different food systems, and the analytical protocols for their detection is paramount for food scientists and researchers in optimizing flavor profiles and investigating their broader biological activities.

This guide provides a comparative overview of pyrazine formation in different food systems, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and analytical workflows.

Major Pathways of Pyrazine Formation

Pyrazine formation in food is a complex process primarily driven by three main pathways:

  • Maillard Reaction and Strecker Degradation: This is the most common pathway for pyrazine formation in thermally processed foods such as baked goods, roasted coffee, and fried products. It involves a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. The subsequent Strecker degradation of amino acids in the presence of dicarbonyl compounds, formed during the Maillard reaction, leads to the formation of α-aminoketones, which are key precursors for pyrazines.

  • Microbial Formation: In fermented foods like natto (fermented soybeans), soy sauce, and some cheeses, specific microorganisms, particularly species of Bacillus, are capable of biosynthesizing pyrazines.[2] This pathway does not require high temperatures and contributes to the characteristic aromas of these fermented products.

  • Lipid Degradation: The oxidation of lipids, especially unsaturated fatty acids, generates a variety of carbonyl compounds. These lipid-derived carbonyls can then react with amino compounds (from proteins or amino acids) to form pyrazines, often in conjunction with the Maillard reaction.[3][4] This pathway is particularly relevant in high-fat food systems undergoing thermal processing, such as deep-fried foods and roasted nuts.

Quantitative Comparison of Pyrazine Content in Different Food Systems

The concentration and types of pyrazines formed are highly dependent on the food matrix, processing conditions (temperature, time, pH), and the availability of precursors. The following tables summarize the quantitative data for key pyrazines in various food systems.

Table 1: Pyrazine Content in Thermally Processed Foods (Maillard Reaction Dominant)

Food Product2-Methylpyrazine (µg/kg)2,5-Dimethylpyrazine (µg/kg)2,6-Dimethylpyrazine (µg/kg)2-Ethyl-5-methylpyrazine (µg/kg)Trimethylpyrazine (µg/kg)Tetramethylpyrazine (µg/kg)Reference
Roasted Coffee (Arabica) 1,000 - 5,000500 - 2,500400 - 2,00050 - 300--[5]
Roasted Coffee (Robusta) 3,000 - 10,000+1,500 - 7,0001,200 - 6,000150 - 800--[5]
Roasted Peanuts -Predominant--Dominant-[3]
Roasted Cocoa Beans -High Concentration--High ConcentrationHigh Concentration[5]
Bread Crust (Wheat) -High Content----[6]
Fried Potato Chips ------[7]

Note: The data presented is a synthesis of findings from multiple analytical studies. Concentrations can vary significantly based on specific varieties, processing parameters, and analytical methods used.

Table 2: Pyrazine Content in Fermented Foods (Microbial Formation Dominant)

Food Product2-Methylpyrazine (µg/L or µg/kg)2,3-Dimethylpyrazine (µg/L or µg/kg)2,5-Dimethylpyrazine (µg/L or µg/kg)2,6-Dimethylpyrazine (µg/L or µg/kg)2,3,5-Trimethylpyrazine (µg/L or µg/kg)2,3,5,6-Tetramethylpyrazine (µg/L or µg/kg)Reference
Natto (Fermented Soybeans) - B. subtilis BcP4 690680-1891--
Natto (Fermented Soybeans) - B. subtilis BcP21 --4,500-52,600501,100
Soy Sauce Aroma Type Baijiu ---460 - 1590317 - 1755475 - 1862[7]

Note: The concentrations in fermented foods are highly dependent on the specific microbial strains used and the fermentation conditions.

Experimental Protocols

Accurate quantification of pyrazines in complex food matrices requires robust analytical methodologies. The most common technique is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Solid-Phase Microextraction (SPME).

Protocol 1: Analysis of Pyrazines in Roasted Coffee Beans using Headspace SPME-GC-MS

1. Sample Preparation:

  • Cryogenically grind roasted coffee beans to a fine powder.
  • Weigh 1.0 g of the ground coffee into a 20 mL headspace vial.
  • Add a known amount of an internal standard (e.g., 2-methyl-3-heptylpyrazine) for accurate quantification.
  • Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at 60°C for 20 minutes in a heating block with agitation.
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 4°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

4. Quantification:

  • Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.
  • Quantify the concentration of each pyrazine by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of Pyrazines in Fermented Soybean Paste using GC-MS

1. Sample Preparation:

  • Homogenize 5 g of fermented soybean paste with 20 mL of saturated NaCl solution.
  • Add a known amount of an internal standard.
  • Transfer the mixture to a 50 mL centrifuge tube.

2. Extraction:

  • Perform a simultaneous distillation-extraction (SDE) for 2 hours using diethyl ether as the extraction solvent.
  • Alternatively, use headspace solid-phase microextraction (HS-SPME) as described in Protocol 1, with appropriate optimization of extraction time and temperature.

3. GC-MS Analysis:

  • Follow the GC-MS conditions as outlined in Protocol 1, with potential adjustments to the temperature program based on the specific pyrazines of interest.

4. Quantification:

  • Identify and quantify the pyrazines as described in Protocol 1.

Visualizing Pyrazine Formation Pathways and Analytical Workflow

To better understand the complex processes of pyrazine formation and analysis, the following diagrams are provided.

Maillard_Reaction_Pathway cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base alpha-Aminoketones alpha-Aminoketones Amino Acid->alpha-Aminoketones Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Strecker Aldehydes Strecker Aldehydes Dicarbonyls->Strecker Aldehydes Dicarbonyls->alpha-Aminoketones Strecker Degradation Dihydropyrazine Dihydropyrazine alpha-Aminoketones->Dihydropyrazine Condensation Pyrazines Pyrazines Dihydropyrazine->Pyrazines Oxidation

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Microbial_Pyrazine_Formation cluster_0 Microbial Metabolism cluster_1 Biosynthesis Amino Acid Precursors Amino Acid Precursors Microorganism (e.g., Bacillus subtilis) Microorganism (e.g., Bacillus subtilis) Amino Acid Precursors->Microorganism (e.g., Bacillus subtilis) Sugar Metabolism Intermediates Sugar Metabolism Intermediates Sugar Metabolism Intermediates->Microorganism (e.g., Bacillus subtilis) Pyrazine Precursors Pyrazine Precursors Microorganism (e.g., Bacillus subtilis)->Pyrazine Precursors Enzymatic Reactions Pyrazines Pyrazines Pyrazine Precursors->Pyrazines Condensation & Oxidation

Caption: General pathway for microbial formation of pyrazines.

Lipid_Degradation_Pyrazine_Formation cluster_0 Lipid Oxidation cluster_1 Reaction with Amino Compounds cluster_2 Pyrazine Formation Unsaturated Fatty Acids Unsaturated Fatty Acids Lipid-derived Carbonyls Lipid-derived Carbonyls Unsaturated Fatty Acids->Lipid-derived Carbonyls Oxidation alpha-Aminoketones alpha-Aminoketones Lipid-derived Carbonyls->alpha-Aminoketones Strecker-like Reaction Amino Acids Amino Acids Amino Acids->alpha-Aminoketones Pyrazines Pyrazines alpha-Aminoketones->Pyrazines Condensation & Oxidation

Caption: Pyrazine formation involving lipid degradation products.

Experimental_Workflow Food Sample Food Sample Homogenization/Grinding Homogenization/Grinding Food Sample->Homogenization/Grinding Extraction/Pre-concentration Extraction/Pre-concentration Homogenization/Grinding->Extraction/Pre-concentration e.g., SPME, SDE GC-MS Analysis GC-MS Analysis Extraction/Pre-concentration->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification

Caption: General experimental workflow for pyrazine analysis in food.

Conclusion

The formation of pyrazines in food is a multifaceted process influenced by a variety of factors. While the Maillard reaction is the most studied pathway, microbial biosynthesis and lipid degradation play crucial roles in specific food systems. The quantitative data presented highlights the significant variation in pyrazine concentrations across different foods, underscoring the importance of understanding the underlying formation mechanisms to control and optimize food flavor. The provided experimental protocols offer a starting point for researchers to accurately quantify these important aroma compounds, enabling further investigation into their formation and impact on food quality. The visual diagrams serve to simplify these complex pathways and analytical procedures, providing a clear and concise overview for professionals in the field.

References

A Researcher's Guide to Reference Standards for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of pyrazine compounds is crucial for ensuring product quality, flavor profiling, and the efficacy of pharmaceuticals.[1] This guide provides a comprehensive comparison of reference standards and analytical methodologies for pyrazine analysis, supported by experimental data.

Comparison of Commercially Available Pyrazine Certified Reference Materials (CRMs)

The selection of a suitable certified reference material (CRM) is a critical first step in any quantitative analysis. The following table summarizes commercially available reference materials for several common pyrazines. For the highest accuracy, researchers should seek out CRMs from accredited producers that provide a certified value, uncertainty, and a statement of metrological traceability.[1]

Pyrazine CompoundSupplierProduct NumberPurity/Certified ValueFormat
PyrazineSigma-Aldrichanalytical standard≥99.0% (GC)Neat
2,5-DimethylpyrazineSigma-AldrichW327205≥98% (GC)Neat
2,5-DimethylpyrazineThermo Fisher ScientificA1235299%Neat
2,5-DimethylpyrazineSelleck ChemicalsS310899%Neat
2,3,5-TrimethylpyrazineSigma-Aldrich19941999% (GC)Neat
2,3,5-TrimethylpyrazineVigon International504550> 99.0%Neat
2-AcetylpyrazineSigma-Aldrich

Comparison of Analytical Methods for Pyrazine Analysis

Several analytical techniques are employed for the detection and quantification of pyrazines. The choice of method often depends on the sample matrix, the required sensitivity, and the specific pyrazines of interest. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS).[2][3][4] A newer, highly selective method utilizing SABRE hyperpolarized NMR spectroscopy has also been developed for trace analysis in complex matrices.[3]

Analytical MethodPrincipleSample PreparationSensitivityKey Advantages
GC-MS Separates volatile compounds based on their boiling points and retention times, followed by mass-based identification and quantification.[2]Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free technique for volatile pyrazines.[1][5]High sensitivity, capable of detecting very low concentrations.[2]Provides detailed structural information, ideal for complex mixtures.[2]
UPLC-MS/MS Separates compounds based on their polarity using a liquid mobile phase, followed by highly selective and sensitive mass detection.[4]Direct injection for liquid samples like Baijiu.[4]Excellent linearity (R² ≥ 0.99) and good recoveries (84.36% to 103.92%).[4]Rapid and suitable for less volatile pyrazines in liquid matrices.[4]
SABRE Hyperpolarized NMR Spectroscopy Utilizes Signal Amplification by Reversible Exchange (SABRE) to enhance the NMR signal of pyrazines for detection.[3]Simple extraction procedure.[3]Limit of Quantification (LOQ) as low as 21.0 μmol/L on a benchtop NMR system.[3]Highly selective for pyrazines, reducing the need for complex sample pretreatment.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following are protocols for the key analytical methods discussed.

Protocol 1: GC-MS Analysis of Pyrazines in a Food Matrix using HS-SPME[1]

This protocol provides a general framework for the analysis of volatile pyrazines in food samples.

1. Sample Preparation (HS-SPME):

  • Homogenize the food sample (e.g., coffee beans, roasted nuts).

  • Place a known amount of the homogenized sample into a headspace vial.

  • Add an internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.

  • Seal the vial and incubate at a specific temperature (e.g., 60°C) to allow pyrazines to volatilize into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace to adsorb the analytes.

  • Retract the fiber and inject it into the GC inlet for thermal desorption.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

3. Method Validation using CRMs:

  • Calibration: Prepare a series of calibration standards by diluting a pyrazine CRM in a suitable solvent to construct a calibration curve.

  • Precision: Analyze replicate samples of a spiked matrix to determine repeatability and intermediate precision.

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol 2: UPLC-MS/MS Analysis of Pyrazines in Baijiu[4]

This protocol describes the direct injection method for analyzing pyrazines in a liquid matrix.

1. Instrumentation and Conditions:

  • UPLC System: ACQUITY UPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S).

  • Column: BEH C18 (100 × 2.1 mm, 1.7 μm).

  • Injection Volume: 10 μL.

  • Column Temperature: 40°C.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Elution Gradient (0.3 mL/min):

    • 0–8 min, 3% B

    • 8–25 min, 3–12% B

    • 25–31 min, 12–20% B

    • 31–35 min, 20–70% B

    • 35–35.5 min, 70–3% B

    • 35.5–40 min, 3% B

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM), with two transitions per pyrazine (one for quantification, one for confirmation).

2. Method Validation:

  • Linearity: Establish calibration curves with a determination coefficient (R²) ≥ 0.99.

  • Recovery: Calculate by spiking a known concentration of the standard into the sample matrix.

  • Precision: Determined by the relative standard deviation (RSD) of triplicate analyses.

  • LOD and LOQ: Estimated from standard solutions at signal-to-noise ratios of 3 and 10, respectively.

Visualizing Experimental Workflows

Clearly defined workflows are essential for experimental planning and execution. The following diagrams illustrate key processes in pyrazine analysis.

experimental_workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing homogenize Homogenize Sample vial Place in Headspace Vial homogenize->vial add_is Add Internal Standard vial->add_is seal_incubate Seal and Incubate add_is->seal_incubate expose_spme Expose SPME Fiber seal_incubate->expose_spme inject Inject into GC-MS expose_spme->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Pyrazines detect->identify quantify Quantify using Calibration Curve identify->quantify

Pyrazine Analysis Workflow using HS-SPME and GC-MS.

crm_selection_workflow define_analyte Define Target Pyrazine(s) search_suppliers Search for Certified Reference Material Suppliers define_analyte->search_suppliers define_matrix Define Sample Matrix define_matrix->search_suppliers define_req Define Analytical Requirements (e.g., accuracy, precision) define_req->search_suppliers eval_purity Evaluate Purity and Certified Value search_suppliers->eval_purity eval_purity->search_suppliers Does Not Meet Purity Spec eval_uncertainty Evaluate Uncertainty eval_purity->eval_uncertainty Meets Purity Spec eval_uncertainty->search_suppliers Uncertainty Too High eval_traceability Evaluate Metrological Traceability eval_uncertainty->eval_traceability Acceptable Uncertainty eval_traceability->search_suppliers No Traceability eval_format Evaluate Format (Neat vs. Solution) eval_traceability->eval_format Traceability Documented eval_format->search_suppliers Unsuitable Format select_crm Select Optimal CRM eval_format->select_crm Suitable Format

Logical Workflow for Selecting a Suitable Pyrazine CRM.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of 3,5,6-Trimethylpyrazine-2-carbaldehyde, a heterocyclic aldehyde compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar compounds, namely 2,3,5-Trimethylpyrazine and pyrazine-2-carbaldehyde. It is crucial to handle this compound with the assumption that it may be flammable, harmful if swallowed, and an irritant to the skin and eyes.

Key Safety and Disposal Information

Proper disposal of this compound requires adherence to local, state, and federal regulations. The primary recommended disposal method is to entrust the material to a licensed professional waste disposal service.

Accidental Release Measures: In the event of a spill, it is important to:

  • Avoid breathing vapors and substance contact.

  • Ensure adequate ventilation.

  • Keep away from heat and sources of ignition.

  • Collect with liquid-absorbent material and dispose of properly.

  • Prevent the chemical from entering drains to avoid the risk of explosion.

Handling and Storage:

  • Store in a well-ventilated place, keeping the container tightly closed and cool.

  • Ground/bond the container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools and explosion-proof equipment.[1]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related compound, which informs the safety and handling procedures.

PropertyThis compound2,3,5-Trimethylpyrazine (Related Compound)
Molecular Formula C₈H₁₀N₂OC₇H₁₀N₂
Molecular Weight 150.18 g/mol 122.17 g/mol
Boiling Point 231.8±35.0 °C at 760 Torr171 - 172 °C
Density 1.1±0.1 g/cm³0.979 g/cm³ at 25 °C
Storage Temperature 2-8°C under inert gasStore in a well-ventilated place. Keep cool.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures that all safety and regulatory considerations are met.

Disposal Workflow for this compound A Assess Hazards (Flammable, Irritant, Harmful) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Small Quantity Management B->C D Large Quantity Management B->D E Collect in a labeled, sealed, and compatible waste container. C->E D->E F Store waste container in a designated, cool, and well-ventilated area away from ignition sources. E->F G Arrange for pickup by a licensed chemical waste disposal company. F->G H Maintain disposal records as per institutional and regulatory requirements. G->H

Caption: Disposal workflow for this compound.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be conducted in a well-ventilated fume hood. All equipment should be properly grounded to prevent static discharge. Emergency-use safety showers and eyewash stations should be readily accessible. Before any new procedure, a thorough risk assessment should be performed.

Disclaimer: The information provided is based on the best available data for similar chemical structures. It is the user's responsibility to ensure that all actions taken are in accordance with the most current local, state, and federal regulations and guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.